Lidocaine bicarbonate
Description
Structure
3D Structure of Parent
Properties
CAS No. |
856323-35-8 |
|---|---|
Molecular Formula |
C15H24N2O4 |
Molecular Weight |
296.36 g/mol |
IUPAC Name |
carbonic acid;2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide |
InChI |
InChI=1S/C14H22N2O.CH2O3/c1-5-16(6-2)10-13(17)15-14-11(3)8-7-9-12(14)4;2-1(3)4/h7-9H,5-6,10H2,1-4H3,(H,15,17);(H2,2,3,4) |
InChI Key |
QOKQKHSBEYXQLP-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC(=O)NC1=C(C=CC=C1C)C.C(=O)(O)O |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties and Synthesis of Lidocaine Bicarbonate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties and preparation of lidocaine (B1675312) bicarbonate. The information presented is intended for an audience with a strong scientific background, focusing on the data and methodologies relevant to research and drug development. Lidocaine bicarbonate, more accurately described as bicarbonate-buffered lidocaine, is not typically synthesized as a distinct, stable salt but is prepared extemporaneously by buffering lidocaine hydrochloride solutions. This practice is widespread in clinical settings to reduce injection pain and accelerate the onset of local anesthesia.
Chemical Properties of this compound
The addition of sodium bicarbonate to a lidocaine hydrochloride solution initiates an acid-base reaction that alters the formulation's pH and, consequently, its physicochemical and pharmacological properties.
pH and pKa
Lidocaine is a weak base with a pKa of approximately 7.9.[1][2] Commercial preparations of lidocaine, particularly those containing epinephrine (B1671497), are formulated at a low pH to ensure the stability of the catecholamine.[3][4] This acidity is a primary contributor to the stinging pain experienced upon injection.[3][5][6] Buffering with sodium bicarbonate raises the pH of the solution to a more physiologically compatible range, closer to the pKa of lidocaine. This pH shift increases the proportion of the un-ionized, lipid-soluble form of the anesthetic, which more readily diffuses across nerve cell membranes.[1][2]
Table 1: pH of Various Lidocaine Solutions
| Lidocaine Formulation | Mean pH (± SD) | Reference(s) |
| 1% Lidocaine (plain) | 6.09 (± 0.16) | [5][6] |
| 2% Lidocaine (plain) | 6.00 (± 0.27) | [5][6] |
| 1% Lidocaine with 1:100,000 Epinephrine | 4.24 (± 0.42) | [5][6] |
| 2% Lidocaine with 1:100,000 Epinephrine | 3.93 (± 0.43) | [5][6] |
| 2% Lidocaine with 1:80,000 Epinephrine | 3.49 (± 0.26) | [3] |
| 1% Lidocaine with 1:100,000 Epinephrine buffered with 8.4% NaHCO₃ (10:1 ratio) | ~7.4 (target range 7.38-7.62) | [5][6] |
| 2% Lidocaine with 1:80,000 Epinephrine buffered with 8.4% NaHCO₃ | 6.92 (± 0.34) | [3] |
| 1% Lidocaine buffered with 8.4% NaHCO₃ (10:1 ratio) | ~8.0 | [1][2] |
Solubility and Precipitation
Lidocaine base is poorly soluble in water.[7] The hydrochloride salt is used commercially to enhance water solubility. When sodium bicarbonate is added to lidocaine hydrochloride, the equilibrium shifts towards the formation of the free base. While this is necessary for anesthetic activity, excessive alkalinization can lead to the precipitation of the lidocaine base out of the solution.[8] Studies have shown that for lidocaine solutions, precipitation is not a significant risk at the commonly recommended mixing ratios.[5][8] However, other local anesthetics like bupivacaine (B1668057) and etidocaine (B1208345) are more prone to precipitation with even small amounts of bicarbonate.[8]
Stability
The stability of buffered lidocaine is a critical consideration. The increased pH that is beneficial for anesthetic onset can reduce the shelf-life of the formulation, especially when epinephrine is present. Epinephrine degrades in neutral or alkaline environments.[4] Therefore, buffered lidocaine solutions are typically prepared immediately before use.[9]
Table 2: Stability of Buffered Lidocaine Solutions
| Formulation | Storage Conditions | Chemical Stability | Reference(s) |
| 1% & 2% Lidocaine with 8.4% NaHCO₃ (10:1 ratio) in polypropylene (B1209903) syringes | 5°C, protected from light | Up to 28 days | [1] |
| 1% & 2% Lidocaine with Epinephrine & 8.4% NaHCO₃ (10:1 ratio) in polypropylene syringes | 5°C, protected from light | Up to 7 days | [1] |
| 1% Lidocaine with 8.4% NaHCO₃ (10:1 ratio) in glass vials | 23°C, exposed to light OR 5°C, protected from light | Up to 91 days | [2][10] |
| Lidocaine with Epinephrine (buffered) | Room Temperature | Epinephrine concentration declines ~25% per week | [4] |
Mechanism of Action: The Role of Bicarbonate Buffering
The primary mechanism by which bicarbonate enhances lidocaine's effect is by increasing the concentration of its non-ionized form. As a weak base, lidocaine exists in equilibrium between a charged (cationic) form and an uncharged (base) form. The nerve sheath is a lipid barrier that is preferentially crossed by the uncharged, lipophilic form. Once inside the nerve axon, the molecule re-equilibrates, and the charged cationic form is responsible for blocking the intracellular side of voltage-gated sodium channels, thereby preventing nerve depolarization and the sensation of pain.
Caption: Mechanism of bicarbonate-enhanced lidocaine activity.
Synthesis and Preparation
While a formal synthesis of a distinct "this compound" salt is not standard practice, the synthesis of the parent lidocaine molecule is a well-established two-step process. The clinically relevant procedure involves the extemporaneous preparation of buffered lidocaine.
Chemical Synthesis of Lidocaine
The synthesis of lidocaine typically starts from 2,6-dimethylaniline (B139824). The process involves an amidation followed by a nucleophilic substitution.
Caption: Two-step chemical synthesis pathway of lidocaine.
Extemporaneous Preparation of Buffered Lidocaine
The preparation of buffered lidocaine for clinical or research use is a straightforward aseptic technique. The most common method involves mixing commercially available lidocaine HCl with 8.4% sodium bicarbonate solution.
Table 3: Recommended Ratios for Buffering Lidocaine
| Lidocaine Formulation | Sodium Bicarbonate Solution | Recommended Ratio (Lidocaine : Bicarbonate) | Reference(s) |
| 1% Lidocaine with 1:100,000 Epinephrine | 8.4% | 10 : 1 | [5][6][9][11] |
| 2% Lidocaine with 1:80,000 Epinephrine | 8.4% | 10 : 1 | [12] |
| 2% Lidocaine | 4.2% | 10 : 2 (or 5 : 1) | [9] |
Experimental Protocols
Protocol: Laboratory Synthesis of Lidocaine
This protocol outlines the synthesis of lidocaine from 2,6-dimethylaniline.
Step 1: Synthesis of α-Chloro-2,6-dimethylacetanilide
-
In a suitable reaction vessel, dissolve 2,6-dimethylaniline in glacial acetic acid.[13][14]
-
Slowly add chloroacetyl chloride to the solution. An exothermic reaction may occur; maintain temperature between 40-50°C.[13][14]
-
After the addition is complete, warm the solution for a short period (e.g., 10 minutes) to ensure the reaction goes to completion.[14]
-
Add a solution of sodium acetate in water to the reaction mixture.[13][14] This neutralizes the HCl byproduct and precipitates the product.
-
Cool the mixture in an ice bath to maximize precipitation.
-
Collect the solid product by vacuum filtration and wash thoroughly with cold water to remove acetic acid and salts.[13][14]
-
Air dry the product, α-chloro-2,6-dimethylacetanilide.
Step 2: Synthesis of Lidocaine
-
In a round-bottom flask, combine the α-chloro-2,6-dimethylacetanilide from Step 1 with toluene.[13]
-
Add an excess (approximately 3 molar equivalents) of diethylamine.[13]
-
Fit the flask with a reflux condenser and heat the mixture under reflux for approximately 90 minutes.[15]
-
After cooling to room temperature, transfer the mixture to a separatory funnel.
-
Wash the organic layer sequentially with water and then extract with 3 M HCl.[13][15] The lidocaine product will move to the acidic aqueous layer as its hydrochloride salt.
-
Separate the aqueous layer and cool it in an ice bath.
-
Make the aqueous layer strongly basic by adding concentrated KOH or NaOH solution, which will precipitate the lidocaine free base.[13][16]
-
Extract the lidocaine base into a suitable organic solvent (e.g., pentane (B18724) or ether).[13]
-
Wash the organic layer with water, dry it over an anhydrous salt (e.g., sodium carbonate), and evaporate the solvent to yield crude lidocaine.
-
The product can be further purified by recrystallization.[14]
Protocol: Aseptic Preparation of Buffered Lidocaine (10:1 Ratio)
This protocol describes the standard clinical procedure for buffering lidocaine. All steps should be performed in a sterile environment (e.g., ISO Class 5 primary engineering control).[17]
Caption: Aseptic workflow for preparing buffered lidocaine.
Procedure:
-
Determine Volumes: Calculate the required volume of 8.4% sodium bicarbonate based on a 1:10 ratio with the lidocaine solution. For example, to buffer 10 mL of lidocaine, 1 mL of 8.4% sodium bicarbonate is needed.[5][9][17]
-
Withdraw Bicarbonate: Using a sterile syringe and needle, withdraw the calculated volume of sodium bicarbonate from its vial.
-
Combine Solutions: Inject the sodium bicarbonate into the vial of lidocaine.
-
Mix: Gently agitate the vial to ensure the solution is homogenous. Visually inspect for any precipitation, though it is unlikely with lidocaine.
-
Withdraw for Use: Using new sterile syringes, withdraw the buffered lidocaine solution for administration.
-
Labeling and Storage: The final product should be properly labeled. Due to limited stability, especially with epinephrine, it is recommended to use the solution promptly. A beyond-use date (BUD) of at least 12 hours and a maximum of 7 days at room temperature is often cited.[17]
References
- 1. Buffered Lidocaine Hydrochloride Solution With and Without Epinephrine: Stability in Polypropylene Syringes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stability of Buffered Lidocaine in Glass Vials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. Ensuring that injectable bicarbonate-buffered lidocaine-epinephrine complies with 2015 United States Pharmacopeia (USP) compounding provisions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. How acidic is the lidocaine we are injecting, and how much bicarbonate should we add? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Lidocaine | 137-58-6 [chemicalbook.com]
- 8. rapm.bmj.com [rapm.bmj.com]
- 9. hexiapharm.com [hexiapharm.com]
- 10. cjhp-online.ca [cjhp-online.ca]
- 11. droracle.ai [droracle.ai]
- 12. oraljournal.com [oraljournal.com]
- 13. cerritos.edu [cerritos.edu]
- 14. home.sandiego.edu [home.sandiego.edu]
- 15. people.chem.umass.edu [people.chem.umass.edu]
- 16. youtube.com [youtube.com]
- 17. asds.net [asds.net]
The Impact of Alkalinization on Lidocaine Pharmacokinetics: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Lidocaine (B1675312), a cornerstone of local anesthesia, is frequently formulated in an acidic solution to enhance its stability and solubility. However, the acidic nature of the commercial preparation can cause pain on injection and delay the onset of nerve blockade. Alkalinization, typically through the addition of sodium bicarbonate, is a common clinical practice aimed at mitigating these drawbacks. By increasing the pH of the lidocaine solution closer to the physiological pH, the proportion of the uncharged, lipid-soluble base form of the anesthetic is increased. This is theorized to facilitate more rapid nerve membrane penetration, leading to a faster onset of action. While the pharmacodynamic effects of alkalinization, such as a quicker onset of anesthesia, are documented, a comprehensive understanding of its impact on the systemic pharmacokinetics of lidocaine in animal models remains less thoroughly elucidated in publicly available literature.
This technical guide provides an in-depth overview of the pharmacokinetics of lidocaine in various animal models, with a special focus on the effects of alkalinization. Due to a notable gap in the literature providing direct comparative pharmacokinetic parameters (Cmax, Tmax, AUC) of alkalinized versus plain lidocaine, this document will present the available data for standard lidocaine formulations as a baseline. It will further explore the theoretical and observed effects of alkalinization on lidocaine's action and discuss the experimental methodologies crucial for conducting such pharmacokinetic investigations.
Theoretical Framework: The Role of pH in Lidocaine's Action
Lidocaine is a weak base. In aqueous solution, it exists in equilibrium between its ionized (cationic) and non-ionized (base) forms. The proportion of each form is determined by the pH of the solution and the pKa of lidocaine (approximately 7.9). The non-ionized form is lipid-soluble and can readily diffuse across the nerve sheath and membrane. Once in the axoplasm, the ionized form re-equilibrates and is responsible for blocking the voltage-gated sodium channels from within, thereby preventing nerve impulse transmission.
Commercial lidocaine preparations are acidic (pH 3.9-6.5) to favor the ionized, more stable form. Alkalinization shifts the equilibrium towards the non-ionized base, which is hypothesized to accelerate the onset of action by enhancing its diffusion into the nerve.
Pharmacokinetics of Plain Lidocaine in Animal Models
The following tables summarize key pharmacokinetic parameters of standard (non-alkalinized) lidocaine formulations from various studies in different animal models. It is important to note that direct comparisons between studies should be made with caution due to variations in experimental conditions.
Table 1: Pharmacokinetic Parameters of Lidocaine in Rats
| Dose (mg/kg) | Route of Admin. | Cmax (µg/mL) | Tmax (h) | Half-life (h) | AUC (µg·h/mL) | Reference |
| 50 | Intramuscular | 2.97 - 5.05 | - | 1.50 - 2.12 | 7.45 - 11.11 | [1] |
| - | Sciatic Nerve Block | - | - | - | - | [2] |
Note: The study by Brouwer et al. (1983) investigated the circadian variations in lidocaine pharmacokinetics, hence the range in values[1]. The study by Ten Hoope et al. (2018) focused on intraneural concentrations in a diabetic neuropathy model and did not report systemic pharmacokinetic parameters[2].
Table 2: Pharmacokinetic Parameters of Lidocaine in Dogs
| Dose (mg/kg) | Route of Admin. | Cmax (µg/mL) | Tmax (h) | Half-life (h) | AUC (µg·h/mL) | Reference |
| - | Intravenous | - | - | 1-2 | - | [3] |
| - | Transdermal Patch | - | - | - | - | [4] |
| - | Intravenous Infusion | 2.70 - 7.17 | - | - | - | [5] |
| 6 | Paravertebral Block | - | - | - | - | [6][7] |
Note: The studies in dogs often utilize different administration routes and dosing schemes, making direct comparisons challenging. The study by Choquette et al. (2017) provides a detailed compartmental model but does not list standard Cmax and Tmax values in a simple table[6][7].
Table 3: Pharmacokinetic Parameters of Lidocaine in Other Animal Models
| Animal Model | Dose | Route of Admin. | Cmax (µg/mL) | Tmax (h) | Half-life (h) | Reference |
| Rabbits | 5 mg/kg | Subarachnoid | - | 0.17 - 0.25 | - | [8] |
| Goats | - | Subcutaneous | 2.12 ± 0.81 | 0.33 ± 0.11 | 1.71 ± 0.51 | - |
| Horses | - | Subcutaneous | - | - | 3.78 | [9] |
Note: Data for goats is from a study on the toxicity and pharmacokinetics of lidocaine for disbudding. The study in horses focused on the pharmacokinetics following a palmar digital nerve block with epinephrine[9].
Effects of Alkalinization on Lidocaine Pharmacodynamics in Animal Models
While quantitative pharmacokinetic data for alkalinized lidocaine is scarce, several studies in animal models have investigated its impact on the onset and duration of nerve blockade.
In a study on rats, the addition of sodium bicarbonate to 1% lidocaine without epinephrine (B1671497) was found to decrease the degree and duration of the block. However, when combined with epinephrine, sodium bicarbonate hastened the onset of action without affecting the degree or duration of the block.
Experimental Protocols
Detailed and standardized experimental protocols are critical for obtaining reliable and comparable pharmacokinetic data. Below are generalized methodologies for key experiments.
Preparation and Administration of Alkalinized Lidocaine
A common method for preparing alkalinized lidocaine involves mixing commercially available lidocaine hydrochloride with a solution of sodium bicarbonate (e.g., 8.4%). The ratio of lidocaine to sodium bicarbonate can vary, but a frequently cited ratio is 10:1 by volume. It is crucial to prepare the mixture immediately before administration to prevent the precipitation of lidocaine base.
Animal Models and Drug Administration
-
Species: Rats, dogs, rabbits, and pigs are commonly used animal models for pharmacokinetic studies of local anesthetics. The choice of species depends on the specific research question and the translatability to human physiology.
-
Route of Administration: For studying the pharmacokinetics of local anesthetics, subcutaneous, intramuscular, or specific nerve block injections are relevant routes. Intravenous administration is often used as a reference to determine absolute bioavailability.
-
Dosing: The dose of lidocaine should be carefully selected to be clinically relevant and non-toxic to the animal model.
Blood Sampling and Plasma Preparation
Blood samples are typically collected at predetermined time points after drug administration via indwelling catheters or direct venipuncture. The sampling schedule should be designed to adequately capture the absorption, distribution, and elimination phases of the drug. Plasma is separated by centrifugation and stored frozen until analysis.
Analytical Methods for Lidocaine Quantification
High-performance liquid chromatography (HPLC) coupled with ultraviolet (UV) or mass spectrometry (MS/MS) detection is the most common and reliable method for quantifying lidocaine and its metabolites in plasma.
Discussion and Future Directions
The practice of alkalinizing lidocaine is based on sound chemical principles aimed at accelerating its onset of action. However, the existing research in animal models has predominantly focused on these pharmacodynamic endpoints. A significant knowledge gap exists regarding the impact of alkalinization on the systemic pharmacokinetic profile of lidocaine.
It is plausible that the increased proportion of the lipid-soluble base form of lidocaine could lead to faster absorption from the injection site, potentially resulting in a higher Cmax and a shorter Tmax. This could have implications for the systemic safety profile of the drug. Conversely, if the drug is more rapidly taken up by nerve tissue, systemic absorption might be reduced.
To address these uncertainties, future research should prioritize direct, well-controlled comparative pharmacokinetic studies of alkalinized versus plain lidocaine in relevant animal models. Such studies should include:
-
Standardized Formulations: Consistent and clearly reported methods for alkalinization.
-
Comprehensive Pharmacokinetic Sampling: Sufficiently frequent and long-duration blood sampling to accurately define the pharmacokinetic profile.
-
Multiple Animal Models: To assess for interspecies differences.
-
Tissue Distribution Studies: To understand how alkalinization affects the localization of lidocaine in nerve and other tissues.
Conclusion
While the alkalinization of lidocaine is a widely accepted technique to enhance its clinical efficacy, particularly the speed of onset, its effects on the systemic pharmacokinetics in animal models are not well-documented in the current scientific literature. This guide has provided a summary of the available pharmacokinetic data for plain lidocaine in various animal species, which can serve as a valuable baseline for future research. The diagrams and experimental protocols outlined herein offer a framework for designing and conducting the necessary studies to fill the existing knowledge gap. A more complete understanding of the pharmacokinetics of alkalinized lidocaine is essential for optimizing its clinical use and ensuring patient safety.
References
- 1. Effect of the hour of administration on the pharmacokinetics of lidocaine in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacodynamics and Pharmacokinetics of Lidocaine in a Rodent Model of Diabetic Neuropathy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lidocaine plasma concentrations obtained with a standardized infusion in the awake and anaesthetized dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Plasma concentrations of lidocaine in dogs following lidocaine patch application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Plasma concentrations and cardiovascular influence of lidocaine infusions during isoflurane anesthesia in healthy dogs and dogs with subaortic stenosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Pharmacokinetics of Lidocaine Hydrochloride Administered with or without Adrenaline for the Paravertebral Brachial Plexus Block in Dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Studies on the distribution of lidocaine in tissue after spinal and intravenous application in rabbits: clinical and forensic toxicological aspects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Molecular Targets of Lidocaine Bicarbonate in Neural Tissue: A Technical Guide
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Lidocaine (B1675312) is a cornerstone of local anesthesia, prized for its rapid onset and intermediate duration of action. Its efficacy is significantly enhanced in clinical practice by the addition of sodium bicarbonate, which modulates its pharmacokinetic profile at the site of administration. This technical guide provides an in-depth exploration of the molecular interactions of lidocaine within neural tissue. The primary molecular target, the voltage-gated sodium channel (VGSC), is discussed in detail, including lidocaine's state-dependent binding mechanism. Furthermore, this document outlines the crucial role of bicarbonate in optimizing lidocaine's bioavailability, summarizes quantitative data on its target affinities, details relevant experimental protocols, and describes known secondary or "off-target" interactions that may contribute to its broader pharmacological profile.
The Role of Sodium Bicarbonate
Commercial preparations of lidocaine hydrochloride are acidic (pH 3.3-5.5) to ensure the stability of lidocaine and co-formulated epinephrine.[1] This acidity, however, causes a burning sensation upon injection and means that the majority of the lidocaine molecules exist in a protonated, cationic (charged) form.[2][3] The neuronal membrane is poorly permeable to this charged form.
The addition of sodium bicarbonate (typically an 8.4% solution in a 1:10 ratio with 1% lidocaine) neutralizes the solution to a more physiologic pH (~7.4).[1][2][3][4] This pH shift is critical for two reasons:
-
Pain Reduction: Neutralizing the acidic solution dramatically reduces the pain and stinging sensation during infiltration.[2][4]
-
Accelerated Onset: At a higher pH, the equilibrium shifts, increasing the proportion of the uncharged, lipid-soluble base form of lidocaine. This uncharged molecule readily diffuses across the lipid-rich nerve sheath and axonal membrane to reach its intracellular target.[2]
Once inside the neuron (axoplasm), the local environment's pH causes the lidocaine base to re-equilibrate, with a significant portion reverting to the active, cationic form that binds to the molecular target.
Primary Molecular Target: Voltage-Gated Sodium Channels (VGSCs)
The principal mechanism of action for lidocaine is the blockade of voltage-gated sodium channels in the neuronal cell membrane.[5][6] These channels are integral membrane proteins responsible for the rapid influx of sodium ions that underlies the rising phase of an action potential.[7] By blocking these channels, lidocaine prevents depolarization, effectively halting the generation and propagation of nerve impulses.[6]
Mechanism of State-Dependent Blockade
Lidocaine does not simply plug the channel pore from the outside. Instead, it exhibits a "use-dependent" or "state-dependent" blockade.[5][7] This means its binding affinity for the VGSC is significantly higher when the channel is in the open or inactivated states compared to the resting (closed) state.[6][8] The charged, cationic form of lidocaine accesses its binding site from the intracellular side of the membrane.[5][9][10]
This mechanism is particularly effective in rapidly firing neurons, as more channels are cycling through the open and inactivated states, presenting more high-affinity targets for the drug. The binding of lidocaine is thought to stabilize the inactivated state of the channel, prolonging the refractory period and further inhibiting neuronal excitability.[5][11] Mutagenesis studies have identified key residues within the S6 alpha-helical segments of domains I, III, and IV as critical components of the local anesthetic binding site within the channel's inner pore.[9][11]
Quantitative Data on VGSC Interactions
Lidocaine's affinity can vary between different VGSC isoforms, which are differentially expressed in various neural tissues. This differential sensitivity is a key area of research for developing more selective pain therapeutics.
| Target Isoform | Reported IC50 / EC50 (µM) | Experimental Context | Reference(s) |
| Nav1.7 | 450 | EC50 for current inhibition in Xenopus oocytes. | [12] |
| Nav1.7 | ~2 (high-affinity component) | Concentration-response from patch-clamp on HEK cells. | [13] |
| Nav1.8 | 104 | EC50 for current inhibition in Xenopus oocytes. | [12] |
Secondary and Off-Target Molecular Interactions
While VGSCs are the primary target for its anesthetic effects, lidocaine can interact with other neural targets, especially at higher concentrations. These interactions may contribute to its systemic analgesic, anti-inflammatory, and potential neurotoxic effects.[14][15]
| Target Class | Specific Target/Receptor | Observed Effect | Reference(s) |
| Ion Channels | Potassium (K+) Channels | Inhibition of instantaneous and sustained K+ currents. | [14][16] |
| Calcium (Ca2+) Channels | Inhibition of presynaptic calcium channels. | [15] | |
| GPCRs | Muscarinic Acetylcholine Receptors | Inhibition of M1 and M3 subtypes. | [15][17] |
| Opioid Receptors | Inhibition. | [15] | |
| Ligand-Gated Channels | Nicotinic Acetylcholine Receptors | Inhibition. | [15] |
| NMDA Receptors | Modulation/Inhibition. | [14][16] | |
| Other | Toll-Like Receptor 4 (TLR4) | Inhibition of LPS-stimulated activation. | [15] |
Experimental Protocols: Whole-Cell Patch-Clamp Electrophysiology
The gold standard for characterizing the interaction of lidocaine with VGSCs is the whole-cell patch-clamp technique. This method allows for the direct measurement of ionic currents across the cell membrane of a single neuron in response to voltage changes.
Objective
To determine the concentration-dependent and state-dependent inhibition of voltage-gated sodium currents by lidocaine in cultured neurons.
Materials
-
Cells: Cultured neurons (e.g., dorsal root ganglion neurons or HEK293 cells expressing a specific Nav isoform).
-
External Solution (aCSF): (in mM) 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 5 Glucose. pH adjusted to 7.4 with NaOH. Osmolarity ~310 mOsm.[18]
-
Internal (Pipette) Solution: (in mM) 10 NaCl, 50 CsCl, 60 CsF, 20 EGTA, 10 HEPES. pH adjusted to 7.2 with CsOH. Osmolarity ~290 mOsm. (Cesium and fluoride (B91410) are used to block K+ and Ca2+ channels, isolating Na+ currents).[18][19]
-
Lidocaine Stock Solution: 100 mM Lidocaine HCl in high-purity water, pH adjusted to 7.4.
-
Equipment: Patch-clamp amplifier, micromanipulator, inverted microscope, perfusion system, data acquisition computer with software (e.g., pCLAMP).[20]
Detailed Methodology
-
Pipette Preparation: Pull borosilicate glass capillaries to a resistance of 3-7 MΩ when filled with internal solution. Fire-polish the tip to ensure a smooth surface for sealing.[19]
-
Cell Preparation: Place a coverslip with adherent cells into the recording chamber on the microscope stage. Begin perfusion with control external solution at 1-2 mL/min.[21]
-
Obtaining a Giga-ohm Seal: Lower the patch pipette (filled with internal solution) towards a target neuron while applying positive pressure. Once the pipette touches the cell membrane (visible as a dimple), release the pressure. Apply gentle negative pressure to form a high-resistance (>1 GΩ) seal between the pipette tip and the membrane.[20]
-
Establishing Whole-Cell Configuration: Apply a brief pulse of stronger suction to rupture the membrane patch under the pipette tip. This establishes electrical and chemical continuity between the pipette and the cell interior.[21]
-
Recording Baseline Currents: Clamp the neuron at a holding potential of -100 mV (to ensure most Na+ channels are in the resting state). Apply a series of depolarizing voltage steps (e.g., to 0 mV for 20 ms) to elicit and record baseline Na+ currents.
-
Lidocaine Application: Switch the perfusion system to the external solution containing the desired final concentration of lidocaine (e.g., 10 µM, 30 µM, 100 µM, 300 µM). Allow the solution to equilibrate for several minutes.[21]
-
Recording Post-Lidocaine Currents: Repeat the same voltage-step protocol used for baseline recordings to measure the inhibited Na+ currents.
-
Use-Dependence Protocol: To assess use-dependence, apply a train of short depolarizing pulses (e.g., 20 pulses to 0 mV at 5 Hz) from a holding potential of -70 mV, both before and during lidocaine application.
-
Washout: Switch the perfusion back to the control external solution to wash out the drug and observe the reversal of the channel block.[21]
-
Data Analysis: Measure the peak amplitude of the Na+ current for each condition. Plot the percentage of current inhibition against the lidocaine concentration to generate a dose-response curve and calculate the IC50 value.[21]
Conclusion
The molecular action of lidocaine bicarbonate in neural tissue is a two-part process. The bicarbonate acts as a crucial formulating agent, neutralizing the acidic anesthetic solution to reduce injection pain and, more importantly, to increase the concentration of the membrane-permeable uncharged lidocaine base. This facilitates its rapid transit to the intracellular site of action. The primary molecular target is the voltage-gated sodium channel, which lidocaine blocks in a state-dependent manner, showing a clear preference for open and inactivated channels. While this interaction is the cornerstone of its anesthetic effect, a complete understanding of its pharmacological profile must also consider its effects on a range of secondary neural targets. The quantitative characterization of these interactions, primarily through techniques like patch-clamp electrophysiology, remains vital for the development of next-generation anesthetics with improved efficacy and selectivity.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. droracle.ai [droracle.ai]
- 3. How acidic is the lidocaine we are injecting, and how much bicarbonate should we add? - PMC [pmc.ncbi.nlm.nih.gov]
- 4. droracle.ai [droracle.ai]
- 5. droracle.ai [droracle.ai]
- 6. What is the mechanism of Lidocaine Hydrochloride? [synapse.patsnap.com]
- 7. What is the mechanism of Lidocaine? [synapse.patsnap.com]
- 8. rupress.org [rupress.org]
- 9. Molecular Action of Lidocaine on the Voltage Sensors of Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pnas.org [pnas.org]
- 11. Setting up for the block: the mechanism underlying lidocaine's use-dependent inhibition of sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Differential modulation of Nav1.7 and Nav1.8 peripheral nerve sodium channels by the local anesthetic lidocaine - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Lidocaine reduces the transition to slow inactivation in Nav1.7 voltage-gated sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Molecular mechanisms of lidocaine - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A review of the mechanism of the central analgesic effect of lidocaine - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Molecular mechanisms of action of systemic lidocaine in acute and chronic pain: a narrative review [ouci.dntb.gov.ua]
- 18. Frontiers | An Advanced Automated Patch Clamp Protocol Design to Investigate Drug—Ion Channel Binding Dynamics [frontiersin.org]
- 19. benchchem.com [benchchem.com]
- 20. Patch Clamp Protocol [labome.com]
- 21. benchchem.com [benchchem.com]
The Influence of pH on Neuronal Lidocaine Uptake: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the critical role of environmental and intracellular pH in the neuronal uptake and efficacy of the local anesthetic, lidocaine (B1675312). Understanding this relationship is paramount for optimizing drug formulation, predicting clinical outcomes, and designing novel local anesthetic agents. This document details the underlying physicochemical principles, summarizes key quantitative data from seminal studies, outlines experimental protocols for investigation, and provides visual representations of the core mechanisms.
Physicochemical Principles: The Henderson-Hasselbalch Equation and Lidocaine Ionization
Lidocaine, like most local anesthetics, is a weak base with a pKa of approximately 7.9. This means that at a physiological pH of 7.4, it exists in both an ionized (protonated, charged) form and a non-ionized (unprotonated, uncharged) form. The ratio of these two forms is governed by the Henderson-Hasselbalch equation:
pH = pKa + log ([Uncharged Base] / [Charged Acid])
The non-ionized, lipid-soluble form of lidocaine is essential for traversing the lipid-rich neuronal membrane to reach its intracellular site of action, the voltage-gated sodium channel. Conversely, the ionized, water-soluble form is the active species that binds to the sodium channel receptor from the axoplasmic side, inducing a conformational change that blocks sodium influx and prevents nerve impulse propagation.
The ambient pH, therefore, dictates the proportion of lidocaine available to cross the nerve membrane and the proportion available to block the sodium channel.
Impact of Extracellular and Intracellular pH on Lidocaine Efficacy
Extracellular pH
The pH of the extracellular environment significantly influences the onset and potency of lidocaine's anesthetic effect. In healthy tissues, the physiological pH of approximately 7.4 allows for a sufficient fraction of non-ionized lidocaine to diffuse across the neuronal membrane.
However, in the presence of inflammation or infection, the extracellular pH can decrease to 6.0 or lower due to the release of acidic byproducts from inflammatory cells and bacteria. This acidic environment shifts the equilibrium towards the ionized form of lidocaine, reducing the amount of the non-ionized base available to penetrate the nerve sheath and membrane. This phenomenon is a primary contributor to the clinical observation of local anesthetic failure in infected tissues.
Intracellular pH
Once the non-ionized form of lidocaine crosses the neuronal membrane, it enters the axoplasm, which has a slightly lower pH than the extracellular fluid (around 7.2). This more acidic intracellular environment facilitates the re-equilibration of lidocaine, with a portion of the uncharged base becoming protonated to form the active, charged cation. It is this intracellularly formed cation that then binds to the voltage-gated sodium channel from within the neuron, leading to nerve blockade.
The following diagram illustrates the pH-dependent mechanism of lidocaine action:
The Critical Balance: A Technical Guide to the Solubility and Stability of Lidocaine in Sodium Bicarbonate Solutions
For Researchers, Scientists, and Drug Development Professionals
The practice of buffering lidocaine (B1675312) hydrochloride with sodium bicarbonate is a common clinical technique aimed at reducing the pain of injection and accelerating the onset of local anesthesia. This is achieved by increasing the pH of the acidic commercial lidocaine solution to a more physiologic level. However, this alkalinization process introduces critical challenges related to the drug's solubility and chemical stability. Understanding the physicochemical interplay between lidocaine and bicarbonate is paramount for ensuring the safety, efficacy, and predictability of these extemporaneously prepared formulations. This technical guide provides an in-depth analysis of the core principles governing the solubility and stability of lidocaine in bicarbonate solutions, supported by quantitative data, detailed experimental protocols, and process visualizations.
The Physicochemical Principle: pH, pKa, and Lidocaine Solubility
Lidocaine is a weak base with a pKa of approximately 7.7 to 7.9.[1][2] Commercial preparations of lidocaine hydrochloride are formulated as acidic solutions (pH 3.9 to 6.5) to enhance water solubility and prolong shelf life.[3][4] In this acidic environment, lidocaine exists predominantly in its ionized, water-soluble hydrochloride salt form.
The addition of sodium bicarbonate, an alkaline solution, raises the pH of the lidocaine solution. As the pH approaches and surpasses the pKa of lidocaine, the equilibrium shifts from the ionized form to the non-ionized, free base form.[1] This free base is significantly less water-soluble and is responsible for the rapid penetration of nerve membranes to produce anesthesia. However, if the concentration of the free base exceeds its solubility limit in the aqueous solution, it will precipitate, appearing as a cloudy or crystalline substance.[1][5] This precipitation is not only a sign of an unstable mixture but also poses a risk if injected.
The following diagram illustrates the relationship between the pH of the solution, the pKa of lidocaine, and the equilibrium between its ionized and non-ionized forms, which directly impacts its solubility.
Quantitative Stability and pH Data
The stability of buffered lidocaine solutions is influenced by the initial concentrations of lidocaine and bicarbonate, the presence of other agents like epinephrine (B1671497), storage temperature, and the type of container.
Chemical Stability of Buffered Lidocaine Solutions
Several studies have evaluated the chemical stability of lidocaine when mixed with sodium bicarbonate, typically defined as retaining at least 90% of the initial concentration.
| Lidocaine Concentration | Bicarbonate Concentration & Ratio | Storage Conditions | Container | Duration of Stability (>90% Initial Conc.) | Reference |
| 1% and 2% Lidocaine HCl | 8.4% Sodium Bicarbonate (10:1 ratio) | 5°C, protected from light | Polypropylene (B1209903) Syringes | 28 days | [2] |
| 1% and 2% Lidocaine HCl with Epinephrine 1:100,000 | 8.4% Sodium Bicarbonate (10:1 ratio) | 5°C, protected from light | Polypropylene Syringes | 7 days | [2] |
| 1% Buffered Lidocaine | Not specified | 23°C with light exposure | Glass Vials | Up to 91 days | [6] |
| 1% Buffered Lidocaine | Not specified | 5°C, protected from light | Glass Vials | Up to 91 days | [6] |
| 2% Lidocaine with Epinephrine 1:100,000 | 8.4% Sodium Bicarbonate (30mL:3mL) | Refrigerated | Not specified | 2 weeks | [2] |
| 2% Lidocaine with Epinephrine 1:100,000 | 8.4% Sodium Bicarbonate (30mL:3mL) | Room Temperature | Not specified | < 1 week | [2] |
| Plain Buffered Lidocaine | Not specified | Room Temperature | Not specified | 7 days | [2] |
pH of Lidocaine Solutions with Sodium Bicarbonate
The addition of sodium bicarbonate effectively raises the pH of acidic lidocaine solutions to a more physiological range.
| Lidocaine Solution | Bicarbonate Addition (8.4% NaHCO₃) | Resulting pH (Mean ± SD) | Reference |
| 1% Lidocaine HCl | None | 6.09 ± 0.16 | [4] |
| 2% Lidocaine HCl | None | 6.00 ± 0.27 | [4] |
| 1% Lidocaine HCl with Epinephrine 1:100,000 | None | 4.24 ± 0.42 | [4] |
| 2% Lidocaine HCl with Epinephrine 1:100,000 | None | 3.93 ± 0.43 | [4] |
| 2% Lidocaine with Adrenaline 1:80,000 | None | 3.49 ± 0.26 | [3] |
| 2% Lidocaine with Adrenaline 1:80,000 | 10:1 ratio | 6.92 ± 0.34 | [3] |
| Plain Lidocaine | Addition of Sodium Bicarbonate | ~8.0 | [2] |
| 1% Lidocaine with Epinephrine | 1.1 mL to 1.8 mL per 10 mL Lidocaine | 7.38 to 7.62 | [4] |
Experimental Protocols for Stability and Compatibility Assessment
The evaluation of lidocaine and bicarbonate admixtures involves both physical compatibility and chemical stability studies.
Physical Compatibility Assessment
-
Objective: To visually inspect for the formation of precipitate or other physical changes.
-
Methodology:
-
Prepare the admixture by drawing the specified volumes of lidocaine hydrochloride and sodium bicarbonate solution into a sterile syringe or vial.
-
Gently mix the contents.
-
Visually inspect the solution immediately after mixing and at specified time points against both a white and a black background to detect any haze, turbidity, or particulate matter.
-
Document the clarity and color of the solution at each observation point.
-
Chemical Stability Assessment using High-Performance Liquid Chromatography (HPLC)
-
Objective: To quantify the concentration of lidocaine over time to determine its chemical degradation.
-
Methodology: A stability-indicating HPLC method is crucial.
-
Sample Preparation:
-
Prepare buffered lidocaine solutions as per the study protocol and store them under the specified conditions (e.g., refrigerated at 5°C, room temperature at 23°C).
-
At predetermined time points (e.g., 0, 7, 14, 28 days), withdraw an aliquot of the sample.
-
Dilute the sample to a known concentration within the calibration range of the HPLC assay using the mobile phase or a suitable diluent.
-
Add an internal standard if required by the method.
-
-
Forced Degradation Studies: To ensure the analytical method is stability-indicating, forced degradation of a lidocaine solution is performed under various stress conditions:
-
Acidic Degradation: Mix lidocaine with an acid (e.g., HCl) and heat.[7]
-
Alkaline Degradation: Mix lidocaine with a base (e.g., NaOH) and heat.[7] The pH should be chosen carefully to avoid immediate precipitation; for instance, a pH of 7.6 has been used as higher values caused precipitation.[8]
-
Oxidative Degradation: Treat lidocaine with an oxidizing agent like hydrogen peroxide.[2][9]
-
Thermal and Photolytic Stress: Expose the lidocaine solution to heat and UV light.[9]
-
-
HPLC Analysis:
-
The HPLC system is equipped with a suitable column (e.g., C18 reversed-phase) and a UV detector.
-
The mobile phase composition is optimized to achieve good separation of lidocaine from its degradation products and any other components in the mixture.
-
Inject the prepared samples into the HPLC system.
-
The peak area of lidocaine is measured and compared to a standard calibration curve to determine its concentration.
-
The analytical method should be validated for linearity, precision, accuracy, and specificity.[2][10]
-
-
Data Analysis:
-
Calculate the percentage of the initial lidocaine concentration remaining at each time point.
-
Stability is typically defined as the time at which the concentration drops below 90% of the initial concentration.
-
-
The following diagram outlines a typical workflow for a chemical stability study of buffered lidocaine.
Conclusion
The alkalinization of lidocaine with sodium bicarbonate is a clinically valuable technique, but it requires a thorough understanding of the associated solubility and stability constraints. The primary risk is the precipitation of the lidocaine free base as the pH of the solution is increased. Stability studies have demonstrated that buffered lidocaine, particularly without epinephrine, can remain chemically stable for extended periods, especially when refrigerated. However, the presence of epinephrine significantly reduces the stability of the admixture. For drug development professionals and researchers, it is imperative to conduct thorough stability and compatibility studies using validated, stability-indicating methods for any new formulation or combination involving lidocaine and bicarbonate. Adherence to established mixing ratios and storage conditions is critical for ensuring the safe and effective use of these preparations.
References
- 1. benchchem.com [benchchem.com]
- 2. Buffered Lidocaine Hydrochloride Solution With and Without Epinephrine: Stability in Polypropylene Syringes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. How acidic is the lidocaine we are injecting, and how much bicarbonate should we add? - PMC [pmc.ncbi.nlm.nih.gov]
- 5. reddit.com [reddit.com]
- 6. Stability of Buffered Lidocaine in Glass Vials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Physicochemical stability of an admixture of lidocaine and ketamine in polypropylene syringe used in opioid-free anaesthesia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cjhp-online.ca [cjhp-online.ca]
- 9. Investigation of Behavior of Forced Degradation of Lidocaine HCl by NMR Spectroscopy and GC-FID Methods: Validation of GC-FID Method for Determination of Related Substance in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ijbr.com.pk [ijbr.com.pk]
The Alkaline Degradation of Lidocaine: A Technical Review of its Stability and Putative Pathways
For Researchers, Scientists, and Drug Development Professionals
Abstract
Lidocaine (B1675312), a widely used local anesthetic, is generally considered stable in alkaline solutions under standard conditions. However, its stability profile under various pH, temperature, and matrix conditions is a critical parameter in pharmaceutical formulation and development. This technical guide provides an in-depth review of the current scientific understanding of lidocaine's degradation in alkaline environments. While extensive research has been conducted on its stability, the definitive degradation pathways and the identity of specific degradation products in alkaline media remain subjects of ongoing investigation. This document summarizes the available quantitative data, details relevant experimental protocols, and presents putative degradation pathways based on established chemical principles.
Introduction
Lidocaine, chemically known as 2-(diethylamino)-N-(2,6-dimethylphenyl)acetamide, is an amide-type local anesthetic.[1] Its efficacy and safety are well-documented, making it a cornerstone in various medical procedures. The stability of a drug substance like lidocaine is a crucial factor influencing its shelf-life, therapeutic efficacy, and the potential for the formation of toxic degradation products. While lidocaine is known to be relatively stable, understanding its degradation profile under stressed conditions, including alkaline pH, is essential for robust formulation development and regulatory compliance. This guide focuses specifically on the degradation of lidocaine in alkaline solutions, a condition relevant to certain pharmaceutical preparations and analytical procedures.
Stability of Lidocaine in Alkaline Solutions: A Review of the Evidence
Forced degradation studies are instrumental in elucidating the stability of a drug substance. Several studies have investigated the stability of lidocaine under alkaline stress, yielding varied results. A significant portion of the available literature suggests that lidocaine is highly resistant to degradation in alkaline media. For instance, studies employing NMR spectroscopy and GC-FID have shown that the core structure of the lidocaine molecule remains intact even after prolonged exposure to strong alkaline solutions at elevated temperatures.[2][3]
However, some studies have reported a degree of degradation under alkaline conditions, particularly at higher temperatures. It is important to note that while degradation was observed, the specific degradation products were often not identified.[4] The primary proposed mechanism for lidocaine degradation is the hydrolysis of its amide bond.
Quantitative Data Summary
The following tables summarize the quantitative data from various studies on the stability of lidocaine under alkaline stress.
Table 1: Stability of Lidocaine in Alkaline Solutions
| Alkaline Condition | Temperature | Duration | Lidocaine Remaining (%) | Analytical Method | Reference |
| 1.0 M NaOH | Reflux | 72 hours | No degradation products observed | 1H NMR | [2] |
| 5.0 N NaOH | Boiling water bath | 24 hours | Practically stable | RP-HPLC | [5] |
| 0.1 M NaOH | 60°C | 10 days | 85.0 ± 3.0 | HPLC | [4] |
| pH 7.6 | 50°C | 9 days | Not specified, but degradation was monitored | HPLC | [6][7] |
Putative Degradation Pathway in Alkaline Solution
While definitive evidence for the degradation pathway of lidocaine in alkaline solutions is limited in the current literature, a hypothetical pathway can be proposed based on the general principles of amide hydrolysis under basic conditions. The central point of degradation would be the cleavage of the amide bond.
Proposed Alkaline Hydrolysis of Lidocaine
The most probable degradation pathway involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the amide group. This would lead to the formation of two primary degradation products: 2,6-dimethylaniline (B139824) (2,6-DMA) and N,N-diethylglycine.
Caption: Putative alkaline hydrolysis pathway of lidocaine.
It is crucial to emphasize that while 2,6-dimethylaniline is a known metabolite of lidocaine in vivo and a degradation product under acidic conditions, its formation via alkaline hydrolysis in solution has not been definitively established in the reviewed literature.[8][9]
Experimental Protocols for Forced Degradation Studies
The following are detailed methodologies for key experiments cited in the literature for the forced degradation of lidocaine in alkaline solutions.
Alkaline Degradation Study using NMR Spectroscopy
-
Objective: To assess the stability of lidocaine in a strong alkaline solution at reflux temperature using Nuclear Magnetic Resonance (NMR) spectroscopy.
-
Protocol:
-
A solution of lidocaine HCl (0.43 mmol) is heated to reflux temperature.
-
2.5 mL of 1.0 M NaOH solution is slowly added to the lidocaine solution.
-
The reaction mixture is stirred magnetically for 24, 48, and 72 hours at the same temperature.
-
After the stirring period, the mixture is neutralized with 1.0 M HCl solution and then diluted.
-
The reaction mixture is extracted with ethyl acetate (B1210297) (3 x 25 mL).
-
The organic layer is evaporated to dryness.
-
The residue is monitored by proton NMR spectroscopy to identify any degradation products.[2]
-
-
Results: No degradation products were observed under these conditions.[2]
Alkaline Degradation Study using RP-HPLC
-
Objective: To evaluate the stability of lidocaine in a highly concentrated alkaline solution at an elevated temperature using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).
-
Protocol:
-
25 mg of Lidocaine Hydrochloride is dissolved in 5.0 N NaOH in a 25-mL volumetric flask.
-
The solution is transferred to a round-bottom flask with a condenser assembly.
-
The solution is heated in a boiling water bath for 24 hours.
-
Aliquots (1 mL) of the solution are transferred to 10 mL volumetric flasks, cooled, and neutralized with 5.0 N HCl.
-
The final volume is adjusted with the mobile phase.
-
The samples are analyzed by a stability-indicating RP-HPLC method.[5]
-
-
Results: Lidocaine was found to be practically stable under these conditions.[5]
Caption: Experimental workflows for lidocaine degradation studies.
Analytical Methodologies
The identification and quantification of lidocaine and its potential degradation products are typically performed using chromatographic techniques coupled with various detectors.
Table 2: Analytical Methods for Lidocaine and its Metabolites/Degradation Products
| Analytical Technique | Column | Mobile Phase | Detection | Application | Reference |
| GC-FID | Not specified | Not specified | Flame Ionization Detector | Forced degradation studies | [2] |
| RP-HPLC | Inertsil ODS-3 (250 mm x 4.6 mm, 5µm) | Phosphate (B84403) buffer (pH 6.0) and acetonitrile (B52724) (55:45, v/v) | PDA at 220 nm | Stability indicating assay | [5] |
| HPLC | C18 | Acetonitrile and potassium dihydrogen phosphate buffer (pH 5.5; 0.02 M) (26:74) | UV at 230 nm | Quantification from various matrices | [4] |
| HPLC-MS/MS | Ultimate C18 (50 x 4.6 mm, 5 µm) | Methanol: 5 mmol/L ammonium (B1175870) acetate (50:50, pH 5.0) | Mass Spectrometry | Determination of lidocaine and its metabolites in plasma |
Conclusion
The available scientific literature strongly indicates that lidocaine is a highly stable molecule in alkaline solutions under a wide range of conditions. Forced degradation studies, even under harsh conditions of high pH and elevated temperatures, have often resulted in no observable degradation. While some studies have reported minor degradation, the specific degradation pathways and the identities of the resulting products in alkaline media are not well-established. The primary known degradation product, 2,6-dimethylaniline, is consistently associated with acidic hydrolysis and in vivo metabolism rather than alkaline degradation.
For researchers, scientists, and drug development professionals, this high stability in alkaline conditions is a significant advantage in formulation development. However, it is recommended that stability studies be conducted on a case-by-case basis, considering the specific excipients, storage conditions, and packaging of the final drug product. Further research is warranted to definitively elucidate the degradation kinetics and pathways of lidocaine in alkaline solutions, particularly under long-term storage and in complex pharmaceutical matrices. This would provide a more complete understanding of its stability profile and further ensure the quality and safety of lidocaine-containing products.
References
- 1. A High-Performance Liquid Chromatography Assay Method for the Determination of Lidocaine in Human Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Investigation of Behavior of Forced Degradation of Lidocaine HCl by NMR Spectroscopy and GC-FID Methods: Validation of GC-FID Method for Determination of Related Substance in Pharmaceutical Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. academic.oup.com [academic.oup.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. A comparison on Alkalinization Induced Effect on Lidocaine Anesthetic Activity [ve.scielo.org]
- 8. researchgate.net [researchgate.net]
- 9. 2,6-Dimethylaniline | C8H11N | CID 6896 - PubChem [pubchem.ncbi.nlm.nih.gov]
The Critical Divide: A Technical Guide to Ionized vs. Non-Ionized Lidocaine in Nerve Penetration
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth examination of the fundamental differences between the ionized and non-ionized forms of lidocaine (B1675312) and their respective roles in achieving effective nerve blockade. A comprehensive understanding of the physicochemical principles governing nerve penetration is essential for the rational design of local anesthetic formulations and the development of advanced drug delivery systems. This document outlines the core mechanisms, summarizes key quantitative data, details relevant experimental protocols, and visualizes the intricate processes involved.
The Physicochemical Foundation: Lidocaine's Dual Nature
Lidocaine is a weak base with a pKa of approximately 7.7 to 7.9.[1][2][3] This property is central to its mechanism of action. At physiological pH (≈7.4), lidocaine exists in a state of equilibrium between two forms: a lipid-soluble, non-ionized (uncharged) base and a water-soluble, ionized (protonated) cation.[4][5][6]
The pH-partition hypothesis posits that the non-ionized form is crucial for traversing biological membranes, while the ionized form is responsible for the actual nerve block.
-
Non-Ionized (Base) Form: Being lipophilic (lipid-soluble), this uncharged molecule readily diffuses across the lipid-rich nerve sheath (epineurium and perineurium) and the axonal membrane to reach the cytoplasm.[3][6][7]
-
Ionized (Cationic) Form: This charged molecule is hydrophilic (water-soluble). While it cannot easily cross lipid membranes, it is the pharmacologically active form that binds to the voltage-gated sodium channels from within the neuron, thereby inhibiting nerve impulse propagation.[3][8][9]
Therefore, the efficacy of lidocaine is a tale of two forms: one to penetrate the nerve, and the other to enact the block. The perineurium, in particular, forms a formidable barrier to the diffusion of local anesthetics.[5][10][11]
Quantitative Data on Lidocaine's Properties and Efficacy
The following tables provide a structured summary of the quantitative and qualitative data comparing the two forms of lidocaine.
Table 1: Physicochemical and Pharmacodynamic Properties
| Property | Non-Ionized (Base) Form | Ionized (Cation) Form | Significance for Nerve Penetration & Blockade |
| State | Uncharged | Positively Charged (Cation) | The uncharged state is essential for membrane diffusion.[6][9] |
| Lipid Solubility | High | Low | High lipid solubility facilitates penetration of the nerve sheath and axonal membrane.[6][12][13] |
| Water Solubility | Low | High | The ionized form is soluble in the axoplasm, allowing it to reach the sodium channel.[9] |
| Primary Role | Penetration Vehicle | Active Blocking Agent | A balance is required; the non-ionized form delivers the drug, and the ionized form produces the effect.[3][7] |
| pKa | ~7.7 - 7.9 | ~7.7 - 7.9 | This value determines the relative proportion of each form at a given pH.[1][2] |
| Octanol:Buffer Partition Coefficient (Po) | 2666 ± 202 (at 25°C) | 0.55 ± 0.04 (at 25°C) | Demonstrates the vastly superior lipid preference of the non-ionized form.[14] |
Table 2: Influence of Environmental pH on Lidocaine's Clinical Efficacy
| pH of Environment | Predominant Lidocaine Form | Nerve Penetration Rate | Onset of Action | Clinical Relevance |
| Acidic (e.g., inflamed/infected tissue, pH < 7.4) | Ionized | Decreased | Slower / Less Effective | Reduced efficacy of local anesthetics in areas of infection is a known clinical challenge.[3][4][12] |
| Physiological (pH ≈ 7.4) | More Ionized than Non-ionized | Standard | Standard | At this pH, approximately 25% of lidocaine is in the non-ionized form, allowing for a rapid onset.[1] |
| Alkaline (e.g., buffered solution, pH > 7.4) | Non-ionized | Increased | Faster | Adding sodium bicarbonate to lidocaine solutions raises the pH, increasing the non-ionized fraction and speeding the onset of anesthesia.[15][16] |
Visualizing the Mechanism of Action and Influencing Factors
The following diagrams illustrate the critical pathways and relationships in lidocaine's function.
Caption: The journey of lidocaine from injection to sodium channel blockade.
Caption: Key factors and processes that determine local anesthetic efficacy.
Key Experimental Protocols
The principles of lidocaine penetration are validated through several key experimental models.
In Vitro: Isolated Frog Sciatic Nerve Preparation
This is a classic model for directly assessing the electrophysiological effects of local anesthetics on nerve conduction.[17][18]
Objective: To measure the reversible suppression of the compound action potential (CAP) in an isolated nerve exposed to lidocaine solutions of varying pH.
Detailed Methodology:
-
Nerve Dissection: Sciatic nerves are carefully dissected from a pithed frog (Rana pipiens or similar).[19][20] The outer connective tissue sheath (epineurium) may be left intact or removed (desheathed) depending on the experimental question.[21]
-
Chamber Mounting: The nerve is mounted in a specialized recording chamber (e.g., a sucrose-gap or multi-electrode chamber) that allows for electrical stimulation at one end and recording of the CAP at the other.[19][22][23]
-
Solution Perfusion: The nerve is continuously bathed in a Ringer's solution to maintain its viability. The experimental solution, containing a set concentration of lidocaine at a specific pH, is then perfused over the nerve.
-
Stimulation and Recording: Supramaximal electrical stimuli are delivered to the proximal end of the nerve to elicit a maximal CAP. The amplitude of the CAP, which represents the summed activity of all axons, is recorded.
-
Data Analysis: The percentage decrease in CAP amplitude over time is calculated to determine the rate of onset of the block. After a set duration, the nerve is washed with a drug-free Ringer's solution, and the recovery of the CAP is monitored to assess the reversibility of the block.[22]
Caption: Standardized workflow for the isolated frog sciatic nerve experiment.
In Vivo: Rat Sciatic Nerve Block Model
This model assesses the functional sensory and motor blockade in a living animal, providing data with higher clinical relevance.[24][25]
Objective: To determine the onset, duration, and depth of motor and sensory blockade following percutaneous injection of different lidocaine formulations near the sciatic nerve.
Detailed Methodology:
-
Animal Preparation: Male Sprague-Dawley rats are typically used.[24] The area over the sciatic notch is shaved and prepared.
-
Injection: A precise volume of the lidocaine test solution is injected percutaneously near the sciatic nerve, often using a nerve stimulator or ultrasound guidance for accurate placement.
-
Functional Assessment:
-
Motor Block: Assessed using a scale that grades weight-bearing and motor function of the affected limb.
-
Sensory Block (Nociception): Assessed by measuring the withdrawal response to a noxious stimulus, such as the hot plate test or the Hargreaves test (radiant heat).
-
-
Data Collection: Assessments are performed at regular intervals to determine the time to onset of a complete block, the maximum effect, and the total duration of the block until function returns to baseline.
-
Pharmacokinetic Analysis (Optional): In some studies, radiolabeled [¹⁴C]-lidocaine is used. After a set time, the sciatic nerve is dissected, and the intraneural drug concentration is measured to correlate tissue levels with functional blockade.[24][25]
In Silico: Molecular Dynamics (MD) Simulations
Computational models are used to investigate the interactions between lidocaine and lipid membranes at an atomic level.[26][27][28]
Objective: To calculate the free energy barrier (Potential of Mean Force, PMF) for the permeation of ionized and non-ionized lidocaine across a model lipid bilayer.
Detailed Methodology:
-
System Construction: A model lipid bilayer (e.g., dipalmitoylphosphatidylcholine, DPPC) is constructed in a simulated aqueous environment.
-
Molecule Placement: A single lidocaine molecule (either in its ionized or non-ionized state) is placed in the aqueous phase.
-
Simulation Protocol: Using MD software (e.g., GROMACS), simulation techniques like umbrella sampling or steered MD are employed to pull the lidocaine molecule slowly across the membrane along a reaction coordinate perpendicular to the bilayer surface.
-
Data Analysis: The forces experienced by the molecule at each point along the path are used to construct a PMF profile. This profile reveals the energy wells and barriers, quantifying the energetic cost for each form of lidocaine to enter and cross the hydrophobic membrane core.[26][27]
Conclusion and Implications for Drug Development
The distinct roles of ionized and non-ionized lidocaine are not merely academic; they have profound clinical implications. The non-ionized form serves as the essential key to unlock the nerve, while the ionized form is the agent that silences it. For researchers and drug development professionals, this duality presents clear opportunities:
-
Formulation Optimization: Alkalinizing lidocaine solutions with sodium bicarbonate to increase the proportion of the non-ionized form is a clinically validated method to accelerate the onset of anesthesia.[16][29]
-
Addressing Clinical Challenges: The reduced efficacy of lidocaine in acidic, inflamed tissues highlights the need for formulations that can buffer the local environment or otherwise enhance the penetration of the non-ionized base.[3][12]
-
Novel Delivery Systems: The development of advanced delivery vehicles, such as liposomes or chemical penetration enhancers, that can modulate the release and partitioning of lidocaine at the target site represents a promising frontier for improving the therapeutic index of local anesthetics.[26][28]
By leveraging a deep understanding of the molecular journey from syringe to sodium channel, the scientific community can continue to refine and innovate, leading to safer, faster, and more effective local anesthetic therapies.
References
- 1. Lidocaine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Lidocaine for neural blockade (Chapter 67) - The Essence of Analgesia and Analgesics [cambridge.org]
- 3. Basic pharmacology of local anaesthetics - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journals.physiology.org [journals.physiology.org]
- 5. Physiological and pharmacologic aspects of peripheral nerve blocks - PMC [pmc.ncbi.nlm.nih.gov]
- 6. emedicine.medscape.com [emedicine.medscape.com]
- 7. Topical, Local, and Regional Anesthesia and Anesthetics - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Local anesthetic - Wikipedia [en.wikipedia.org]
- 9. Local Anesthetics | Anesthesia Key [aneskey.com]
- 10. neurorgs.net [neurorgs.net]
- 11. “Knowing It Before Blocking It,” the ABCD of the Peripheral Nerves: Part A (Nerve Anatomy and Physiology) - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Local Anesthetic (LA): a short introduction | Pain Management Education at UCSF [pain.ucsf.edu]
- 13. Chapter 17: Pharmacology of Lidocaine – Liposuction 101 Liposuction Training [liposuction101.com]
- 14. Fundamental properties of local anesthetics. I. The dependence of lidocaine's ionization and octanol:buffer partitioning on solvent and temperature - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. hexiapharm.com [hexiapharm.com]
- 16. spandidos-publications.com [spandidos-publications.com]
- 17. Effects of local anesthetics on compound action potentials generated from the frog sciatic nerve - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Models for screening of Local Anaesthetics.pptx [slideshare.net]
- 19. Interactions of lidocaine and calcium in blocking the compound action potential of frog sciatic nerve - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Magnesium enhances local anesthetic nerve block of frog sciatic nerve - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Kinetics of Uptake and Washout of Lidocaine in Rat Sciatic Nerve In Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Concentration dependence of lidocaine-induced irreversible conduction loss in frog nerve - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. The critical role of concentration for lidocaine block of peripheral nerve in vivo: studies of function and drug uptake in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Synergistic Effect of Chemical Penetration Enhancers on Lidocaine Permeability Revealed by Coarse-Grained Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Synergistic Effect of Chemical Penetration Enhancers on Lidocaine Permeability Revealed by Coarse-Grained Molecular Dynamics Simulations - ProQuest [proquest.com]
- 28. Synergistic Effect of Chemical Penetration Enhancers on Lidocaine Permeability Revealed by Coarse-Grained Molecular Dynamics Simulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. The effect of adjusting the pH of local anaesthetics in dentistry: a systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Intricacies of Lidocaine's Interaction with Sodium Channels: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the core theoretical models that govern the interaction between the local anesthetic drug lidocaine (B1675312) and voltage-gated sodium channels. Understanding these complex molecular interactions is paramount for the development of novel therapeutics with improved efficacy and safety profiles. This document provides a comprehensive overview of the predominant theories, supported by quantitative data, detailed experimental protocols, and visual representations of the underlying molecular mechanisms.
Core Theoretical Models: A Dynamic Interplay
The action of lidocaine on sodium channels is not a simple lock-and-key mechanism but rather a dynamic process influenced by the conformational state of the channel. Two primary theoretical frameworks, the Modulated Receptor Hypothesis and the Guarded Receptor Hypothesis, have been foundational in explaining the state-dependent and use-dependent block observed with lidocaine. More recent findings have also pointed towards an allosteric mechanism of action.
The Modulated Receptor Hypothesis
This widely accepted model posits that the affinity of lidocaine for its binding site on the sodium channel changes depending on the channel's conformational state: resting, open, or inactivated.[1][2] Lidocaine exhibits a significantly higher affinity for the open and inactivated states compared to the resting state.[2][3] This differential affinity is central to the use-dependent nature of the block; channels that are more frequently opened and inactivated, such as in rapidly firing neurons, are more susceptible to blockade by lidocaine.[1] The drug can access its binding site via two distinct pathways: a hydrophilic pathway, accessible when the channel is open, and a hydrophobic pathway through the cell membrane.[4][5]
The Guarded Receptor Hypothesis
As an alternative, the Guarded Receptor Hypothesis suggests that the affinity of the receptor for lidocaine remains constant, but the accessibility of the binding site is "guarded" by the channel's gates.[2][6] In this model, the drug can only access its binding site when the channel is in a permissive conformation, typically the open state. The apparent state-dependent affinity is therefore a consequence of the varying accessibility of the binding site in different channel states.[7]
Allosteric Gating Modification
Emerging evidence suggests that lidocaine may also function as an allosteric effector, modifying the gating properties of the sodium channel.[3][8] By binding to a site distinct from the pore, lidocaine can influence the conformational changes that govern channel opening and inactivation.[9][10] This allosteric modulation can lead to a stabilization of the inactivated state, thereby reducing channel availability.[11][12]
Quantitative Analysis of Lidocaine-Sodium Channel Interactions
The following tables summarize key quantitative data from various studies, providing a comparative overview of lidocaine's binding affinities and kinetic parameters.
Table 1: State-Dependent Dissociation Constants (Kd) and IC50 Values for Lidocaine
| Channel State | Dissociation Constant (Kd) / IC50 | Species/Expression System | Reference |
| Resting | 417 µM (ECR50) | Human Skeletal Muscle (HEK 293) | [3] |
| Resting | ~300 µM | Not Specified | [7] |
| Inactivated | 15 ± 5 µM | Human Skeletal Muscle (HEK 293) | [3] |
| Inactivated | 36 ± 1.8 µmol/L (IC50) | Not Specified | [2] |
| Inactivated (Neutral Lidocaine) | 6.8 μM | Not Specified | [11][13] |
| Non-inactivated (Neutral Lidocaine) | 400 μM (Closed), 1800 μM (Open) | Not Specified | [13] |
| Inactivated (Charged Lidocaine) | 188 to 2590 μM | Not Specified | [11] |
| Open | ~20 µM | Rat NaV1.4 (WCW mutant) | [7] |
| Plateau Current | 74 µM (IC50) | Rat Skeletal Muscle (FQ Mutant) | [8] |
| Peak Current | 513 µM (IC50) | Rat Skeletal Muscle (FQ Mutant) | [8] |
Table 2: Kinetic Parameters of Lidocaine Block
| Parameter | Value | Conditions | Reference |
| Time Constant of Block Development (Rapid Phase) | 1-6 msec | Concurrent with channel activation | [14] |
| Time Constant of Block Development (Slow Phase) | 100-900 msec | After channel inactivation | [14] |
| Time Constant of Block Development | 589 ± 42 ms | Membrane potentials between -50 and +20 mV | [2] |
| Drug Binding Rate (kon) | 250 M⁻¹ms⁻¹ | Low-dimensional model | [11] |
| Drug Unbinding Rate (koff) | 1.7x10⁻³ ms⁻¹ | Low-dimensional model | [11] |
Key Experimental Protocols
The elucidation of lidocaine's interaction with sodium channels relies on a variety of sophisticated experimental techniques.
Patch-Clamp Electrophysiology
This is the gold-standard technique for studying ion channel function and pharmacology.[15][16]
-
Objective: To measure the ionic currents flowing through sodium channels in the presence and absence of lidocaine and to characterize the voltage- and use-dependent block.
-
Methodology:
-
Cell Preparation: Isolated cells (e.g., cardiomyocytes, neurons, or HEK293 cells expressing the sodium channel of interest) are cultured and prepared for recording.[17]
-
Pipette Fabrication: Glass micropipettes with a tip diameter of 1-2 µm are fabricated and filled with an internal solution mimicking the intracellular ionic composition.[16]
-
Gigaohm Seal Formation: The micropipette is brought into close contact with the cell membrane, and gentle suction is applied to form a high-resistance (gigaohm) seal.[15]
-
Whole-Cell Configuration: The membrane patch under the pipette tip is ruptured by a brief pulse of suction, allowing for electrical access to the entire cell.[15]
-
Voltage-Clamp Recording: The membrane potential is clamped at a holding potential (e.g., -100 mV to -150 mV) to keep the channels in a resting state.[3][18] Depolarizing voltage steps are then applied to elicit sodium currents.
-
Drug Application: Lidocaine is applied to the extracellular solution at various concentrations.[9]
-
Data Acquisition and Analysis: Sodium currents are recorded before and after drug application. The percentage of current inhibition is calculated to determine IC50 values. Use-dependence is assessed by applying repetitive depolarizing pulses.[14]
-
Site-Directed Mutagenesis
This technique is crucial for identifying the specific amino acid residues that form the lidocaine binding site.[19]
-
Objective: To determine the contribution of individual amino acid residues to lidocaine binding and action.
-
Methodology:
-
Mutation Introduction: The DNA sequence of the sodium channel is altered to substitute specific amino acids, often with alanine, to assess their importance.[19] A critical residue identified for lidocaine binding is a phenylalanine in domain IV, S6 (F1759 in NaV1.5).[19]
-
Heterologous Expression: The mutated channel DNA is expressed in a host system, typically Xenopus oocytes or mammalian cell lines like HEK293.[19][20]
-
Electrophysiological Analysis: Patch-clamp electrophysiology is performed on the cells expressing the mutant channels to evaluate changes in lidocaine sensitivity.[19][21] A significant reduction in use-dependent block by lidocaine after mutation indicates that the altered residue is a key component of the binding site.[18][19]
-
Computational Modeling
Molecular dynamics simulations and docking studies provide atomic-level insights into the binding pose of lidocaine within the sodium channel pore.[5][22]
-
Objective: To predict the binding site and orientation of lidocaine within the three-dimensional structure of the sodium channel.
-
Methodology:
-
Homology Modeling: A three-dimensional model of the human sodium channel is constructed based on the crystal structures of related ion channels.[5][18]
-
Molecular Docking: Computational algorithms are used to predict the most favorable binding poses of lidocaine within the channel's inner pore.[22][23]
-
Molecular Dynamics Simulations: These simulations are run to observe the dynamic interactions between lidocaine and the channel over time, revealing potential access pathways (hydrophilic and hydrophobic) and the stability of the binding pose.[5]
-
Visualizing the Interactions
The following diagrams, generated using the DOT language, illustrate the core theoretical models and experimental workflows.
Caption: Modulated Receptor Hypothesis of Lidocaine Interaction.
Caption: Guarded Receptor Hypothesis of Lidocaine Interaction.
Caption: Experimental Workflow for Patch-Clamp Electrophysiology.
References
- 1. Setting up for the block: the mechanism underlying lidocaine's use-dependent inhibition of sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ahajournals.org [ahajournals.org]
- 3. An improved model for the binding of lidocaine and structurally related local anaesthetics to fast-inactivated voltage-operated sodium channels, showing evidence of cooperativity - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structural basis for antiarrhythmic drug interactions with the human cardiac sodium channel - PMC [pmc.ncbi.nlm.nih.gov]
- 6. rupress.org [rupress.org]
- 7. State-Dependent Inhibition of Sodium Channels by Local Anesthetics: A 40-Year Evolution - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Local anesthetics as effectors of allosteric gating. Lidocaine effects on inactivation-deficient rat skeletal muscle Na channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Molecular Action of Lidocaine on the Voltage Sensors of Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lidocaine partially depolarizes the S4 segment in domain IV of the sodium channel - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Rate-dependent effects of lidocaine on cardiac dynamics: Development and analysis of a low-dimensional drug-channel interaction model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Rate-dependent effects of lidocaine on cardiac dynamics: Development and analysis of a low-dimensional drug-channel interaction model | PLOS Computational Biology [journals.plos.org]
- 13. Rate-dependent effects of lidocaine on cardiac dynamics: Development and analysis of a low-dimensional drug-channel interaction model | PLOS Computational Biology [journals.plos.org]
- 14. Evidence for two components of sodium channel block by lidocaine in isolated cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Patch Clamp Electrophysiology, Action Potential, Voltage Clamp [moleculardevices.com]
- 16. criver.com [criver.com]
- 17. benchchem.com [benchchem.com]
- 18. ahajournals.org [ahajournals.org]
- 19. Charge at the lidocaine binding site residue Phe-1759 affects permeation in human cardiac voltage-gated sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Lidocaine induces a slow inactivated state in rat skeletal muscle sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. scholarsjunction.msstate.edu [scholarsjunction.msstate.edu]
- 23. rupress.org [rupress.org]
Methodological & Application
Application Notes and Protocols for Preparing Lidocaine Bicarbonate Solutions for In Vitro Studies
Introduction
Lidocaine (B1675312) is a widely used local anesthetic and Class IB antiarrhythmic agent that functions by blocking voltage-gated sodium channels in the neuronal cell membrane, thereby inhibiting the propagation of action potentials[1]. Commercially available lidocaine solutions, particularly those containing epinephrine (B1671497), are formulated at an acidic pH (typically between 3.9 and 6.4) to enhance stability and shelf-life[2][3][4]. However, this acidity can be problematic for in vitro studies, as it can induce a stinging sensation upon application in clinical settings and, more critically for research, alter the physiological environment of cell cultures, potentially confounding experimental results[3].
Buffering lidocaine with sodium bicarbonate to a more physiological pH (around 7.4) is a common practice to mitigate these issues. The alkalinization process converts the lidocaine molecule from its charged, cationic form to its uncharged, free-base form[5]. This un-ionized form is more lipid-soluble, allowing for more rapid diffusion across cell membranes to reach its intracellular target, the sodium channel[4][5]. For researchers, preparing a physiologically compatible solution is crucial for maintaining the integrity of in vitro models and obtaining accurate, reproducible data.
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the preparation, stability, and application of lidocaine bicarbonate solutions for in vitro studies.
Mechanism of Action: The Role of Buffering
The efficacy of lidocaine is dependent on its ability to penetrate the nerve cell membrane and bind to the sodium channel from the inside. In its commercial, acidic formulation, lidocaine exists predominantly in its water-soluble, ionized (cationic) form. The addition of sodium bicarbonate raises the solution's pH closer to lidocaine's pKa of 7.9, shifting the equilibrium towards the un-ionized, lipid-soluble base form. This enhanced lipid solubility facilitates its passage through the cell membrane. Once inside the cell, the more acidic intracellular environment promotes re-ionization, and the resulting cationic form of lidocaine binds to and blocks the voltage-gated sodium channels.
Data Presentation: Summary of this compound Preparations
The following table summarizes key quantitative data for the preparation of buffered lidocaine solutions based on published studies. The most commonly recommended ratio is 1 part 8.4% sodium bicarbonate to 10 parts lidocaine solution.[2][6][7][8]
| Lidocaine HCl Concentration | Epinephrine Presence | Initial pH (Lidocaine Sol.) | Sodium Bicarbonate (NaHCO₃) | Mixing Ratio (Lidocaine:NaHCO₃) | Final pH (Buffered Sol.) | Stability & Storage | Reference(s) |
| 1% | None | ~6.09 | 8.4% | 10:1 | ~7.4-8.0 | Stable for 28 days at 5°C, protected from light.[9] | [2][9] |
| 2% | None | ~6.00 | 8.4% | 10:1 | ~7.4-8.0 | Stable for 28 days at 5°C, protected from light.[9] | [2][9] |
| 1% | 1:100,000 | ~4.24 | 8.4% | 10:1 | ~7.4 | Stable for 7 days at 5°C, protected from light.[9] | [2][9] |
| 2% | 1:100,000 | ~3.93 | 8.4% | 10:1 | ~7.4 | Epinephrine concentration may decrease over 24 hours.[10] | [2][10] |
Note: The presence of epinephrine makes the initial solution significantly more acidic.[2] While lidocaine itself remains stable in buffered solutions, epinephrine degrades more rapidly, especially at room temperature.[9][10] Therefore, for studies involving epinephrine, it is highly recommended to prepare the solution immediately before use.[5]
Experimental Protocols
Protocol 1: Aseptic Preparation of Buffered Lidocaine Solution (10:1 Ratio)
This protocol describes the preparation of a buffered lidocaine solution using the standard 10:1 volume ratio of lidocaine to 8.4% sodium bicarbonate.
Materials:
-
Lidocaine HCl solution (e.g., 1% or 2%, with or without epinephrine)
-
Sterile 8.4% Sodium Bicarbonate Injection, USP
-
Sterile syringes (appropriate sizes, e.g., 1 mL, 10 mL)
-
Sterile needles
-
Sterile 0.22 µm syringe filter
-
Sterile collection tube or vial
-
70% Isopropyl alcohol (IPA) wipes
-
Laminar flow hood or biological safety cabinet
Procedure:
-
Perform all procedures within a laminar flow hood to maintain sterility.
-
Wipe the rubber stoppers of the lidocaine and sodium bicarbonate vials with a sterile 70% IPA wipe and allow to dry.[8]
-
Using a sterile 10 mL syringe, draw up 10 mL of the desired lidocaine solution.
-
Using a new sterile 1 mL syringe, draw up 1 mL of 8.4% sodium bicarbonate solution.
-
To mix, you can either inject the 1 mL of sodium bicarbonate directly into the 10 mL syringe containing lidocaine or inject both solutions into a sterile empty vial. A common practice is to draw 1 mL of bicarbonate and then 10 mL of lidocaine into a single syringe that can hold the total volume (e.g., a 10 mL syringe can often hold 11 mL).[2]
-
Gently invert the syringe or vial several times to ensure thorough mixing. Do not shake vigorously to avoid introducing air bubbles.
-
For cell culture applications, it is critical to ensure the final solution is sterile. Attach a sterile 0.22 µm syringe filter to the syringe containing the buffered solution and dispense the mixture into a sterile final container.
-
Label the container clearly with the contents, final concentrations, preparation date, and assigned beyond-use date.
Protocol 2: pH Verification
Materials:
-
Calibrated pH meter with a micro-electrode
-
Small sterile tube or container
-
Prepared buffered lidocaine solution
Procedure:
-
Calibrate the pH meter according to the manufacturer's instructions using standard pH buffers (e.g., pH 4.0, 7.0, 10.0).
-
Dispense a small aliquot of the freshly prepared buffered lidocaine solution into a sterile tube.
-
Immerse the pH electrode into the solution, ensuring the bulb is fully covered.
-
Allow the reading to stabilize and record the pH. The target pH should be in the physiological range of approximately 7.3 to 7.6.[7]
Protocol 3: Physical Stability Assessment
Procedure:
-
Visually inspect the freshly prepared solution against a dark and light background. It should be clear, colorless, and free of any visible precipitate.[9]
-
Aliquot the solution into separate sterile containers for storage under different conditions (e.g., room temperature [~25°C] and refrigerated [~5°C]).
-
At specified time points (e.g., 1, 6, 12, 24 hours, and daily thereafter), visually inspect the stored samples for any signs of precipitation or color change.
-
Note that precipitation is more likely with higher concentrations of lidocaine and bicarbonate and can occur more rapidly at room temperature.[11]
Experimental Workflow and Application
The preparation of buffered lidocaine is the first critical step in a series of procedures for its use in in vitro assays. The following workflow outlines the process from preparation to data acquisition.
Conclusion and Recommendations
The preparation of buffered this compound solutions is a simple but critical procedure for ensuring physiological relevance in in vitro studies. By adjusting the acidic pH of commercial lidocaine to a neutral range, researchers can avoid artifacts induced by low pH and enhance the drug's cellular penetration.
Key Recommendations:
-
The standard and most widely cited mixing ratio is 1 part 8.4% sodium bicarbonate to 10 parts lidocaine solution .[2][6][8]
-
Always perform preparation under aseptic conditions , especially for cell-based assays.
-
For applications requiring epinephrine, prepare the buffered solution immediately before use to minimize epinephrine degradation.[5][10]
-
Solutions of lidocaine without epinephrine are significantly more stable when buffered, lasting up to 28 days when refrigerated and protected from light.[9]
-
Always visually inspect for precipitate before use. If precipitate is observed, the solution should be discarded.
-
Verify the final pH of a new batch preparation to ensure it is within the desired physiological range.
References
- 1. Molecular mechanisms of lidocaine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. How acidic is the lidocaine we are injecting, and how much bicarbonate should we add? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficacy of Sodium Bicarbonate-Buffered Local Anesthetic Solution in Cases Requiring Bilateral Maxillary Premolar Orthodontic Extraction: A Comparative Split-Mouth Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. youtube.com [youtube.com]
- 5. onpharma.com [onpharma.com]
- 6. droracle.ai [droracle.ai]
- 7. researchgate.net [researchgate.net]
- 8. asds.net [asds.net]
- 9. Buffered Lidocaine Hydrochloride Solution With and Without Epinephrine: Stability in Polypropylene Syringes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Chemical stability of bupivacaine, lidocaine and epinephrine in pH-adjusted solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. apps.dtic.mil [apps.dtic.mil]
Application Notes and Protocols for Perineural Injection of Buffered Lidocaine in Rats
For Researchers, Scientists, and Drug Development Professionals
Introduction
Perineural injection of local anesthetics is a fundamental technique in neuroscience research and preclinical drug development. It allows for the transient and localized blockade of nerve conduction, enabling the study of pain pathways, nerve function, and the efficacy of analgesic compounds. Lidocaine (B1675312), a widely used local anesthetic, functions by blocking voltage-gated sodium channels in the neuronal cell membrane, thereby inhibiting the initiation and propagation of action potentials.
The efficacy of lidocaine can be enhanced by buffering the solution with sodium bicarbonate. Commercial preparations of lidocaine are acidic to improve stability, but this acidity can cause pain upon injection and delay the onset of action. Buffering the lidocaine solution to a more physiological pH increases the proportion of the un-ionized form of the anesthetic, which can more readily diffuse across the nerve membrane, leading to a faster onset of anesthesia.[1][2]
These application notes provide a detailed protocol for the preparation and perineural injection of buffered lidocaine for inducing a sciatic nerve block in rats. This document also includes quantitative data on the expected outcomes and visualizations to aid in understanding the experimental workflow and the underlying mechanism of action.
Data Presentation
The following tables summarize quantitative data related to the perineural injection of lidocaine in rats.
Table 1: Preparation of Buffered Lidocaine Solution
| Component | Concentration | Ratio (Lidocaine:Bicarbonate) | Resulting pH (approximate) | Storage Stability (Refrigerated) |
| Lidocaine HCl | 1% or 2% | 10:1 | 7.0 - 7.4 | Up to 7 days[1] |
| Sodium Bicarbonate | 8.4% | 1:10 |
Table 2: Quantitative Data for Sciatic Nerve Block with 1% Lidocaine (0.1 mL) in Rats
| Parameter | Onset of Action | Peak Effect | Duration of Complete Block | Full Recovery | Key Findings & Citations |
| Proprioception | ~40 seconds (postural/gait abnormalities)[3] | 10 - 30 minutes (complete absence)[3] | Not specified | ~120 minutes[3] | Proprioceptive impairment is the first functional loss detected.[3] |
| Motor Function | Detected after proprioceptive impairment[3] | 30 minutes (complete absence)[3] | Not specified | ~120 minutes[3] | Motor block follows proprioceptive deficits.[3] |
| Nociception (Superficial Pain) | < 5 minutes (absent withdrawal response)[3] | 5 - 30 minutes (absent withdrawal response)[3] | Not specified | ~90 minutes[3] | Nociceptive block is the last of the three modalities to be fully established.[3] |
| Nociception (Deep Pain) | Not specified | 20 minutes (absent withdrawal response)[3] | Not specified | ~90 minutes[3] | |
| Autonomic Function (Skin Temperature) | ~1 minute (unilateral increase)[3] | 10 minutes (maximum increase of 5.3 +/- 0.7 °C)[3] | Not specified | ~60 minutes[3] | Indicates blockade of sympathetic nerve fibers.[3] |
Experimental Protocols
Protocol 1: Preparation of Buffered Lidocaine Solution
This protocol describes the preparation of a buffered 1% or 2% lidocaine solution for perineural injection.
Materials:
-
Lidocaine HCl (1% or 2%) solution
-
8.4% Sodium Bicarbonate solution
-
Sterile syringes (1 mL and 10 mL)
-
Sterile needles
-
Sterile vials
Procedure:
-
Using a sterile 10 mL syringe, draw up 10 mL of 1% or 2% lidocaine HCl.
-
Using a sterile 1 mL syringe, draw up 1 mL of 8.4% sodium bicarbonate solution.
-
Inject the sodium bicarbonate into the syringe containing the lidocaine.
-
Gently mix the solution by inverting the syringe several times.
-
Visually inspect the solution for any precipitation. If precipitation occurs, the solution should be discarded.
-
The buffered lidocaine solution is now ready for use. For optimal efficacy, it is recommended to use the solution promptly after preparation.[1]
Protocol 2: Perineural Sciatic Nerve Block in Rats
This protocol details the procedure for performing a perineural injection to induce a sciatic nerve block in rats. All procedures should be performed in accordance with institutional animal care and use committee (IACUC) guidelines.
Materials:
-
Buffered lidocaine solution (prepared as in Protocol 1)
-
Rat (e.g., Sprague-Dawley, 200-250g)[4]
-
Anesthesia (e.g., isoflurane)
-
Clippers
-
Antiseptic solution (e.g., 70% ethanol, povidone-iodine)
-
Sterile syringes (1 mL) with small gauge needles (e.g., 27-30G)
-
Nerve stimulator (optional, for precise localization)
Procedure:
-
Animal Preparation:
-
Anesthetize the rat using an appropriate method (e.g., isoflurane (B1672236) inhalation).
-
Place the rat in a lateral or prone position, exposing the hindlimb to be injected.
-
Shave the fur over the injection site, which is located near the sciatic notch.
-
Cleanse the skin with an antiseptic solution.
-
-
Injection Site Identification:
-
The sciatic nerve is located between the greater trochanter of the femur and the ischial tuberosity. Palpate these bony landmarks to identify the injection site.
-
-
Perineural Injection:
-
Draw the desired volume of buffered lidocaine solution into a 1 mL syringe with a small gauge needle. A typical volume is 0.1 mL for a 1% solution.[3]
-
Insert the needle perpendicular to the skin at the identified injection site.
-
Advance the needle slowly. If a nerve stimulator is used, a twitch in the corresponding muscles of the hindlimb will indicate proximity to the sciatic nerve.
-
Before injecting, gently aspirate to ensure the needle is not in a blood vessel.
-
Slowly inject the buffered lidocaine solution around the nerve. Avoid high injection pressure to minimize the risk of nerve injury.
-
-
Post-Injection Monitoring and Assessment:
-
Monitor the rat for recovery from anesthesia.
-
Assess the success of the nerve block using the methods described in Protocol 3.
-
Protocol 3: Assessment of Sensory and Motor Block
This protocol outlines methods to assess the level of sensory and motor blockade following the perineural injection.
Materials:
-
Von Frey filaments or a blunt probe (for sensory assessment)
-
Hot plate or radiant heat source (for thermal nociception assessment)
-
Observational checklist
Procedure:
-
Motor Function Assessment:
-
Gait and Posture: Observe the rat's gait and posture for any abnormalities, such as dragging of the affected limb.[3]
-
Toe Spreading Reflex: Gently lift the rat and observe the toe spread of the hind paws. A reduced or absent toe spread on the injected side indicates motor blockade.[5]
-
Grip Strength: A dynamometer can be used to quantify hindpaw grip strength for a more objective measure.[6]
-
-
Sensory Function (Nociception) Assessment:
-
Mechanical Threshold: Apply von Frey filaments with increasing force to the plantar surface of the hindpaw and observe the withdrawal reflex. An increased withdrawal threshold indicates sensory blockade.
-
Thermal Latency: Place the rat on a hot plate or use a radiant heat source directed at the plantar surface of the hindpaw and measure the time to withdrawal (paw withdrawal latency). An increased latency indicates thermal hypoalgesia.
-
Pin Prick Test: A gentle pinprick to the paw can be used to assess the response to sharp stimuli.[5]
-
-
Proprioception Assessment:
-
Tactile Placing: Hold the rat and gently bring the dorsum of the paw into contact with the edge of a surface. A normal response is for the rat to immediately place its paw on the surface. A delayed or absent response indicates proprioceptive deficit.[3]
-
Hopping Response: Hold the rat and support its weight on the affected limb, then move the body laterally. A normal hopping response to maintain balance will be impaired with proprioceptive loss.[3]
-
Visualizations
Caption: Experimental workflow for perineural injection of buffered lidocaine in rats.
Caption: Mechanism of action of buffered lidocaine at the neuronal membrane.
References
- 1. Buffered Lidocaine Hydrochloride Solution With and Without Epinephrine: Stability in Polypropylene Syringes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ptacts.uspto.gov [ptacts.uspto.gov]
- 3. Neurologic evaluation of the rat during sciatic nerve block with lidocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The critical role of concentration for lidocaine block of peripheral nerve in vivo: studies of function and drug uptake in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Local anesthetic sciatic nerve block and nerve fiber damage in diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. A rat sciatic nerve model for independent assessment of sensory and motor block induced by local anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]
Application of Lidocaine Bicarbonate in Patch-Clamp Electrophysiology: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lidocaine (B1675312), a widely used local anesthetic and Class Ib antiarrhythmic drug, primarily functions by blocking voltage-gated sodium channels (Nav).[1][2] Its mechanism of action is critically dependent on its charge state; the neutral, uncharged form of lidocaine readily crosses the neuronal cell membrane to reach its intracellular binding site on the sodium channel.[1][3] Once inside the cell, the ionized form of lidocaine binds to the channel pore, inducing a state-dependent blockade, particularly of open and inactivated channels.[4][5] The efficacy of lidocaine is therefore influenced by the pH of the surrounding solution.
Commercial preparations of lidocaine are often acidic (pH 3-5) to enhance their water solubility and stability.[6] However, this acidity can cause pain upon injection and slow the onset of action by favoring the ionized, membrane-impermeable form of the drug.[6][7] To counteract this, sodium bicarbonate is frequently added to lidocaine solutions in clinical practice to raise the pH.[6][7] This alkalinization increases the proportion of the uncharged lidocaine base, facilitating its diffusion across the cell membrane and accelerating the onset of the nerve block.[8]
In the context of patch-clamp electrophysiology, the addition of bicarbonate to the extracellular solution when studying lidocaine can be a critical parameter. It not only modulates the availability of the active form of lidocaine but can also independently affect intracellular pH and the activity of various ion channels.[2][4] These application notes provide a detailed overview and protocols for the use of lidocaine bicarbonate in patch-clamp studies.
Mechanism of Action and Signaling Pathway
Lidocaine's primary target is the voltage-gated sodium channel. The addition of bicarbonate influences the concentration of the membrane-permeable, uncharged form of lidocaine.
References
- 1. Relation between bicarbonate concentration and voltage dependence of sodium currents in freshly isolated CA1 neurons of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The ATP-sensitive potassium channel in pancreatic B-cells is inhibited in physiological bicarbonate buffer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Intracellular Bicarbonate Regulates Action Potential Generation via KCNQ Channel Modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Intracellular bicarbonate regulates action potential generation via KCNQ channel modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Functional consequences of lidocaine binding to slow-inactivated sodium channels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Evidence for two components of sodium channel block by lidocaine in isolated cardiac myocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Whole Cell Patch Clamp Protocol [protocols.io]
- 8. Buffered Lidocaine Hydrochloride Solution With and Without Epinephrine: Stability in Polypropylene Syringes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Reversible Nerve Block in Neuroscience Research Using Buffered Lidocaine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the use of buffered lidocaine (B1675312) for achieving reversible nerve blocks in a neuroscience research setting. The protocols and data presented are intended to ensure safe, effective, and reproducible experimental outcomes.
Introduction
Lidocaine is a widely used local anesthetic that reversibly blocks nerve conduction by inhibiting voltage-gated sodium channels.[1][2][3][4][5] In neuroscience research, it is an invaluable tool for transiently silencing neural activity in specific pathways to study their function, model disease states, and evaluate the efficacy of novel therapeutics. Standard commercial preparations of lidocaine are often acidic, which can cause irritation and pain upon injection. Buffering lidocaine with sodium bicarbonate to a physiological pH minimizes these effects and can enhance the speed of nerve block onset.[6][7][8] This document outlines the mechanism of action, preparation of buffered solutions, and detailed protocols for its application in research models.
Mechanism of Action
Lidocaine's primary mechanism of action is the blockade of voltage-gated sodium channels in the neuronal cell membrane.[1][2] By binding to the intracellular portion of the channel, lidocaine stabilizes it in an inactivated state, preventing the influx of sodium ions that is necessary for the generation and propagation of action potentials.[3][4] This results in a conduction block, leading to a loss of sensation and motor function in the innervated area.
Caption: Mechanism of lidocaine action on voltage-gated sodium channels.
Quantitative Data Summary
The following tables summarize key quantitative parameters for the use of lidocaine in reversible nerve blocks.
Table 1: Onset and Duration of Lidocaine Nerve Block
| Anesthetic Solution | Concentration | Onset of Action | Duration of Action | Species | Nerve Block Type | Citation(s) |
| Lidocaine | 1% | ~40 seconds | 90-120 minutes | Rat | Sciatic Nerve | |
| Lidocaine | 2% | Not Specified | Longer with smaller volumes | Rat | Sciatic Nerve | [9] |
| Lidocaine with Epinephrine (B1671497) | 0.25% | 55.38 ± 18.48 seconds (local) | 3.01 ± 0.33 hours (local) | Human | Digital Nerve | [10] |
| Lidocaine with Epinephrine | 0.5% | 38 ± 17.17 seconds (local) | 4.44 ± 0.31 hours (local) | Human | Digital Nerve | [10] |
| Lidocaine with Epinephrine | 1% | 30.77 ± 10.39 seconds (local) | 5.07 ± 0.34 hours (local) | Human | Digital Nerve | [10] |
| Buffered Lidocaine | 2% | 1.24 ± 0.31 minutes | 327.18 ± 102.98 minutes | Human | Inferior Alveolar | |
| Non-buffered Lidocaine | 2% | 1.71 ± 0.51 minutes | 129.08 ± 26.85 minutes | Human | Inferior Alveolar | [11] |
Table 2: Neurotoxicity of Lidocaine
| Concentration | Cell Type | Observation | Citation(s) |
| 10 mM | Rat Trigeminal Ganglion Neurons | 39.83% cell death after 24 hours | [12] |
| 20 mM | Rat Trigeminal Ganglion Neurons | 75.20% cell death after 24 hours | [12] |
| 50 mM | Rat Trigeminal Ganglion Neurons | 89.90% cell death after 24 hours | [12] |
| 100 µM - 1 mM | Rat Thalamocortical Neurons | Abolished Na-dependent tonic firing | [13] |
| 15 mM | Human SH-SY5Y Neuroblastoma Cells | LD50 | [14] |
Experimental Protocols
Protocol 1: Preparation of Buffered Lidocaine Solution
This protocol describes the preparation of a buffered 1% lidocaine solution.
Materials:
-
2% Lidocaine hydrochloride solution
-
8.4% Sodium bicarbonate solution
-
Sterile saline or sterile water for injection
-
Sterile vials
-
Syringes and needles
Procedure:
-
To prepare a 1% lidocaine solution, dilute the 2% lidocaine hydrochloride solution 1:1 with sterile saline or water.
-
To buffer the lidocaine, add 8.4% sodium bicarbonate in a 10:1 ratio of lidocaine solution to sodium bicarbonate solution (e.g., 1 mL of 8.4% sodium bicarbonate to 10 mL of 1% lidocaine solution).[6]
-
Gently mix the solution. The buffered solution should be prepared fresh before each experiment to ensure stability and sterility.[6][15]
-
The final pH of the buffered solution should be close to physiological pH (7.3-7.4).
Caption: Workflow for preparing buffered lidocaine solution.
Protocol 2: Reversible Sciatic Nerve Block in Rodents
This protocol is for inducing a temporary nerve block of the sciatic nerve in rats or mice, a common model for studying peripheral nerve function and pain.
Materials:
-
Buffered 1% lidocaine solution (prepared as in Protocol 1)
-
Anesthetized rodent (e.g., with isoflurane)
-
Insulin syringe with a 27-30 gauge needle
-
Clippers and surgical preparation solutions
Procedure:
-
Anesthetize the animal according to an approved institutional protocol.
-
Place the animal in a lateral or prone position to expose the hindlimb.
-
Identify the injection site. The sciatic nerve can be targeted in the popliteal fossa or at the sciatic notch between the greater trochanter and the ischial tuberosity.[9]
-
Prepare the injection site by clipping the fur and cleaning with surgical preparation solutions.
-
For a rat, inject 0.1-0.2 mL of buffered 1% lidocaine solution in the vicinity of the sciatic nerve. For a mouse, a smaller volume (e.g., 0.05 mL) should be used. The total dose should not exceed 7 mg/kg.[9][16][17]
-
Gently aspirate before injecting to ensure the needle is not in a blood vessel.
-
Administer the solution slowly.
-
Monitor the animal for the onset of the nerve block, which can be assessed by observing motor function (e.g., foot drop, inability to bear weight) and sensory function (e.g., response to a pinch or thermal stimulus).
-
The duration of the block will vary depending on the concentration and volume of lidocaine used (see Table 1). Monitor the animal until normal nerve function returns.
Caption: Experimental workflow for a reversible sciatic nerve block in rodents.
Important Considerations
-
Aseptic Technique: All procedures should be performed using aseptic techniques to prevent infection.
-
Dosage: Carefully calculate the dose of lidocaine based on the animal's weight to avoid systemic toxicity. The maximum recommended dose is typically 7 mg/kg.[9][16][17]
-
Neurotoxicity: Be aware of the potential for neurotoxicity at higher concentrations of lidocaine.[12][18] Use the lowest effective concentration to achieve the desired nerve block.
-
Epinephrine: The addition of epinephrine to lidocaine solutions can prolong the duration of the nerve block by causing local vasoconstriction and slowing systemic absorption. However, it may also increase the risk of CNS toxicity if administered intravenously.[19]
-
Animal Welfare: All animal procedures must be approved by the institution's animal care and use committee and conducted in accordance with relevant guidelines and regulations.
By following these application notes and protocols, researchers can effectively and safely utilize buffered lidocaine for reversible nerve blocks in their neuroscience research.
References
- 1. What is the mechanism of Lidocaine Hydrochloride? [synapse.patsnap.com]
- 2. droracle.ai [droracle.ai]
- 3. Setting up for the block: the mechanism underlying lidocaine's use-dependent inhibition of sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Molecular Action of Lidocaine on the Voltage Sensors of Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular mechanisms of lidocaine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. m.youtube.com [m.youtube.com]
- 7. hexiapharm.com [hexiapharm.com]
- 8. Buffered lidocaine and bupivacaine mixture – the ideal local anesthetic solution? - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. philjorthopaedics.org [philjorthopaedics.org]
- 11. A Comparative Study to Evaluate the Anesthetic Efficacy of Buffered Versus Non-buffered 2% Lidocaine During Inferior Alveolar Nerve Block - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 13. Central Nervous System-Toxic Lidocaine Concentrations Unmask L-Type Ca²⁺ Current-Mediated Action Potentials in Rat Thalamocortical Neurons: An In Vitro Mechanism of Action Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Neuroprotective effect of lidocaine: is there clinical potential? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Buffered Lidocaine Hydrochloride Solution With and Without Epinephrine: Stability in Polypropylene Syringes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. animalcare.ubc.ca [animalcare.ubc.ca]
- 17. Analgesia (Guideline) | Vertebrate Animal Research - Office of the Vice President for Research | The University of Iowa [animal.research.uiowa.edu]
- 18. researchgate.net [researchgate.net]
- 19. Epinephrine increases the extracellular lidocaine concentration in the brain: a possible mechanism for increased central nervous system toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: Formulation of Lidocaine Bicarbonate for Topical Drug Delivery Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lidocaine (B1675312), a widely used local anesthetic, is commonly formulated in an acidic solution to enhance its stability and shelf life.[1] However, this acidity can cause pain upon injection and delay the onset of anesthesia.[2][3] Buffering lidocaine solutions with sodium bicarbonate to a more physiological pH can mitigate these effects by increasing the proportion of the un-ionized form of the drug, which more readily penetrates nerve membranes.[4][5] These application notes provide detailed protocols for the formulation, characterization, and evaluation of lidocaine bicarbonate for topical drug delivery studies.
Mechanism of Action of Lidocaine
Lidocaine functions as a local anesthetic by blocking voltage-gated sodium channels in the neuronal cell membrane.[6][7][8][9] This action inhibits the influx of sodium ions necessary for the initiation and propagation of nerve impulses, thereby preventing the transmission of pain signals.[6][8][10] The efficacy of lidocaine is dependent on its ability to reach the intracellular side of the sodium channel.[8]
The addition of sodium bicarbonate to a lidocaine solution raises the pH, shifting the equilibrium towards the un-ionized, lipid-soluble form of lidocaine.[4][5] This enhanced lipophilicity facilitates the diffusion of the anesthetic across the nerve cell membrane. Once inside the cell, the equilibrium shifts back, and the ionized form of lidocaine binds to and blocks the sodium channel.[7]
Mechanism of buffered lidocaine action.
Formulation and Stability
The most common method for buffering lidocaine involves the addition of 8.4% sodium bicarbonate solution.[11] A typical ratio is 10 parts of lidocaine solution to 1 part of 8.4% sodium bicarbonate.[11][12][13] This adjustment raises the pH of the anesthetic solution to a more physiological range, closer to 7.4.[1][14]
Stability Data
The stability of buffered lidocaine solutions is a critical consideration. Studies have shown that both 1% and 2% lidocaine solutions buffered with 8.4% sodium bicarbonate (10:1 ratio) are chemically stable for up to 28 days when stored in polypropylene (B1209903) syringes at 5°C and protected from light.[4] However, when epinephrine (B1671497) is included in the formulation, the stability is reduced to 7 days under the same storage conditions.[4] For compounded sterile preparations, storage recommendations may be more stringent, with some guidelines suggesting a maximum of 24 hours at room temperature or 3 days at cold temperatures.[3]
| Formulation | Lidocaine Concentration | Bicarbonate Concentration | Lidocaine:Bicarbonate Ratio | Storage Conditions | Stability | Reference |
| Lidocaine HCl | 1% and 2% | 8.4% | 10:1 | 5°C, protected from light, in polypropylene syringes | 28 days | [4] |
| Lidocaine HCl with Epinephrine | 1% and 2% | 8.4% | 10:1 | 5°C, protected from light, in polypropylene syringes | 7 days | [4] |
| Lidocaine (various concentrations) | - | 8.4% | 10:1 | Room temperature | At least 9 hours | [5] |
Experimental Protocols
Protocol 1: Preparation of Buffered Lidocaine Solution
Objective: To prepare a buffered lidocaine solution for topical application studies.
Materials:
-
Lidocaine hydrochloride solution (1% or 2%)
-
8.4% Sodium Bicarbonate injection, USP
-
Sterile polypropylene syringes
-
Sterile needles
-
Sterile vials
Procedure:
-
Determine the desired final volume of the buffered lidocaine solution.
-
Using a sterile syringe and needle, draw up the required volume of lidocaine hydrochloride solution. For example, for a 10 mL final volume, draw up 9 mL of lidocaine solution.
-
Using a new sterile syringe and needle, draw up the corresponding volume of 8.4% sodium bicarbonate solution. Following a 10:1 ratio, this would be 1 mL.
-
Inject the sodium bicarbonate solution into the syringe containing the lidocaine solution.
-
Gently mix the solution by inverting the syringe several times. Avoid vigorous shaking to prevent the introduction of air bubbles.
-
The buffered lidocaine solution is now ready for use in subsequent experiments.
Workflow for preparing buffered lidocaine.
Protocol 2: In Vitro Release Testing using Franz Diffusion Cells
Objective: To evaluate the in vitro release rate of lidocaine from the prepared formulation.
Materials:
-
Franz diffusion cells
-
Synthetic membrane (e.g., cellulose (B213188) acetate)[15] or excised biological membrane (e.g., rat skin)
-
Receptor medium (e.g., phosphate (B84403) buffer, pH 7.4)[15]
-
Magnetic stirrer and stir bars
-
Water bath or heating block to maintain 37 ± 0.5°C[15]
-
High-performance liquid chromatography (HPLC) system for quantification of lidocaine
Procedure:
-
Prepare the Franz diffusion cells by mounting the selected membrane between the donor and receptor compartments.
-
Fill the receptor compartment with pre-warmed (37°C) receptor medium and ensure no air bubbles are trapped beneath the membrane.
-
Place the diffusion cells in the heating block and start the magnetic stirrers.
-
Apply a known amount of the buffered lidocaine formulation to the surface of the membrane in the donor compartment.
-
At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 24 hours), withdraw an aliquot of the receptor medium for analysis.
-
Immediately replace the withdrawn volume with fresh, pre-warmed receptor medium to maintain sink conditions.
-
Analyze the collected samples for lidocaine concentration using a validated HPLC method.
-
Calculate the cumulative amount of lidocaine released per unit area over time.
| Parameter | Value | Reference |
| Diffusion Cell Type | Franz Diffusion Cell | [15][16] |
| Membrane | Synthetic (e.g., cellulose acetate) or Biological (e.g., excised skin) | [15][17] |
| Receptor Medium | Phosphate Buffer (pH 7.4) | [15] |
| Temperature | 37 ± 0.5°C | [15] |
| Stirring Speed | 400 rpm (example) | [15] |
| Sampling Intervals | 0.5, 1, 2, 4, 6, 8, 12, 24 hours (example) | [15][17] |
Protocol 3: Ex Vivo Skin Permeation Study
Objective: To assess the permeation of lidocaine through the skin from the buffered formulation.
Materials:
-
Same as Protocol 2, but with full-thickness animal or human skin as the membrane.
Procedure:
-
Excise full-thickness skin from a suitable source (e.g., rat, pig, or human cadaver).
-
Carefully remove any subcutaneous fat and hair.
-
Mount the skin in the Franz diffusion cells with the stratum corneum facing the donor compartment.
-
Follow steps 2-8 as described in Protocol 2.
-
At the end of the experiment, dismount the skin and determine the amount of lidocaine retained in the skin if required.
| Parameter | Value | Reference |
| Skin Source | Hairless mouse, human abdominal skin | [17] |
| Skin Preparation | Full-thickness, removal of subcutaneous fat | [17] |
| Study Duration | 12-24 hours | [17] |
| Data Analysis | Cumulative permeation (μg/cm²), Flux (μg/cm²/h) | [17] |
Protocol 4: In Vivo Local Anesthetic Efficacy (Tail-Flick Test in Rats - Example)
Objective: To evaluate the local anesthetic efficacy of the buffered lidocaine formulation in an animal model.
Materials:
-
Male Wistar rats (200-250 g)
-
Tail-flick analgesia meter
-
Buffered lidocaine formulation
-
Control formulation (placebo)
Procedure:
-
Acclimatize the rats to the experimental setup.
-
Determine the baseline tail-flick latency by applying a heat stimulus to the tail and recording the time taken for the rat to flick its tail.
-
Topically apply a defined amount of the buffered lidocaine formulation or placebo to a specific area of the rat's tail.
-
At various time points after application (e.g., 15, 30, 60, 90, 120 minutes), measure the tail-flick latency.
-
An increase in the tail-flick latency compared to baseline and the placebo group indicates an anesthetic effect.
-
A cut-off time should be established to prevent tissue damage.
Logical workflow for formulation evaluation.
Conclusion
The formulation of lidocaine with sodium bicarbonate presents a promising approach to enhance its topical delivery and clinical efficacy. By increasing the pH of the formulation, the penetration of lidocaine across the skin and into nerve cells is facilitated, potentially leading to a faster onset of action and reduced application site pain. The protocols outlined in these application notes provide a comprehensive framework for the preparation, characterization, and evaluation of buffered lidocaine formulations for topical drug delivery research. Adherence to these detailed methodologies will enable researchers to generate robust and reproducible data to support the development of improved topical anesthetic products.
References
- 1. researchgate.net [researchgate.net]
- 2. Sodium bicarbonate attenuates pain on skin infiltration with lidocaine, with or without epinephrine. | Semantic Scholar [semanticscholar.org]
- 3. Ensuring that injectable bicarbonate-buffered lidocaine-epinephrine complies with 2015 United States Pharmacopeia (USP) compounding provisions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buffered Lidocaine Hydrochloride Solution With and Without Epinephrine: Stability in Polypropylene Syringes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rapm.bmj.com [rapm.bmj.com]
- 6. droracle.ai [droracle.ai]
- 7. Molecular mechanisms of lidocaine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the mechanism of Lidocaine? [synapse.patsnap.com]
- 9. Setting up for the block: the mechanism underlying lidocaine's use-dependent inhibition of sodium channels - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Lidocaine: Structure & Mechanism of Action - Video | Study.com [study.com]
- 11. droracle.ai [droracle.ai]
- 12. asds.net [asds.net]
- 13. droracle.ai [droracle.ai]
- 14. spandidos-publications.com [spandidos-publications.com]
- 15. Preparation and Characterization of Lidocaine-Loaded, Microemulsion-Based Topical Gels - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Biorelevant In Vitro Skin Permeation Testing and In Vivo Pharmacokinetic Characterization of Lidocaine from a Nonaqueous Drug-in-Matrix Topical System - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Quantification of Lidocaine in Buffered Solutions using High-Performance Liquid Chromatography (HPLC)
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the quantitative analysis of lidocaine (B1675312) in buffered solutions using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). The methodologies outlined are suitable for routine quality control, formulation development, and research applications.
Introduction
Lidocaine, a widely used local anesthetic and antiarrhythmic drug, requires accurate and reliable quantification in various formulations to ensure safety and efficacy.[1][2] High-Performance Liquid Chromatography (HPLC) is a precise and robust analytical technique for this purpose, capable of separating lidocaine from potential impurities and excipients.[3] This document details validated RP-HPLC methods for the determination of lidocaine in buffered solutions.
Data Presentation: Comparison of HPLC Methods
Three distinct HPLC methods for lidocaine quantification are summarized below. These methods offer variations in mobile phase composition, column chemistry, and chromatographic conditions, providing flexibility for different laboratory setups and analytical requirements.
Table 1: Chromatographic Conditions for Lidocaine Quantification
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Primesep 200 | LichroCART® RP-18, 125 x 4 mm, 5 µm |
| Mobile Phase | Acetonitrile (B52724) : 10mM Dipotassium (B57713) Monohydrogen Phosphate (B84403) Buffer (pH 7.2) (80:20 v/v)[4] | Acetonitrile and water with 0.1% formic acid | Acetonitrile : 0.05 M Sodium Phosphate Buffer (pH 6.0) (35:65 v/v) with 0.05% diethylamine[5][6] |
| Flow Rate | 1.0 mL/min[3][4] | 1.0 mL/min | 1.0 mL/min[5][6] |
| Detection Wavelength | 263 nm[4] | UV 250 nm | 210 nm[5][6] |
| Injection Volume | 20 µL[4] | Not Specified | Not Specified |
| Retention Time | ~5.43 min[4] | Not Specified | ~7.9 min[5][6] |
Table 2: Method Validation and Performance Data
| Parameter | Method 1 | Method 2 | Method 3 |
| Linearity Range (µg/mL) | 20 - 100[4] | Not Specified | 1.25 - 25[5][6] |
| Correlation Coefficient (r²) | 0.999[4] | Not Specified | > 0.9996[6] |
| Limit of Detection (LOD) (µg/mL) | 1.54[4] | Not Specified | Not Specified |
| Limit of Quantification (LOQ) (µg/mL) | 4.68[4] | Not Specified | 0.25[6] |
| Intra-day Precision (%RSD) | < 2%[4] | Not Specified | < 3.5%[5][6] |
| Inter-day Precision (%RSD) | < 2%[4] | Not Specified | < 3.5%[5][6] |
| Accuracy (%) | 95% - 105%[4] | Not Specified | Not Specified |
Experimental Protocols
The following sections provide detailed step-by-step protocols for each of the summarized HPLC methods.
Method 1: Isocratic RP-HPLC with Phosphate Buffer
This method is a robust and widely applicable protocol for the quantification of lidocaine in various pharmaceutical dosage forms.[4]
1. Reagents and Materials:
-
Lidocaine Hydrochloride reference standard
-
Acetonitrile (HPLC grade)
-
Dipotassium monohydrogen phosphate (AR grade)
-
Orthophosphoric acid
-
Purified water (HPLC grade)
-
0.2 µm Nylon membrane filter
2. Instrument and Apparatus:
-
HPLC system with a UV detector
-
C18 analytical column (250 mm x 4.6 mm, 5 µm)
-
Analytical balance
-
pH meter
-
Sonicator
-
Volumetric flasks and pipettes
3. Preparation of Solutions:
-
10mM Dipotassium Monohydrogen Phosphate Buffer (pH 7.2): Dissolve 0.870 g of dipotassium monohydrogen phosphate in 500 mL of purified water. Adjust the pH to 7.2 using orthophosphoric acid. Filter the buffer through a 0.2 µm nylon membrane filter.[4]
-
Mobile Phase: Mix acetonitrile and 10mM dipotassium monohydrogen phosphate buffer (pH 7.2) in a ratio of 80:20 (v/v). Degas the mobile phase by sonication for 10 minutes.[4]
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of lidocaine hydrochloride reference standard and dissolve it in a 10 mL volumetric flask with acetonitrile. Make up the volume to the mark with acetonitrile.[4]
-
Working Standard Solutions: Prepare a series of working standard solutions with concentrations ranging from 20-100 µg/mL by diluting the stock solution with the mobile phase.[4]
4. Sample Preparation:
-
Accurately transfer a known volume of the buffered lidocaine solution into a volumetric flask.
-
Dilute the sample with the mobile phase to achieve a final concentration within the linear range of the method (20-100 µg/mL).
-
Filter the diluted sample through a 0.2 µm syringe filter before injection.[4]
5. Chromatographic Analysis:
-
Set the HPLC system with the conditions specified in Table 1 for Method 1.
-
Inject 20 µL of the standard and sample solutions into the HPLC system.
-
Record the chromatograms and determine the peak area of lidocaine.
6. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.
-
Determine the concentration of lidocaine in the sample by interpolating its peak area on the calibration curve.
Method 2: RP-HPLC using a Primesep Column
This method utilizes a mixed-mode column which can offer unique selectivity for basic compounds like lidocaine.[2]
1. Reagents and Materials:
-
Lidocaine Hydrochloride reference standard
-
Acetonitrile (HPLC grade)
-
Formic acid
-
Purified water (HPLC grade)
2. Instrument and Apparatus:
-
HPLC system with a UV detector
-
Primesep 200 column
-
Analytical balance
-
Sonicator
-
Volumetric flasks and pipettes
3. Preparation of Solutions:
-
Mobile Phase: Prepare a mobile phase consisting of acetonitrile and water with 0.1% formic acid. The exact ratio should be optimized for best separation.
-
Standard Stock Solution: Prepare a stock solution of lidocaine hydrochloride in the mobile phase.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase.
4. Sample Preparation:
-
Dilute the buffered lidocaine solution with the mobile phase to a concentration within the expected linear range of the assay.
-
Filter the diluted sample through a suitable syringe filter before injection.
5. Chromatographic Analysis:
-
Equilibrate the Primesep 200 column with the mobile phase.
-
Set the flow rate to 1.0 mL/min and the UV detector to 250 nm.
-
Inject the standard and sample solutions.
6. Data Analysis:
-
Generate a calibration curve from the standard solutions.
-
Calculate the concentration of lidocaine in the sample based on the calibration curve.
Method 3: RP-HPLC with Phosphate Buffer and Diethylamine (B46881)
This method is suitable for the analysis of lidocaine in in-vitro release studies from gel formulations.[5][6]
1. Reagents and Materials:
-
Lidocaine Hydrochloride reference standard
-
Acetonitrile (HPLC grade)
-
Sodium phosphate monobasic
-
Diethylamine
-
Purified water (HPLC grade)
2. Instrument and Apparatus:
-
HPLC system with a UV detector
-
LichroCART® RP-18 column (125 x 4 mm, 5 µm)
-
Analytical balance
-
pH meter
-
Sonicator
-
Volumetric flasks and pipettes
3. Preparation of Solutions:
-
0.05 M Sodium Phosphate Buffer (pH 6.0): Prepare a 0.05 M solution of sodium phosphate monobasic in purified water and adjust the pH to 6.0.
-
Mobile Phase: Mix acetonitrile and 0.05 M sodium phosphate buffer (pH 6.0) in a ratio of 35:65 (v/v). Add 0.05% diethylamine to the mixture. Degas the mobile phase before use.[5][6]
-
Standard Stock Solution (1 mg/mL): Prepare a stock solution of lidocaine hydrochloride in methanol.[5]
-
Working Standard Solutions: Prepare working standard solutions in the range of 1.25 to 25 µg/mL by diluting the stock solution with the mobile phase.[5][6]
4. Sample Preparation:
-
Dilute the buffered lidocaine solution with the mobile phase to fall within the calibration range.
-
Filter the sample through a 0.45 µm syringe filter prior to injection.
5. Chromatographic Analysis:
-
Set the HPLC system according to the parameters for Method 3 in Table 1.
-
Inject the prepared standards and samples.
6. Data Analysis:
-
Quantify the lidocaine concentration in the samples using a calibration curve generated from the standard solutions.
Visualizations
The following diagrams illustrate the general workflows for sample preparation and HPLC analysis.
References
- 1. A High-Performance Liquid Chromatography Assay Method for the Determination of Lidocaine in Human Serum - PMC [pmc.ncbi.nlm.nih.gov]
- 2. HPLC Method for Analysis of Lidocaine | SIELC Technologies [sielc.com]
- 3. researchgate.net [researchgate.net]
- 4. ijrrjournal.com [ijrrjournal.com]
- 5. scielo.br [scielo.br]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for Buffering Lidocaine with Sodium Bicarbonate in Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Local anesthetics like lidocaine (B1675312) are weak bases typically prepared as acidic salts (pH 3.5-6.5) to enhance their solubility and shelf-life.[1][2][3][4][5] However, this acidity is a primary cause of the burning sensation and pain experienced upon injection into tissues, which have a physiological pH of approximately 7.4.[2][3][4][5] Buffering lidocaine with sodium bicarbonate immediately before administration raises the pH of the solution closer to the physiological norm. This chemical modification not only significantly reduces injection pain but can also accelerate the onset of anesthesia.[1][6][7][8][9][10]
The mechanism behind the faster onset is the increased proportion of the non-ionized, lipid-soluble form of lidocaine at a higher pH.[4][11] This uncharged form more readily penetrates the nerve cell membrane to reach its site of action on the intracellular sodium channels, leading to a more rapid nerve blockade. These application notes provide detailed protocols for the preparation and evaluation of buffered lidocaine for research purposes, summarizing key quantitative data and outlining experimental workflows.
Quantitative Data Summary
The following tables summarize the quantitative data from various studies on the effects of buffering lidocaine with sodium bicarbonate.
Table 1: pH Changes of Lidocaine Solutions with Sodium Bicarbonate Buffering
| Lidocaine Formulation | Unbuffered pH (Mean ± SD) | Buffered pH (Mean ± SD) | Lidocaine:Bicarbonate Ratio (v/v) | Bicarbonate Concentration | Reference(s) |
| 1% Lidocaine with 1:100,000 Epinephrine (B1671497) | 4.24 ± 0.42 | 7.38 ± 0.12 | 10:1.1 | 8.4% | [2][3][12] |
| 2% Lidocaine with 1:100,000 Epinephrine | 3.93 ± 0.43 | - | - | - | [2][3][12] |
| 1% Plain Lidocaine | 6.09 ± 0.16 | - | - | - | [2][3][12] |
| 2% Plain Lidocaine | 6.00 ± 0.27 | - | - | - | [2][3][12] |
| 2% Lidocaine with 1:80,000 Adrenaline | 3.49 ± 0.26 | 6.92 ± 0.34 | 10:1 | 8.4% | [1] |
Table 2: Effect of Buffering on Injection Pain (Visual Analog Scale - VAS)
| Study Group | Unbuffered Lidocaine (Mean VAS ± SD) | Buffered Lidocaine (Mean VAS ± SD) | Lidocaine:Bicarbonate Ratio (v/v) | Bicarbonate Concentration | Reference(s) |
| Dental Nerve Block | 3.15 ± 1.27 | 1.40 ± 0.68 | 10:1 | 8.4% | [1] |
| Intradermal Injection (2% Lidocaine) | 3.2 ± 0.2 (25g needle) | 1.9 ± 0.2 (25g needle) | 4:1 | Not Specified | [13] |
| Inferior Alveolar Nerve Block | 3.54 | 0.96 | 10:1 | 8.4% | [9] |
| Infected Tooth Extraction | 2.57 ± 0.92 | 1.20 ± 0.68 | Not Specified | 8.4% | [14] |
| Liver Biopsy | 2.27 | 1.65 | 9:1 | Not Specified | [15][16] |
Table 3: Effect of Buffering on Anesthetic Onset and Duration
| Anesthetic Parameter | Unbuffered Lidocaine (Mean ± SD) | Buffered Lidocaine (Mean ± SD) | Lidocaine:Bicarbonate Ratio (v/v) | Bicarbonate Concentration | Reference(s) |
| Onset of Action (minutes) | 1.88 | 0.75 | Not Specified | 8.4% | [8] |
| Onset of Action (minutes) | 1.71 ± 0.51 | 1.24 ± 0.31 | 10:1 | 8.4% | [9] |
| Onset of Action (minutes) | 5.67 ± 1.15 | 3.97 ± 0.71 | Not Specified | 8.4% | [14] |
| Duration of Anesthesia (minutes) | 129.08 ± 26.85 | 327.18 ± 102.98 | 10:1 | 8.4% | [9] |
Experimental Protocols
Protocol 1: Preparation of Buffered Lidocaine Solution
Objective: To prepare a buffered lidocaine solution with a pH approaching physiological levels.
Materials:
-
Lidocaine HCl (1% or 2%, with or without epinephrine)
-
8.4% Sodium Bicarbonate solution (1 mEq/mL)
-
Sterile syringes (e.g., 1 mL, 10 mL)
-
Sterile needles
-
Sterile empty vial (optional, for mixing larger volumes)
-
pH meter or pH indicator strips
Procedure:
-
Standard 10:1 Ratio Preparation: The most commonly cited and recommended ratio is 1 part 8.4% sodium bicarbonate to 10 parts lidocaine solution.[1][2][3][9][17]
-
Using a sterile 1 mL syringe, draw up 1 mL of 8.4% sodium bicarbonate solution.
-
Using a sterile 10 mL syringe, draw up 10 mL of the desired lidocaine solution.
-
Inject the 1 mL of sodium bicarbonate into the 10 mL syringe containing the lidocaine.
-
Gently mix the solution by inverting the syringe several times. Avoid vigorous shaking to prevent bubble formation.[18]
-
-
pH Verification (Optional but Recommended for Research):
-
Expel a small drop of the buffered solution onto a pH indicator strip or into a microcentrifuge tube for measurement with a calibrated pH meter.
-
The expected pH should be in the range of 7.2 to 7.4.
-
-
Stability and Use:
-
The buffered lidocaine solution should be prepared immediately before use to ensure its stability and efficacy.[10][19]
-
The stability of buffered lidocaine with epinephrine is reduced; it is recommended to be used within a short timeframe (e.g., studies show stability for up to 7 days when refrigerated).[11] Plain buffered lidocaine is more stable.[11]
-
Visually inspect the solution for any precipitation (cloudiness). If precipitation occurs, the solution should be discarded as this indicates the lidocaine is coming out of the solution.[5][20]
-
Protocol 2: Evaluation of Injection Pain in a Pre-clinical or Clinical Setting
Objective: To quantify the reduction in injection pain with buffered lidocaine compared to unbuffered lidocaine.
Methodology:
-
Study Design: A double-blind, randomized controlled trial is the gold standard. Subjects can serve as their own controls in a crossover design, receiving both buffered and unbuffered injections at different sites or on different occasions.[6][7][21]
-
Subject Recruitment: Recruit healthy adult volunteers with no known allergies to local anesthetics or contraindications.[6][7][21] Ensure all participants provide informed consent.
-
Solution Preparation: Prepare buffered and unbuffered lidocaine solutions as per Protocol 1. The control (unbuffered) solution can be lidocaine mixed with an equivalent volume of sterile saline to maintain blinding.[7][21]
-
Administration:
-
Data Collection:
-
Data Analysis:
-
Compare the mean VAS scores between the buffered and unbuffered groups using appropriate statistical tests (e.g., paired t-test or Wilcoxon signed-rank test). A p-value of <0.05 is typically considered statistically significant.[7]
-
Visualizations
Signaling Pathway and Mechanism of Action
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. How acidic is the lidocaine we are injecting, and how much bicarbonate should we add? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. onpharma.com [onpharma.com]
- 5. academic.oup.com [academic.oup.com]
- 6. [PDF] Effect of pH modification by bicarbonate on pain after subcutaneous lidocaine injection. | Semantic Scholar [semanticscholar.org]
- 7. Effect of pH modification by bicarbonate on pain after subcutaneous lidocaine injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. A Comparative Study to Evaluate the Anesthetic Efficacy of Buffered Versus Non-buffered 2% Lidocaine During Inferior Alveolar Nerve Block - PMC [pmc.ncbi.nlm.nih.gov]
- 10. youtube.com [youtube.com]
- 11. Buffered Lidocaine Hydrochloride Solution With and Without Epinephrine: Stability in Polypropylene Syringes - PMC [pmc.ncbi.nlm.nih.gov]
- 12. How acidic is the lidocaine we are injecting, and how much bicarbonate should we add? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. The effect of needle gauge and lidocaine pH on pain during intradermal injection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Evaluation of the efficacy of buffered local anesthetic in extraction of infected teeth-randomized double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effectiveness of Buffered Lidocaine for Local Anesthesia During Liver Biopsy - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Effectiveness of Buffered Lidocaine for Local Anesthesia During Liver Biopsy | Article | NursingCenter [nursingcenter.com]
- 17. droracle.ai [droracle.ai]
- 18. youtube.com [youtube.com]
- 19. hexiapharm.com [hexiapharm.com]
- 20. rapm.bmj.com [rapm.bmj.com]
- 21. Effect of pH modification by bicarbonate on pain after subcutaneous lidocaine injection [epe.bac-lac.gc.ca]
Application Notes and Protocols: Sterile Preparation and Use of Buffered Lidocaine in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lidocaine (B1675312), a widely used local anesthetic, is increasingly being investigated for its effects on various cellular processes beyond its traditional role in sodium channel blockade. In cell culture applications, it is crucial to use a sterile, buffered solution of lidocaine to maintain physiological pH and ensure the validity of experimental results. These application notes provide a detailed protocol for the sterile preparation of buffered lidocaine and its application in common cell culture assays.
When preparing lidocaine for cell culture, it is important to address its acidic nature. Lidocaine hydrochloride, the common salt form, is highly soluble in water but creates an acidic solution.[1] Introducing an unbuffered acidic solution to cell culture media can cause a significant drop in pH, leading to cellular stress and confounding experimental outcomes. Buffering with a base like sodium bicarbonate raises the pH of the lidocaine solution to a physiological range (typically around 7.4), which is better tolerated by cultured cells.[2]
Data Presentation
The following table summarizes the effects of various concentrations of buffered lidocaine on different cell lines and biological endpoints, as reported in the literature.
| Cell Line | Lidocaine Concentration | Treatment Duration | Effect | Reference |
| Tendon Cells | 0.15% | 24 hours | Decreased cell viability to 76.0% of control. | [3] |
| Tendon Cells | 0.2% | 24 hours | Decreased cell viability to 24.2% of control. | [3] |
| Human Adipose-Derived Mesenchymal Stem Cells | 2 mg/mL, 4 mg/mL, 8 mg/mL | 1, 2, or 4 hours | Significant decline in the number of viable cells. | [4] |
| Human Oral Mucosa Fibroblasts | 1% | Various | Significantly hindered cell physiology (metabolic assays). | [5] |
| Human Oral Mucosa Fibroblasts | TD50 (DNA quantification) | 24 hours | 23.51% | [5] |
| Human Melanoma (A375) | 2% | 72 hours | Reduced viable cells to 10% ± 2% of control. | [1][6] |
| Human Endometrial Carcinoma (Ishikawa) | EC50 (MTT assay) | 24 hours | 11.67 mM | [7] |
| Human Endometrial Carcinoma (Ishikawa) | EC50 (MTT assay) | 48 hours | 1.915 mM | [7] |
| Human Endometrial Carcinoma (RL95-2) | 10 mM | 24, 48, 72 hours | Time-dependent inhibition of cell proliferation. | [8] |
| Jurkat T cells | 0.5 mM - 1 mM | Not specified | Dose-dependent inhibition of NF-κB translocation. | [9] |
| Lung Adenocarcinoma (NCI-H838) | 10 µM | 20 minutes | Completely blocked TNFα-induced invasion. | [10] |
Experimental Protocols
Protocol 1: Sterile Preparation of Buffered Lidocaine Stock Solution
This protocol describes the preparation of a sterile, buffered 100 mM lidocaine hydrochloride stock solution for use in cell culture.
Materials:
-
Lidocaine hydrochloride powder (freely soluble in water)[1][11]
-
8.4% Sodium Bicarbonate solution, sterile
-
Sterile, deionized water or cell culture grade water
-
Sterile 0.22 µm syringe filters (low protein binding, e.g., PVDF or PES)[12]
-
Sterile conical tubes (15 mL and 50 mL)
-
Sterile serological pipettes and pipette tips
-
pH meter
Procedure:
-
Prepare a 1M Lidocaine HCl Stock Solution:
-
In a sterile biosafety cabinet, weigh out the appropriate amount of lidocaine hydrochloride powder to prepare a 1M solution in sterile water.
-
Dissolve the powder completely by vortexing. Lidocaine HCl is freely soluble in water.[1]
-
-
Buffering the Lidocaine Solution:
-
The most common buffering ratio cited is 1 part 8.4% sodium bicarbonate to 10 parts lidocaine solution.[2]
-
In a sterile 50 mL conical tube, combine 9 mL of the 1M lidocaine HCl solution with 1 mL of sterile 8.4% sodium bicarbonate solution. This will result in a buffered lidocaine solution.
-
Gently mix the solution.
-
-
pH Adjustment (Optional but Recommended):
-
Aseptically remove a small aliquot to check the pH. The target pH should be between 7.2 and 7.4.
-
If necessary, adjust the pH with small additions of sterile 1N NaOH or 1N HCl.
-
-
Sterile Filtration:
-
Final Dilution and Storage:
-
Perform a final dilution with sterile water or a desired buffer (e.g., PBS) to achieve a 100 mM stock solution.
-
Aliquot the sterile-filtered 100 mM buffered lidocaine stock solution into smaller, sterile cryovials or microcentrifuge tubes.
-
Store the aliquots at -20°C for long-term use to minimize freeze-thaw cycles.[11] For short-term use, the solution can be stored at 4°C for up to one week.
-
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol details how to assess the effect of buffered lidocaine on cell viability using a standard MTT assay.
Materials:
-
Cultured cells of interest
-
96-well cell culture plates
-
Complete cell culture medium
-
Sterile buffered lidocaine stock solution (from Protocol 1)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 1 x 10⁴ cells/well) in 100 µL of complete medium.[5]
-
Incubate for 24 hours to allow for cell attachment.
-
-
Lidocaine Treatment:
-
Prepare serial dilutions of the sterile buffered lidocaine stock solution in complete cell culture medium to achieve the desired final concentrations.
-
Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of buffered lidocaine. Include a vehicle control (medium with buffer but no lidocaine).
-
Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
After the incubation period, add 20 µL of MTT solution to each well.[5]
-
Incubate for 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.[3]
-
-
Absorbance Measurement:
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate cell viability as a percentage of the vehicle-treated control group.
-
Protocol 3: Western Blot Analysis of NF-κB Pathway Activation
This protocol describes the preparation of cell lysates for Western blotting to analyze the effect of buffered lidocaine on the NF-κB signaling pathway.
Materials:
-
Cultured cells of interest (e.g., HT-29, Jurkat)
-
6-well cell culture plates
-
Sterile buffered lidocaine stock solution (from Protocol 1)
-
Stimulating agent (e.g., TNF-α)
-
Ice-cold PBS
-
RIPA lysis buffer (or other suitable lysis buffer)
-
Protease and phosphatase inhibitor cocktail
-
Cell scraper
-
Microcentrifuge tubes
Procedure:
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Pre-treat the cells with various concentrations of buffered lidocaine for a specified time (e.g., 1 hour).
-
Stimulate the cells with an appropriate agonist (e.g., TNF-α) to activate the NF-κB pathway for a short period (e.g., 15-30 minutes). Include untreated and agonist-only controls.
-
-
Cell Lysate Preparation:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.[15]
-
Add ice-cold RIPA buffer containing freshly added protease and phosphatase inhibitors to each well (e.g., 100-200 µL per well).[16]
-
Scrape the cells off the plate and transfer the cell suspension to a pre-chilled microcentrifuge tube.[15]
-
Incubate on ice for 30 minutes, vortexing occasionally.[16]
-
Centrifuge the lysate at 10,000 x g for 20 minutes at 4°C to pellet cellular debris.[16]
-
Transfer the supernatant (protein lysate) to a fresh, pre-chilled tube.
-
-
Protein Quantification and Sample Preparation:
-
Determine the protein concentration of each lysate using a BCA or Bradford protein assay.
-
Normalize the protein concentrations for all samples.
-
Add 2X Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes to denature the proteins.[15]
-
-
Western Blotting:
-
Proceed with standard SDS-PAGE, protein transfer to a PVDF membrane, blocking, and antibody incubation.
-
Probe the membrane with primary antibodies against key NF-κB pathway proteins, such as phospho-IκBα, total IκBα, and p65.
-
Visualizations
Lidocaine's Inhibitory Effect on the NF-κB Signaling Pathway
Caption: Lidocaine inhibits TNF-α-induced NF-κB activation by preventing IκBα phosphorylation and subsequent degradation.[17]
Experimental Workflow for Assessing Lidocaine's Effect on Cell Viability
Caption: Workflow for determining cell viability after treatment with buffered lidocaine using an MTT assay.
References
- 1. scielo.br [scielo.br]
- 2. asds.net [asds.net]
- 3. rps.researchcommons.org [rps.researchcommons.org]
- 4. Effect of lidocaine on viability and gene expression of human adipose derived mesenchymal stem cells: an in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ovid.com [ovid.com]
- 6. [Cytotoxic effects of local anesthesia through lidocaine/ropivacaine on human melanoma cell lines] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Journal of Clinical Medicine of Kazakhstan [clinmedkaz.org]
- 8. Lidocaine inhibits the proliferation and migration of endometrial cancer cells, and promotes apoptosis by inducing autophagy - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Lidocaine down-regulates nuclear factor-κB signalling and inhibits cytokine production and T cell proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. blog.cellsignal.com [blog.cellsignal.com]
- 12. scientificlabs.co.uk [scientificlabs.co.uk]
- 13. criticalprocess.com [criticalprocess.com]
- 14. cytivalifesciences.com [cytivalifesciences.com]
- 15. Western Blot Sample Preparation Protocol: Lysis, Inhibitors & Prep for Gel Loading | Bio-Techne [bio-techne.com]
- 16. ptglab.com [ptglab.com]
- 17. Lidocaine inhibits epithelial chemokine secretion via inhibition of nuclear factor kappa B activation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Administration of Buffered Lidocaine in Epidural Anesthesia Studies
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of buffered lidocaine (B1675312) for epidural anesthesia in a research context. This document includes detailed protocols for the preparation and administration of buffered lidocaine, a summary of relevant quantitative data from clinical studies, and visualizations of the underlying molecular mechanisms and experimental workflows.
Introduction
Lidocaine is a widely used local anesthetic for epidural anesthesia, known for its rapid onset of action.[1] However, commercial preparations of lidocaine are acidic to enhance solubility and stability, which can cause pain upon injection and delay the onset of the anesthetic effect.[2][3] Buffering lidocaine with sodium bicarbonate to a more physiological pH has been shown to mitigate these effects, offering significant advantages in both clinical and research settings.[4][5] The addition of sodium bicarbonate increases the proportion of the non-ionized, lipid-soluble form of lidocaine, which more readily diffuses across the nerve sheath and membrane to reach its target, the voltage-gated sodium channels.[6][7][8] This results in a faster onset of action, a more profound block, and reduced injection pain.[2][4][9]
Quantitative Data Summary
The following tables summarize key findings from studies comparing buffered and unbuffered lidocaine for epidural anesthesia.
Table 1: Onset and Duration of Epidural Anesthesia
| Parameter | Buffered Lidocaine | Unbuffered Lidocaine | Key Findings | Citations |
| Onset of Analgesia | Significantly faster | Slower | Buffering with sodium bicarbonate hastens the onset of epidural blockade. | [2][4][10] |
| 1.24 ± 0.31 minutes | 1.71 ± 0.51 minutes | In a study on inferior alveolar nerve block, the buffered solution had a significantly faster onset. | [9] | |
| Duration of Anesthesia | 327.18 ± 102.98 minutes | 129.08 ± 26.85 minutes | Postoperative analgesia was significantly longer in the buffered group in a dental study. | [9] |
| 30 minutes (mean) | 33 minutes (mean) | No significant difference in duration was observed in an intradermal infiltration study. | [11] |
Table 2: Efficacy and Patient Comfort
| Parameter | Buffered Lidocaine | Unbuffered Lidocaine | Key Findings | Citations |
| Pain on Injection (VAS) | 0.96 | 3.54 | Patients receiving buffered lidocaine reported significantly less pain on injection. | [9] |
| 15.7 ± 7.6 mm | 46.9 ± 12.3 mm | Mean pain scores during local anesthetic infiltration were significantly lower in the buffered group. | [8] | |
| Degree of Motor Block | Higher | Lower | The addition of bicarbonate resulted in a higher degree of motor block. | [4][10] |
| Patient Satisfaction (VAS) | 95.75 ± 8 mm | 70.2 ± 20.1 mm | Mean satisfaction scores were significantly higher in the buffered lidocaine group. | [8] |
Signaling Pathway and Mechanism of Action
Lidocaine's primary mechanism of action is the blockade of voltage-gated sodium channels in the neuronal cell membrane.[1] By binding to a specific site within the channel, lidocaine prevents the influx of sodium ions that is necessary for the depolarization of the nerve membrane and the propagation of an action potential.[2][7]
Buffering lidocaine with sodium bicarbonate increases the external pH of the solution. This shifts the equilibrium of lidocaine from its ionized (cationic) form to its non-ionized (uncharged) form.[8] The non-ionized form is more lipid-soluble and can more readily penetrate the lipid-rich nerve sheath and cell membrane.[6] Once inside the nerve cell (axoplasm), the lower intracellular pH causes the lidocaine to re-equilibrate back to its ionized, active form, which then binds to the sodium channel from the inside.[2][12]
Experimental Protocols
Protocol 1: Preparation of Buffered Lidocaine Solution
Objective: To prepare a buffered 2% lidocaine solution for epidural administration.
Materials:
-
2% lidocaine hydrochloride solution (preservative-free)
-
8.4% sodium bicarbonate solution
-
Sterile syringes (10 mL and 3 mL)
-
Sterile needles
-
Sterile, empty vial or container
Procedure:
-
Aseptically draw 10 mL of 2% lidocaine hydrochloride into a sterile 10 mL syringe.
-
Using a new sterile syringe and needle, draw 1 mL of 8.4% sodium bicarbonate solution.
-
Inject the 1 mL of sodium bicarbonate into the syringe containing the 10 mL of 2% lidocaine.
-
Gently mix the solution by inverting the syringe several times. Avoid vigorous shaking to prevent bubble formation.
-
The final solution will be a 1.8% lidocaine solution with a pH closer to physiological levels.
-
This solution should be prepared immediately before use to ensure its stability and efficacy. Some studies suggest stability for up to 24 hours when refrigerated and protected from light.[3]
Note: The ratio of 1 mL of 8.4% sodium bicarbonate to 10 mL of lidocaine is a commonly cited and effective ratio.[5]
Protocol 2: Administration and Evaluation of Buffered Lidocaine for Epidural Anesthesia in a Research Setting
Objective: To assess the efficacy of buffered lidocaine compared to unbuffered lidocaine for epidural anesthesia in a preclinical or clinical research model.
Methodology:
-
Subject Recruitment and Randomization: Recruit appropriate subjects for the study and obtain informed consent. Randomly assign subjects to either the buffered lidocaine group or the unbuffered lidocaine (control) group in a double-blind manner.
-
Epidural Catheter Placement:
-
Position the subject appropriately (e.g., sitting or lateral decubitus).
-
Under sterile conditions, identify the desired lumbar interspace (e.g., L2-L3 or L3-L4).[4]
-
Administer a small amount of local anesthetic for skin infiltration.
-
Insert an epidural needle into the epidural space using the loss of resistance technique.
-
Thread an epidural catheter through the needle into the epidural space.
-
Remove the needle and secure the catheter.
-
-
Drug Administration:
-
Administer a test dose to rule out intravascular or intrathecal catheter placement.
-
Inject the assigned local anesthetic solution (buffered or unbuffered lidocaine) through the epidural catheter. A common volume is 20 mL of a 2% solution.[4]
-
-
Assessment of Anesthetic Block:
-
Sensory Block: Assess the level of sensory blockade at regular intervals (e.g., every 2-5 minutes) using a pinprick or cold test.[4] Record the time to onset of analgesia at specific dermatomes.
-
Motor Block: Evaluate the degree of motor blockade using a standardized scale (e.g., Bromage scale) at regular intervals.[4]
-
Pain Scores: If applicable (e.g., in a labor analgesia model), record pain scores using a Visual Analog Scale (VAS) before and after administration.[8]
-
-
Data Collection and Analysis:
-
Record all outcome measures, including onset time of sensory and motor block, duration of anesthesia, pain scores, and any adverse events.
-
Analyze the data using appropriate statistical methods to compare the two groups.
-
Logical Relationships in Buffered Lidocaine Efficacy
The enhanced efficacy of buffered lidocaine is a result of a logical cascade of physicochemical and physiological events.
Safety and Complications
The use of buffered lidocaine for epidural anesthesia is generally considered safe, and studies have not shown an increase in complication rates compared to unbuffered solutions. Potential complications are those associated with epidural anesthesia in general and may include hypotension, motor blockade, dural puncture, and, rarely, epidural hematoma or abscess. Preservative-free solutions should be used for epidural administration to avoid potential cytotoxic effects.[7]
Conclusion
The alkalinization of lidocaine with sodium bicarbonate for epidural anesthesia studies offers clear advantages, including a more rapid onset of action and improved subject comfort with a comparable safety profile to unbuffered solutions. The protocols and data presented in these application notes provide a foundation for researchers and drug development professionals to effectively incorporate buffered lidocaine into their experimental designs.
References
- 1. Local anesthetic - Wikipedia [en.wikipedia.org]
- 2. Evaluating the pain at site, onset of action, duration and anesthetic efficacy of conventional, buffered lidocaine, and precooled lidocaine with intraoral cryotherapy application in patients with symptomatic irreversible pulpitis: A clinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Molecular Action of Lidocaine on the Voltage Sensors of Sodium Channels - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Local anaesthesia: Buffered or non-buffered? A comparative study - Indian J Clin Anaesth [ijca.in]
- 5. Basic pharmacology of local anaesthetics - PMC [pmc.ncbi.nlm.nih.gov]
- 6. emedicine.medscape.com [emedicine.medscape.com]
- 7. onpharma.com [onpharma.com]
- 8. Frontiers | The Sodium Channel as a Target for Local Anesthetic Drugs [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pnas.org [pnas.org]
- 12. Neural Physiology and Local Anesthetic Action | Anesthesia Key [aneskey.com]
Application Notes and Protocols for Long-Term Storage of Buffered Lidocaine Solutions
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the long-term storage protocols for buffered lidocaine (B1675312) solutions, including stability data and detailed experimental methodologies. The information is intended to guide researchers and professionals in the proper preparation, storage, and handling of these commonly used anesthetic formulations.
Introduction
Lidocaine hydrochloride, a widely used local anesthetic, is often buffered with sodium bicarbonate to increase the pH of the solution. This alkalinization converts a portion of the ionized lidocaine to its non-ionized form, the free base.[1][2][3] This change offers two primary clinical advantages: a reduction in the pain and burning sensation upon infiltration and a faster onset of anesthesia.[1][2][3] While the clinical benefits are well-documented, the long-term chemical and physical stability of these extemporaneously prepared solutions is a critical consideration for both clinical practice and research settings. These notes summarize the key factors influencing the stability of buffered lidocaine and provide protocols for its preparation and stability assessment.
Factors Influencing Stability
The stability of buffered lidocaine solutions is primarily affected by the following factors:
-
Presence of Epinephrine (B1671497): Epinephrine is often added to lidocaine solutions to induce vasoconstriction, thereby prolonging the anesthetic effect. However, epinephrine is less stable in alkaline environments and degrades more rapidly in buffered solutions.[4][5][6]
-
Storage Temperature: Refrigeration generally extends the shelf-life of buffered lidocaine solutions, particularly those containing epinephrine.[1][2]
-
Storage Container: The type of storage container, such as polypropylene (B1209903) syringes or glass vials, can influence the stability of the solution.[1][2]
-
Exposure to Light: Protection from light is crucial, especially for solutions containing epinephrine, to prevent photo-degradation.[1][2]
-
pH: While a higher pH is desired for clinical efficacy, it can accelerate the degradation of epinephrine. The pH of buffered lidocaine is typically around 8.0.[1][2] Unbuffered lidocaine has maximum stability in a pH range of approximately 3-6.[7][8]
Quantitative Stability Data
The following tables summarize the stability of buffered lidocaine solutions under various storage conditions as reported in published studies. Stability is generally defined as the retention of at least 90% of the initial concentration of the active ingredients.
Table 1: Stability of Buffered Lidocaine without Epinephrine
| Lidocaine Concentration | Buffer (Ratio) | Container | Storage Condition | Duration of Stability (≥90% Concentration) | Reference |
| 1% and 2% | 8.4% Sodium Bicarbonate (10:1) | Polypropylene Syringes | 5°C, protected from light | 28 days | [1] |
| 1% | 8.4% Sodium Bicarbonate (10:1) | Glass Vials | 23°C, exposed to light | 91 days | [2][3] |
| 1% | 8.4% Sodium Bicarbonate (10:1) | Glass Vials | 5°C, protected from light | 91 days | [2][3] |
Table 2: Stability of Buffered Lidocaine with Epinephrine
| Lidocaine Concentration | Epinephrine Concentration | Buffer (Ratio) | Container | Storage Condition | Duration of Stability (≥90% Concentration) | Reference |
| 1% and 2% | 1:100,000 | 8.4% Sodium Bicarbonate (10:1) | Polypropylene Syringes | 5°C, protected from light | 7 days | [1][9] |
| 2% | 1:100,000 | 8.4% Sodium Bicarbonate (10:1) | Not Specified | Refrigerated | Up to 2 weeks | [6] |
| Not Specified | Not Specified | 8.4% Sodium Bicarbonate | Not Specified | Room Temperature | 7 days | [6] |
Experimental Protocols
This protocol describes the preparation of a 10:1 buffered 1% lidocaine solution.
Materials:
-
1% Lidocaine Hydrochloride solution
-
8.4% Sodium Bicarbonate solution
-
Sterile syringes and needles
-
Sterile empty vials or polypropylene syringes for storage
-
70% Isopropyl alcohol (IPA) wipes
Procedure:
-
Aseptically wipe the vial stoppers of the lidocaine hydrochloride and sodium bicarbonate solutions with a sterile 70% IPA wipe and allow to dry.[10]
-
Determine the desired final volume of the buffered solution.
-
For every 10 mL of 1% lidocaine hydrochloride solution, 1 mL of 8.4% sodium bicarbonate solution will be added.[10]
-
Using a sterile syringe and needle, withdraw the calculated volume of 8.4% sodium bicarbonate.
-
Inject the sodium bicarbonate into the vial containing the 1% lidocaine hydrochloride solution.
-
Gently agitate the mixture to ensure homogeneity.
-
Withdraw the buffered lidocaine solution into sterile storage containers (e.g., polypropylene syringes or glass vials).
-
Label the containers with the contents, concentration, preparation date, and beyond-use date based on stability data.
This protocol outlines a general method for assessing the chemical stability of buffered lidocaine solutions.
Instrumentation and Conditions:
-
HPLC System: An HPLC system equipped with a pump, autosampler, UV detector, and a data acquisition system is required.[11]
-
Column: A reversed-phase C18 column is commonly used for the separation of lidocaine and its degradants.[11][12]
-
Mobile Phase: A typical mobile phase consists of a mixture of an aqueous buffer (e.g., potassium phosphate) and an organic solvent (e.g., acetonitrile (B52724) or methanol). The pH of the aqueous phase is adjusted to achieve optimal separation.[11][12] For example, a mobile phase of 5% acetic acid in water (pH adjusted to 3.0 with sodium hydroxide) and acetonitrile (800:200, v/v) has been used.[11]
-
Flow Rate: A typical flow rate is 1.0 - 2.0 mL/min.[11]
-
Detection Wavelength: UV detection is typically performed at a wavelength where lidocaine exhibits significant absorbance, such as 230 nm or 261 nm.[11][12]
-
Internal Standard: An internal standard, such as verapamil (B1683045) hydrochloride, can be used to improve the accuracy and precision of the quantification.[11]
Procedure:
-
Sample Preparation: At specified time points during the storage period, an aliquot of the buffered lidocaine solution is withdrawn. The sample is then diluted with the mobile phase to a concentration within the linear range of the calibration curve. The internal standard is added to the diluted sample.[2]
-
Calibration Curve: A series of standard solutions of lidocaine of known concentrations are prepared and analyzed to construct a calibration curve.[11]
-
Chromatographic Analysis: The prepared samples and standards are injected into the HPLC system.
-
Data Analysis: The peak areas of lidocaine and the internal standard are recorded. The concentration of lidocaine in the samples is determined by comparing its peak area ratio to the internal standard with the calibration curve. The percentage of the initial concentration remaining is then calculated.
Visualizations
Caption: Workflow for the preparation and stability testing of buffered lidocaine solutions.
Caption: Simplified chemical degradation pathways for lidocaine and epinephrine.
Conclusion
The long-term storage of buffered lidocaine solutions is feasible under controlled conditions. For solutions without epinephrine, storage in glass vials can extend stability for up to 91 days at both refrigerated and room temperatures.[2][3] However, for solutions containing epinephrine, refrigeration at 5°C with protection from light is necessary, and the stability is limited to approximately 7 days.[1][9] It is imperative for researchers and clinicians to adhere to appropriate storage protocols to ensure the safety, potency, and efficacy of buffered lidocaine preparations. The use of validated stability-indicating analytical methods, such as HPLC, is essential for determining the beyond-use dates for these compounded solutions.
References
- 1. Buffered Lidocaine Hydrochloride Solution With and Without Epinephrine: Stability in Polypropylene Syringes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stability of Buffered Lidocaine in Glass Vials - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cjhp-online.ca [cjhp-online.ca]
- 4. Chemical stability of bupivacaine, lidocaine and epinephrine in pH-adjusted solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Ensuring that injectable bicarbonate-buffered lidocaine-epinephrine complies with 2015 United States Pharmacopeia (USP) compounding provisions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scispace.com [scispace.com]
- 7. Stability of Lidocaine in Aqueous Solution: Effect of Temperature, pH, Buffer, and Metal Ions on Amide Hydrolysis | Semantic Scholar [semanticscholar.org]
- 8. Stability of lidocaine in aqueous solution: effect of temperature, pH, buffer, and metal ions on amide hydrolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Buffered lidocaine hydrochloride solution with and without epinephrine: stability in polypropylene syringes. | Semantic Scholar [semanticscholar.org]
- 10. asds.net [asds.net]
- 11. scribd.com [scribd.com]
- 12. academic.oup.com [academic.oup.com]
Troubleshooting & Optimization
preventing precipitation in lidocaine bicarbonate mixtures.
This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing precipitation in lidocaine-bicarbonate mixtures.
Frequently Asked Questions (FAQs)
Q1: Why does a precipitate form when I mix lidocaine (B1675312) with sodium bicarbonate?
A1: Precipitation occurs due to a change in the solubility of lidocaine as the pH of the solution increases. Lidocaine is typically supplied as lidocaine hydrochloride (HCl), a salt that is highly soluble in water and forms an acidic solution (pH 4-5).[1][2] Sodium bicarbonate is an alkaline solution that, when added to the lidocaine HCl solution, increases the pH. This increase in pH converts the ionized, water-soluble lidocaine HCl to its non-ionized, "free base" form.[2] The free base form of lidocaine has poor water solubility.[1] If the concentration of the lidocaine free base exceeds its solubility limit in the solution, it will precipitate out.[2]
Q2: What is the primary factor influencing the formation of this precipitate?
A2: The primary factor is the final pH of the mixture. Lidocaine has a pKa of approximately 7.7 to 7.9.[1][3][4] The pKa is the pH at which 50% of the drug is in its ionized (water-soluble) form and 50% is in its non-ionized (lipid-soluble) form. As the pH of the solution approaches and surpasses the pKa of lidocaine, a greater proportion of the drug converts to the less soluble free base, increasing the risk of precipitation.[1][4]
Q3: Is it possible to prepare a stable, non-precipitated lidocaine-bicarbonate mixture?
A3: Yes, it is possible to prepare a stable mixture by carefully controlling the ratio of sodium bicarbonate to lidocaine. The goal is to raise the pH to a near-physiological level (around 7.4) to reduce injection pain without exceeding the solubility of the lidocaine free base.[5][6]
Q4: What is the recommended mixing ratio to avoid precipitation?
A4: A commonly recommended and practiced ratio is 1 part of 8.4% sodium bicarbonate solution to 10 parts of lidocaine solution.[5][6][7] This 1:10 ratio has been shown to effectively buffer the lidocaine solution to a physiological pH without causing precipitation.[5]
Q5: Does the presence of epinephrine (B1671497) in the lidocaine solution affect precipitation?
A5: Lidocaine solutions containing epinephrine are more acidic (pH around 4.24) than plain lidocaine solutions (pH around 6.09).[5] This increased acidity means more bicarbonate is needed to reach a neutral pH. However, the 1:10 mixing ratio is still recommended for lidocaine with epinephrine solutions.[5] While precipitation of lidocaine itself is not the primary concern with epinephrine, the stability of epinephrine can be compromised in alkalinized solutions, especially over time.[8][9]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Cloudy appearance or visible precipitate immediately after mixing. | The ratio of sodium bicarbonate to lidocaine is too high, causing the pH to exceed the level at which lidocaine free base is soluble. | Discard the mixture and prepare a new solution using the recommended 1:10 ratio of 8.4% sodium bicarbonate to lidocaine.[5][7] Ensure accurate measurement of both components. |
| Precipitate forms after the mixture has been sitting for some time. | The mixture may be unstable over extended periods, especially at room temperature or when exposed to light. Epinephrine-containing solutions are particularly susceptible to degradation.[8][9] | Prepare the buffered lidocaine solution immediately before use.[10] If short-term storage is necessary, store the mixture at a controlled temperature (e.g., refrigerated at 5°C) and protect it from light.[8] Adhere to established stability timelines. |
| Inconsistent results with precipitation. | Variations in the initial pH of the lidocaine solution or the concentration of the sodium bicarbonate solution. | Always use pharmaceutical-grade lidocaine and sodium bicarbonate of known concentrations. Check the expiration dates of both solutions. If possible, verify the pH of the initial solutions before mixing. |
Quantitative Data Summary
Table 1: pH of Lidocaine Solutions
| Lidocaine Formulation | Mean pH (± SD) |
| 1% Lidocaine with 1:100,000 Epinephrine | 4.24 ± 0.42[5] |
| 2% Lidocaine with 1:100,000 Epinephrine | 3.93 ± 0.43[5] |
| 1% Plain Lidocaine | 6.09 ± 0.16[5] |
| 2% Plain Lidocaine | 6.00 ± 0.27[5] |
Table 2: Recommended Mixing Ratios and Resulting pH
| Lidocaine Solution | Sodium Bicarbonate (8.4%) to Lidocaine Ratio | Target pH | Reference |
| 1% Lidocaine with 1:100,000 Epinephrine | 1 mL : 10 mL | ~7.4 | [5] |
Table 3: Chemical Stability of Buffered Lidocaine Solutions
| Lidocaine Formulation (10:1 ratio with 8.4% Sodium Bicarbonate) | Storage Conditions | Chemical Stability |
| 1% and 2% Buffered Lidocaine | 5°C, protected from light, in polypropylene (B1209903) syringes | 28 days[8] |
| Buffered Lidocaine with Epinephrine (1:100,000) | 5°C, protected from light, in polypropylene syringes | 7 days[8] |
| Buffered Lidocaine with Epinephrine | Room temperature | Less than 1 week[8] |
Experimental Protocols
Protocol 1: Preparation of a Stable Buffered Lidocaine Solution
Objective: To prepare a 10 mL solution of buffered 1% lidocaine with 1:100,000 epinephrine without precipitation.
Materials:
-
1% Lidocaine with 1:100,000 epinephrine solution
-
8.4% Sodium Bicarbonate solution
-
Sterile 10 mL syringe
-
Sterile needles
Procedure:
-
Aseptically draw up 1 mL of 8.4% sodium bicarbonate solution into the 10 mL syringe.
-
Aseptically draw up 10 mL of 1% lidocaine with 1:100,000 epinephrine solution into the same syringe.
-
Gently agitate the syringe to ensure thorough mixing of the two solutions.
-
Visually inspect the solution for any signs of precipitation or cloudiness.
-
The final volume will be 11 mL. The solution is now ready for immediate use.
Visualizations
Caption: Chemical pathway leading to lidocaine precipitation.
Caption: Workflow for preparing buffered lidocaine.
References
- 1. THE PCCA BLOG | Lidocaine vs. Lidocaine HCl [pccarx.com]
- 2. benchchem.com [benchchem.com]
- 3. Lidocaine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Chapter 17: Pharmacology of Lidocaine – Liposuction 101 Liposuction Training [liposuction101.com]
- 5. How acidic is the lidocaine we are injecting, and how much bicarbonate should we add? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. droracle.ai [droracle.ai]
- 7. asds.net [asds.net]
- 8. Buffered Lidocaine Hydrochloride Solution With and Without Epinephrine: Stability in Polypropylene Syringes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Efficacy of Sodium Bicarbonate-Buffered Local Anesthetic Solution in Cases Requiring Bilateral Maxillary Premolar Orthodontic Extraction: A Comparative Split-Mouth Study - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Buffered Lidocaine Efficacy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the pH of buffered lidocaine (B1675312) for maximum efficacy.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of pH in the efficacy of lidocaine?
A1: Lidocaine is a weak base with a pKa of approximately 7.7 to 7.9.[1][2] Its mechanism of action involves blocking voltage-gated sodium channels within the nerve cell.[3][4] To reach these intracellular channels, lidocaine, which is typically prepared as an acidic salt for stability and solubility, must first cross the lipid-rich nerve cell membrane.[2][5] The un-ionized (uncharged) form of lidocaine is lipid-soluble and can effectively penetrate this membrane.[2][6] The proportion of un-ionized to ionized lidocaine is determined by the surrounding pH.[6][7] By increasing the pH of the lidocaine solution closer to physiological pH (~7.4), a process known as buffering, the equilibrium shifts to favor the un-ionized form.[8][9] This enhanced membrane penetration leads to a more rapid onset of anesthesia.[6][10] Once inside the nerve cell (axoplasm), the more acidic intracellular environment promotes re-ionization of the molecule.[11] It is this resulting cationic (ionized) form that binds to and blocks the sodium channel, preventing nerve depolarization and the sensation of pain.[5][11]
Q2: Why are commercial lidocaine solutions acidic, and how does this impact their use?
A2: Commercial lidocaine preparations, especially those containing epinephrine (B1671497), are intentionally made acidic to enhance their chemical stability and prolong shelf life.[2][12] Epinephrine, a vasoconstrictor added to decrease systemic absorption and prolong the anesthetic effect, is unstable in alkaline environments.[12] Plain lidocaine solutions have a pH of around 5.7-6.5, while lidocaine with epinephrine is significantly more acidic, with a pH ranging from 3.3 to 5.5.[12][13] This acidity is a primary cause of the stinging or burning sensation experienced by patients upon injection, as it irritates the tissues which have a physiological pH of about 7.4.[2][12]
Q3: What is the optimal pH for a buffered lidocaine solution?
A3: The optimal pH for a buffered lidocaine solution is one that is close to the physiological pH of human tissues, which is approximately 7.3 to 7.6.[13][14] Adjusting the pH to this range significantly increases the concentration of the un-ionized, membrane-permeable form of lidocaine, as the solution's pH approaches the drug's pKa.[15][16] This results in a faster onset of action and reduces the pain and stinging sensation during injection.[10][12]
Q4: How does buffering lidocaine affect its stability and when should it be used after preparation?
A4: Buffering with sodium bicarbonate raises the pH, which can decrease the stability of the solution, particularly if it contains epinephrine.[12][17] Excessive alkalinity can cause the lidocaine base to precipitate out of the solution.[12] It is widely recommended that buffered lidocaine be freshly prepared just prior to administration to ensure its effectiveness and safety.[12][18] However, studies have shown that buffered lidocaine without epinephrine can remain chemically stable (above 90% concentration) for up to 28 days when refrigerated, and for 7 days if it contains epinephrine.[16] One study found that 1% buffered lidocaine in glass vials remained stable for up to 91 days.[16] Despite this, immediate use after mixing is the standard clinical practice to avoid any potential degradation, especially of epinephrine when exposed to light.[17]
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Precipitation observed in the solution | The pH of the solution is too high, causing the lidocaine free base to become insoluble.[5][12] This can happen if too much buffering agent is added. | Discard the solution immediately. Prepare a fresh solution ensuring the correct ratio of lidocaine to sodium bicarbonate is used (e.g., 10 parts lidocaine to 1 part 8.4% sodium bicarbonate).[13] |
| Slower than expected onset of anesthesia | The lidocaine solution was not sufficiently buffered, resulting in a lower proportion of the un-ionized form.[6] The injection was made into inflamed or infected tissue, which is acidic and reduces the efficacy of the anesthetic.[7][19] | Verify the buffering protocol and ensure the correct volumes are being mixed. Consider that in acidic tissues (e.g., sites of infection), a higher degree of buffering may be necessary, or the anesthetic may be less effective.[19] |
| Injection is still painful for the patient | The solution's pH is still too acidic.[12] The injection technique itself (e.g., rapid infiltration, large-gauge needle) is causing discomfort.[8] | Confirm the buffering ratio to ensure the pH is near physiological levels (~7.4).[12] Employ pain-reducing injection techniques, such as warming the solution to body temperature, using a smaller gauge needle (e.g., 27-gauge), and injecting slowly.[8] |
| Inconsistent anesthetic efficacy between batches | Inaccurate measurement of lidocaine or buffering agent. Variation in the pH of the commercial lidocaine solution, especially if vials have been previously opened.[13][20] | Use precise measurement tools (e.g., calibrated syringes) for preparing the mixture. For maximum consistency, use unopened vials of lidocaine for each new batch preparation, as the pH of previously opened epinephrine-containing solutions can be more acidic.[13][20] |
Quantitative Data Summary
Table 1: pH of Common Lidocaine Formulations
| Lidocaine Formulation | Mean pH (± SD) |
| 1% Plain Lidocaine | 6.09 (± 0.16)[13][20] |
| 2% Plain Lidocaine | 6.00 (± 0.27)[13][20] |
| 1% Lidocaine with 1:100,000 Epinephrine | 4.24 (± 0.42)[13][20] |
| 2% Lidocaine with 1:100,000 Epinephrine | 3.93 (± 0.43)[13][20] |
| Subcutaneous Tissue (Target pH) | ~7.38 - 7.62[13][14] |
Table 2: Effects of Buffering on Lidocaine Efficacy
| Parameter | Unbuffered Lidocaine | Buffered Lidocaine |
| Mean pH | 3.49 - 3.50[12][21] | 6.92 - 7.33[12][21] |
| Mean Onset of Anesthesia | 1.71 - 5.5 minutes[15][21] | 1.24 - 3.25 minutes[15][21] |
| Mean Pain Score (VAS) | 3.15 - 46.9[12][21] | 0.96 - 15.7[15][21] |
Experimental Protocols
Protocol: Preparation of Buffered 1% Lidocaine with 1:100,000 Epinephrine
This protocol describes the most common and widely recommended method for buffering lidocaine to a physiologically compatible pH.
Materials:
-
Vial of 1% Lidocaine with 1:100,000 Epinephrine
-
Vial of 8.4% Sodium Bicarbonate (NaHCO₃)
-
Sterile 10 mL syringe
-
Sterile 1 mL syringe
-
Sterile needles
Procedure:
-
Using aseptic technique, draw 1 mL of 8.4% sodium bicarbonate into the 1 mL syringe.[13]
-
Inject the 1 mL of sodium bicarbonate into a vial containing 10 mL of 1% lidocaine with 1:100,000 epinephrine.[8][13] This creates the standard and most effective 10:1 volume ratio of lidocaine to bicarbonate.[18]
-
Gently agitate the vial to ensure the solutions are thoroughly mixed. Do not shake vigorously, as this can introduce air bubbles.[22]
-
The resulting 11 mL of buffered solution will have a pH raised to a more physiological range (approximately 7.4), making it suitable for injection.[12][13]
-
Visually inspect the solution for any signs of precipitation. If the solution is cloudy or contains particulates, it must be discarded.[12]
-
For optimal efficacy and stability, the buffered solution should be used immediately after preparation.[12][18]
Visualizations
Caption: Mechanism of lidocaine action and the role of pH.
Caption: Experimental workflow for preparing buffered lidocaine.
Caption: Relationship between pH, pKa, and lidocaine ionization.
References
- 1. Lidocaine | C14H22N2O | CID 3676 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Chapter 17: Pharmacology of Lidocaine – Liposuction 101 Liposuction Training [liposuction101.com]
- 3. Molecular mechanisms of lidocaine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Lidocaine - Wikipedia [en.wikipedia.org]
- 5. THE PCCA BLOG | Lidocaine vs. Lidocaine HCl [pccarx.com]
- 6. pKa and pH [e-safe-anaesthesia.org]
- 7. Pharmacology of local anaesthetics - Oxford Medical Education [oxfordmedicaleducation.com]
- 8. hexiapharm.com [hexiapharm.com]
- 9. emedicine.medscape.com [emedicine.medscape.com]
- 10. ptacts.uspto.gov [ptacts.uspto.gov]
- 11. Video: Local Anesthetics: Mechanism of Action [jove.com]
- 12. spandidos-publications.com [spandidos-publications.com]
- 13. How acidic is the lidocaine we are injecting, and how much bicarbonate should we add? - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. hexiapharm.com [hexiapharm.com]
- 16. Stability of Buffered Lidocaine in Glass Vials - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Short term stability of pH-adjusted lidocaine-adrenaline epidural solution used for emergency caesarean section - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. youtube.com [youtube.com]
- 19. Lidocaine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. How acidic is the lidocaine we are injecting, and how much bicarbonate should we add? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. youtube.com [youtube.com]
Technical Support Center: Alkalinized Lidocaine for Nerve Block Applications
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing inconsistent results with alkalinized lidocaine (B1675312) in nerve block experiments.
Troubleshooting Guides & FAQs
This section addresses common issues encountered during the preparation and application of alkalinized lidocaine for nerve blocks.
1. Preparation & Stability
Q1: My alkalinized lidocaine solution appears cloudy or has formed a precipitate. What happened and is it still usable?
A: Cloudiness or precipitation indicates that the lidocaine has precipitated out of the solution. This occurs when the pH of the solution is raised too high, causing the uncharged, less water-soluble form of lidocaine to become supersaturated and fall out of solution. Injecting a solution with precipitate is not recommended as it can lead to uneven anesthetic distribution and potential tissue irritation.
-
Common Causes:
-
Excessive Alkalinization: Adding too much sodium bicarbonate is the most frequent cause. The optimal pH for alkalinized lidocaine is close to physiological pH (around 7.2-7.4).
-
Inadequate Mixing: Failure to thoroughly mix the solution immediately after adding the sodium bicarbonate can create localized areas of high pH, leading to precipitation.
-
Temperature: Lower temperatures can decrease the solubility of the un-ionized lidocaine base.
-
-
Troubleshooting Steps:
-
Discard the Solution: Do not use a precipitated solution.
-
Verify Mixing Ratio: Ensure you are using the correct ratio of lidocaine to 8.4% sodium bicarbonate. A common and effective ratio is 10:1 (e.g., 10 mL of lidocaine to 1 mL of sodium bicarbonate).[1]
-
Ensure Thorough Mixing: Agitate the syringe or vial for at least 10-15 seconds immediately after adding the bicarbonate.
-
Prepare Fresh: Prepare the alkalinized solution immediately before use to minimize the risk of precipitation over time.[2]
-
Q2: I'm unsure of the final pH of my prepared solution. How does the pH of commercial lidocaine preparations vary, and what should be my target pH?
A: The pH of commercially available lidocaine solutions can vary significantly, particularly between plain solutions and those containing epinephrine (B1671497).
-
Plain Lidocaine: Typically has a pH between 6.0 and 6.5.
-
Lidocaine with Epinephrine: Is more acidic, with a pH often ranging from 3.5 to 5.5, to maintain the stability of epinephrine.[3]
Your target pH after alkalinization should be close to the physiological pH of tissue, which is approximately 7.4.[4] Studies have shown that a pH of around 7.2 to 7.6 can be achieved with appropriate mixing ratios without causing precipitation.[1][5]
2. Inconsistent Nerve Block Efficacy
Q3: The onset of the nerve block is slower than expected, even with alkalinization. Why might this be happening?
A: While alkalinization is intended to hasten the onset of action, several factors can lead to a slower than expected nerve block.
-
Suboptimal pH: If the solution is not sufficiently alkalinized, there will be a lower proportion of the un-ionized lidocaine base available to cross the nerve membrane.
-
Injection Technique:
-
Inaccurate Placement: The anesthetic solution must be deposited in close proximity to the nerve sheath for rapid diffusion.
-
Intraneural Injection: Injecting directly into the nerve can cause damage and may not result in a successful block.
-
-
Patient-Specific Factors:
-
Anatomical Variations: The location of nerves can vary between individuals, making accurate targeting challenging.[6]
-
Tissue Acidity: Inflamed or infected tissues have a lower pH, which can neutralize the effect of the bicarbonate and reduce the amount of un-ionized lidocaine.
-
-
Presence of Epinephrine: Some studies suggest that the presence of epinephrine can influence the effect of alkalinization on onset time.[7]
Q4: The duration of the nerve block is shorter than anticipated. Does alkalinization affect the duration of action?
A: The effect of alkalinization on the duration of a nerve block is a subject of some debate in the scientific literature, with studies showing conflicting results.
-
Potential for Shorter Duration: Some research suggests that adding sodium bicarbonate to lidocaine without epinephrine may decrease the duration of the block.[7] The exact mechanism for this is not fully understood but may be related to altered pharmacokinetics.
-
No Significant Change: Other studies have found no significant difference in the duration of sensory block with alkalinized lidocaine.
-
Influence of Epinephrine: The presence of epinephrine, a vasoconstrictor, generally prolongs the duration of a nerve block by reducing the systemic absorption of the local anesthetic. This effect may be more significant than the impact of alkalinization.
Q5: I am observing a difference in the onset of motor versus sensory block. Is this expected with alkalinized lidocaine?
A: Yes, a differential onset between motor and sensory blockade can occur. One study on median nerve blocks found that alkalinized lidocaine produced a significantly more rapid onset of motor block compared to plain lidocaine, without a significant difference in the onset of sensory block.[8] This may be due to the different sensitivities of various nerve fiber types to local anesthetics.
3. Experimental Design & Protocol
Q6: What factors should I consider when designing an experiment to test the efficacy of alkalinized lidocaine?
A: A well-designed experiment is crucial for obtaining reliable and reproducible results.
-
Control Groups: Always include appropriate control groups, such as plain lidocaine and lidocaine with saline (instead of bicarbonate) to control for dilution effects.
-
Standardized Preparation: Use a consistent and validated protocol for preparing the alkalinized lidocaine solution.
-
Accurate Administration: Employ a precise and reproducible method for administering the nerve block, such as ultrasound guidance in preclinical models.
-
Objective Assessment: Use quantitative and objective methods to assess the onset, duration, and depth of the nerve block (e.g., von Frey filaments for sensory testing, grip strength for motor testing).
-
Blinding: Whenever possible, the experimenter assessing the block and the person preparing the solutions should be blinded to the treatment groups.
-
Patient/Animal Factors: Account for potential confounding factors such as age, weight, and underlying health conditions of the subjects.
Data Presentation
Table 1: pH of Commercial Lidocaine Preparations and Effect of Alkalinization
| Lidocaine Preparation | Typical pH Range (Unbuffered) | Target pH (Buffered) | Recommended Ratio (Lidocaine: 8.4% NaHCO3) |
| 1% Lidocaine (Plain) | 6.0 - 6.5 | 7.2 - 7.4 | 10:1 |
| 2% Lidocaine (Plain) | 6.0 - 6.5 | 7.2 - 7.4 | 10:1 |
| 1% Lidocaine with Epinephrine | 3.5 - 5.5 | 7.2 - 7.4 | 10:1 |
| 2% Lidocaine with Epinephrine | 3.5 - 4.5 | 7.2 - 7.4 | 10:1 |
Data compiled from multiple sources.[1][3][5]
Table 2: Reported Onset of Action for Sensory and Motor Nerve Blocks
| Study Type | Anesthetic Solution | Onset of Sensory Block (minutes) | Onset of Motor Block (minutes) |
| Median Nerve Block | 1% Plain Lidocaine | Not significantly different from alkalinized | 9 (median) |
| Median Nerve Block | 1% Alkalinized Lidocaine | Not significantly different from plain | 4 (median) |
| Epidural Block | 1.37% Lidocaine with Epi | Slower than alkalinized | Less profound than alkalinized |
| Epidural Block | 1.37% Alkalinized Lidocaine with Epi | Faster than plain | More profound than plain |
Data from selected studies.[8][9]
Experimental Protocols
Protocol 1: Preparation of Alkalinized Lidocaine Solution
-
Materials:
-
Commercially available lidocaine HCl solution (e.g., 1% or 2%)
-
8.4% sodium bicarbonate solution
-
Sterile syringes (10 mL and 1 mL)
-
Sterile needles
-
pH meter or pH indicator strips (optional, for validation)
-
-
Procedure:
-
Using a sterile 10 mL syringe, draw up 10 mL of the desired lidocaine solution.
-
Using a sterile 1 mL syringe, draw up 1 mL of 8.4% sodium bicarbonate solution.
-
Carefully inject the 1 mL of sodium bicarbonate into the 10 mL syringe containing the lidocaine.
-
Immediately and thoroughly mix the solution by inverting the syringe 10-15 times.
-
Visually inspect the solution for any signs of precipitation. If the solution is cloudy, discard it and prepare a fresh solution.
-
(Optional Validation Step) Expel a small amount of the solution onto a pH strip or into a sterile container for measurement with a calibrated pH meter to confirm the pH is within the target range (7.2-7.4).
-
Use the freshly prepared alkalinized lidocaine solution immediately.
-
Protocol 2: Assessment of Sciatic Nerve Block in a Rodent Model
-
Animal Preparation:
-
Anesthetize the animal according to an approved institutional protocol.
-
Place the animal in a lateral or prone position to expose the injection site.
-
Shave and sterilize the skin over the greater trochanter.
-
-
Nerve Block Administration:
-
Identify the sciatic notch by palpation.
-
Insert a 27-30 gauge needle perpendicular to the skin, just posterior to the greater trochanter.
-
Advance the needle until a motor response (e.g., foot twitch) is elicited if using a nerve stimulator, or until the needle is in the vicinity of the nerve if using anatomical landmarks.
-
Aspirate to ensure the needle is not in a blood vessel.
-
Slowly inject the prepared anesthetic solution (e.g., 0.1-0.2 mL of alkalinized or control lidocaine).
-
-
Assessment of Sensory Block:
-
At predetermined time points (e.g., 2, 5, 10, 15, 30, 60 minutes post-injection), assess the withdrawal reflex to a noxious stimulus.
-
Apply a calibrated von Frey filament to the plantar surface of the hind paw of the injected limb.
-
A positive response is a brisk withdrawal of the paw. The absence of a response indicates a successful sensory block.
-
Record the time to onset (first absence of response) and duration of the block (time until the response returns).
-
-
Assessment of Motor Block:
-
At the same time points, assess motor function.
-
Observe the animal's posture and gait (if applicable and the animal is allowed to recover from anesthesia for this assessment).
-
A common method is to assess the animal's ability to bear weight on the affected limb or to perform a grip strength test.
-
Record the time to onset and duration of motor impairment.
-
Visualizations
Caption: Signaling pathway of alkalinized lidocaine action.
Caption: Workflow for assessing alkalinized lidocaine efficacy.
Caption: Troubleshooting decision tree for inconsistent results.
References
- 1. researchgate.net [researchgate.net]
- 2. A comparison on Alkalinization Induced Effect on Lidocaine Anesthetic Activity [ve.scielo.org]
- 3. Alkalinisation of local anaesthetic solutions - Australian Prescriber [australianprescriber.tg.org.au]
- 4. apps.dtic.mil [apps.dtic.mil]
- 5. How acidic is the lidocaine we are injecting, and how much bicarbonate should we add? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. dentalfearcentral.org [dentalfearcentral.org]
- 8. Effect of alkalinization of lidocaine on median nerve block - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Onset, intensity of blockade and somatosensory evoked potential changes of the lumbosacral dermatomes after epidural anesthesia with alkalinized lidocaine - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Managing Lidocaine Cytotoxicity in Primary Neuronal Cultures
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to manage the cytotoxic effects of lidocaine (B1675312) in primary neuronal cultures.
Troubleshooting Guide
This guide addresses common issues encountered during experiments involving the application of lidocaine to primary neuronal cultures.
Issue 1: Excessive or Unexpected Neuronal Death
If you observe a higher-than-expected level of cell death in your neuronal cultures following lidocaine treatment, consult the following table and troubleshooting steps.
Table 1: Lidocaine Cytotoxicity Thresholds in Neuronal Cultures
| Cell Type/Model | Lidocaine Concentration | Exposure Time | Observed Effect | Reference |
| Rat Dorsal Root Ganglion (DRG) Neurons | > 10 mM | 15 minutes | Significant decrease in viability | [1] |
| Rat DRG Neurons | 30 mM | 4 minutes | Neuronal death | [2] |
| Rat Spinal Cord Neurons | Concentration-dependent | --- | Decreased cell viability | [3] |
| Embryonic Rat Motor Neurons | 10-1000 µM | 1 hour | Concentration-dependent increase in cytotoxicity and apoptosis | [4] |
| Embryonic Rat Motor Neurons | 1-1000 µM | 24 hours | Concentration-dependent increase in cytotoxicity and apoptosis | [4] |
| Human SH-SY5Y Neuroblastoma Cells | 3 mM | --- | Induction of apoptosis | [5] |
| Human SH-SY5Y Neuroblastoma Cells | 10 mM | 10 minutes | LD50 (Potency > procaine, mepivacaine; < bupivacaine, ropivacaine) | [6][7] |
| Human SH-SY5Y Neuroblastoma Cells | 1-16 mM | --- | Dose-dependent decrease in viability and increase in apoptosis | [8] |
| ND7 Cell Line (Rat DRG origin) | 2.3 mM - 185 mM | 10 minutes - 24 hours | Necrosis or late apoptosis | [9][10] |
| Mouse Cortical Neurons | 1 mM | --- | 15% inhibition of ASIC current | [11] |
| Mouse Cortical Neurons | 30 mM | --- | ~90% inhibition of ASIC current | [11] |
Troubleshooting Steps:
-
Verify Lidocaine Concentration: Ensure the final concentration of lidocaine in your culture medium is accurate. Serial dilution errors are a common source of unexpected cytotoxicity.
-
Optimize Exposure Time: Lidocaine's neurotoxicity is both concentration- and time-dependent.[3][4][7] Consider reducing the incubation time based on the data presented in Table 1.
-
Assess Solvent Toxicity: If using a stock solution of lidocaine, run a vehicle control (the solvent used to dissolve lidocaine) to rule out any cytotoxic effects of the solvent itself.
-
Culture Health: Ensure your primary neuronal cultures are healthy and viable before lidocaine application. Stressed or unhealthy cultures may be more susceptible to lidocaine-induced toxicity.
-
Consider the Neuronal Type: Different types of neurons may exhibit varying sensitivities to lidocaine. The data in Table 1 can serve as a starting point, but empirical testing for your specific neuronal culture is recommended.
Issue 2: Inconsistent or Irreproducible Cytotoxicity Results
Variability in experimental results can be a significant challenge. The following steps can help improve reproducibility.
Troubleshooting Steps:
-
Standardize Plating Density: Ensure a consistent number of cells are plated in each well or dish, as cell density can influence susceptibility to toxic insults.
-
Control for Culture Age: Use cultures of the same age (days in vitro) for all experiments, as neuronal maturation can alter their response to lidocaine.
-
Maintain Consistent Culture Conditions: Strictly control environmental factors such as temperature, CO2 levels, and humidity.
-
Use Freshly Prepared Lidocaine Solutions: Prepare lidocaine solutions fresh for each experiment to avoid degradation and changes in potency.
-
Automate Cell Counting: Where possible, use automated cell counters to minimize subjective errors in viability assessments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of lidocaine-induced neurotoxicity?
A1: Lidocaine's neurotoxicity is not primarily caused by its sodium channel blocking effect.[9][10] The primary mechanisms involve:
-
Mitochondrial Dysfunction: Lidocaine can cause a rapid loss of mitochondrial membrane potential, leading to mitochondrial injury.[9][10][12] This disrupts cellular energy production and initiates apoptotic pathways.
-
Caspase Activation: It triggers the activation of caspases, particularly caspase-3, -7, and -9, which are key executioners of apoptosis.[1][9][13][14]
-
Induction of Apoptosis and Necrosis: At lower concentrations, lidocaine tends to induce apoptosis (programmed cell death), while at higher concentrations, it can cause necrosis (uncontrolled cell death).[5][14]
-
Increased Intracellular Calcium: Lidocaine can cause an increase in intracellular calcium concentration, which can trigger excitotoxicity.[2][15][16]
-
Reactive Oxygen Species (ROS) Production: Lidocaine exposure can lead to an increase in ROS, causing oxidative stress and cellular damage.[4][12][17]
Q2: How can I assess lidocaine's cytotoxicity in my neuronal cultures?
A2: Several standard assays can be used to quantify neuronal viability and death:
-
MTT Assay: Measures cell viability by assessing the metabolic activity of mitochondria.
-
LDH Assay: Quantifies cytotoxicity by measuring the release of lactate (B86563) dehydrogenase (LDH) from damaged cells into the culture medium.[5]
-
Live/Dead Staining: Uses fluorescent dyes like Calcein-AM (stains live cells green) and Ethidium Homodimer-1 (stains dead cells red) for direct visualization and quantification of cell viability.[1]
-
TUNEL Staining: Detects DNA fragmentation, a hallmark of apoptosis.[13]
-
Caspase Activity Assays: Measures the activity of specific caspases (e.g., caspase-3/7) to quantify apoptosis.[1][7]
Q3: Are there any known ways to mitigate lidocaine-induced neurotoxicity in vitro?
A3: Yes, some studies have shown that certain interventions can reduce lidocaine's cytotoxic effects:
-
Antioxidants: Antioxidants like N-acetyl cysteine (NAC) can suppress lidocaine-induced ROS production and subsequent cell death.[12]
-
Caspase Inhibitors: Pan-caspase inhibitors, such as z-VAD-fmk, can prevent caspase activation and delay neuronal death, though they may not prevent it entirely.[9][18]
-
Calcium Chelators: Preloading neurons with a calcium chelator like BAPTA can attenuate lidocaine-induced neurotoxicity by preventing a rise in intracellular calcium.[2]
Experimental Protocols
Protocol 1: MTT Assay for Cell Viability
-
Cell Plating: Plate primary neurons in a 96-well plate at a desired density and allow them to adhere and mature.
-
Lidocaine Treatment: Treat the cells with various concentrations of lidocaine for the desired exposure time. Include untreated control wells.
-
MTT Reagent Addition: After incubation, add MTT solution (final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader. Cell viability is proportional to the absorbance.
Protocol 2: LDH Cytotoxicity Assay
-
Cell Plating and Treatment: Follow the same steps as for the MTT assay.
-
Sample Collection: After the lidocaine treatment period, carefully collect a sample of the culture supernatant from each well.
-
LDH Reaction: Use a commercial LDH cytotoxicity assay kit. Typically, this involves mixing the supernatant with a reaction mixture containing lactate, NAD+, and a tetrazolium salt.
-
Incubation: Incubate the mixture at room temperature, protected from light, for the time specified in the kit's protocol.
-
Absorbance Measurement: Measure the absorbance at the recommended wavelength (usually around 490 nm). The amount of LDH release is proportional to the level of cytotoxicity.
Visualizations
Caption: Experimental workflow for assessing lidocaine cytotoxicity.
Caption: Troubleshooting decision tree for unexpected neuronal death.
Caption: Signaling pathways in lidocaine-induced neurotoxicity.
References
- 1. Despite Differences in Cytosolic Calcium Regulation, Lidocaine Toxicity Is Similar in Adult and Neonatal Rat Dorsal Root Ganglia in Vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Lidocaine toxicity in primary afferent neurons from the rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lidocaine induces neurotoxicity in spinal cord neurons in Goto-Kakizaki rats via AMPK-mediated mitophagy [jstage.jst.go.jp]
- 4. Neurotoxic Effects of Local Anesthetics on Developing Motor Neurons in a Rat Model - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Lidocaine-induced cell death in a human model of neuronal apoptosis | European Journal of Anaesthesiology | Cambridge Core [cambridge.org]
- 6. benchchem.com [benchchem.com]
- 7. Cytotoxicity of local anesthetics in human neuronal cells [pubmed.ncbi.nlm.nih.gov]
- 8. DJ‐1 plays a neuroprotective role in SH‐SY5Y cells by modulating Nrf2 signaling in response to lidocaine‐mediated oxidative stress and apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 10. ovid.com [ovid.com]
- 11. Inhibition of Acid Sensing Ion Channel Currents by Lidocaine in Cultured Mouse Cortical Neurons - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The antioxidant N-acetyl cysteine suppresses lidocaine-induced intracellular reactive oxygen species production and cell death in neuronal SH-SY5Y cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The effect of lidocaine on apoptotic neurodegeneration in the developing mouse brain - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Lidocaine induces apoptosis via the mitochondrial pathway independently of death receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Effect of local anesthetic on neuronal cytoplasmic calcium and plasma membrane lysis (necrosis) in a cell culture model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. sdiopr.s3.ap-south-1.amazonaws.com [sdiopr.s3.ap-south-1.amazonaws.com]
- 17. researchgate.net [researchgate.net]
- 18. semanticscholar.org [semanticscholar.org]
Technical Support Center: Prepared Lidocaine Bicarbonate Solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the shelf-life and stability issues of prepared lidocaine (B1675312) bicarbonate solutions. Below you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimental work.
Troubleshooting Guide
This guide addresses specific issues that may arise during the preparation and storage of lidocaine bicarbonate solutions.
1. Q: My buffered lidocaine solution has turned cloudy or formed a precipitate. What is the cause and what should I do?
A: Precipitation in buffered lidocaine solutions is a common issue that can arise from several factors:
-
Over-alkalinization: Lidocaine is a weak base and is formulated as a hydrochloride salt in acidic solutions to ensure its solubility. When sodium bicarbonate is added, the pH of the solution increases. If the pH becomes too high, the equilibrium will shift towards the uncharged base form of lidocaine, which is less water-soluble and can precipitate out of the solution.[1][2]
-
Temperature: Increased temperatures can decrease the solubility of the lidocaine base, leading to a higher likelihood of precipitation.[3]
-
Concentration: Higher concentrations of lidocaine are more prone to precipitation when alkalinized.[4]
Troubleshooting Steps:
-
Verify Mixing Ratios: Ensure that the ratio of sodium bicarbonate to lidocaine solution is correct. A common ratio is 1 part 8.4% sodium bicarbonate to 10 parts lidocaine.[5]
-
Monitor pH: If possible, measure the pH of the final solution. The target pH is typically around 7.4 to mimic physiological conditions and reduce injection pain, but exceeding a pH of around 8.0 can increase the risk of precipitation.[6][7]
-
Control Temperature: Prepare and store the solution at controlled room temperature or under refrigeration as specified in stability studies. Avoid exposure to high temperatures.
-
Discard Precipitated Solutions: Do not use any solution that has become cloudy or contains a precipitate. The presence of particulate matter can be harmful if administered, and the concentration of the active drug in the solution will be reduced.
2. Q: The color of my lidocaine with epinephrine (B1671497) solution has changed to pink, red, or brown. Why did this happen and is it still usable?
A: The color change in a lidocaine with epinephrine solution is a sign of epinephrine degradation. Epinephrine is sensitive to oxidation and light, and this degradation is accelerated in alkaline conditions created by the addition of sodium bicarbonate.[6][8] The degradation products of epinephrine are often colored.
Troubleshooting Steps:
-
Protect from Light: Always protect solutions containing epinephrine from light during preparation and storage.[6]
-
Minimize Oxygen Exposure: Prepare the solution in a manner that minimizes exposure to air.
-
Check Beyond-Use Date (BUD): Adhere strictly to the recommended BUD for lidocaine with epinephrine solutions, which is significantly shorter than for solutions without epinephrine. Studies have shown that buffered lidocaine with epinephrine can be stable for as little as 7 days when refrigerated.[6][9]
-
Discard Discolored Solutions: Any solution that shows a color change should be discarded as it indicates a loss of epinephrine potency.
Frequently Asked Questions (FAQs)
1. Q: What is the recommended shelf-life (beyond-use date) for prepared this compound solutions?
A: The beyond-use date (BUD) for compounded this compound solutions depends on several factors, including the presence of epinephrine, storage temperature, and the type of storage container.
| Formulation | Storage Container | Storage Condition | Beyond-Use Date (BUD) |
| 1% or 2% Lidocaine with 8.4% Sodium Bicarbonate | Polypropylene Syringes | Refrigerated (5°C), protected from light | 28 days[6][9] |
| 1% or 2% Lidocaine with Epinephrine and 8.4% Sodium Bicarbonate | Polypropylene Syringes | Refrigerated (5°C), protected from light | 7 days[6][9] |
| 1% Lidocaine with 8.4% Sodium Bicarbonate | Glass Vials | Room Temperature (23°C) with light exposure or Refrigerated (5°C) protected from light | Up to 91 days[7][10] |
| Buffered Lidocaine with Epinephrine | - | Room Temperature (25°C) | Significant degradation within 4 weeks[11] |
2. Q: How does the addition of sodium bicarbonate affect the stability of lidocaine?
A: The addition of sodium bicarbonate raises the pH of the lidocaine hydrochloride solution from acidic (around 4.7) to near physiological pH (around 7.4-8.0).[12][13] This alkalinization has several effects:
-
Faster Onset of Action: The higher pH increases the proportion of the uncharged, lipid-soluble form of lidocaine, which can more readily cross nerve membranes, leading to a faster onset of anesthesia.[12]
-
Reduced Injection Pain: The acidic nature of commercial lidocaine preparations can cause a burning sensation upon injection. Buffering to a more physiological pH reduces this pain.[14][15]
-
Potential for Precipitation: As the pH increases, the solubility of the lidocaine base decreases, which can lead to precipitation if the solution is over-alkalinized.[1]
-
Accelerated Epinephrine Degradation: If epinephrine is present, the alkaline environment significantly accelerates its degradation.[6][8]
3. Q: What are the primary degradation pathways for lidocaine in a bicarbonate buffer?
A: Lidocaine is a relatively stable molecule.[16] However, under alkaline conditions, it can undergo amide hydrolysis, which cleaves the amide bond to form 2,6-dimethylaniline (B139824) and diethylaminoacetic acid.[6] This degradation is generally slow under typical storage conditions for buffered lidocaine. The more immediate stability concern in mixed solutions is the degradation of epinephrine.[6]
Experimental Protocols
Stability Indicating High-Performance Liquid Chromatography (HPLC) Method for Lidocaine
This section provides a general protocol for a stability-indicating HPLC method, which is a common analytical technique to determine the concentration of lidocaine and its degradation products over time.
Objective: To quantify the concentration of lidocaine in a prepared solution and separate it from any potential degradation products.
Materials and Reagents:
-
HPLC system with a UV detector
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Mobile phase: A mixture of acetonitrile (B52724) and a buffer solution (e.g., potassium dihydrogen phosphate (B84403) buffer, pH adjusted). The exact ratio will need to be optimized.[17]
-
Lidocaine hydrochloride reference standard
-
2,6-dimethylaniline reference standard (known degradation product)[6]
-
Prepared this compound solution for testing
-
Syringe filters (0.22 µm or 0.45 µm)
Procedure:
-
Preparation of Standard Solutions:
-
Prepare a stock solution of the lidocaine hydrochloride reference standard in the mobile phase.
-
From the stock solution, prepare a series of calibration standards at different concentrations (e.g., 0.4 to 50 µg/mL).[17]
-
Prepare a solution of the 2,6-dimethylaniline reference standard to determine its retention time.
-
-
Sample Preparation:
-
At specified time points (e.g., day 0, 7, 14, 21, 28), withdraw an aliquot of the stored this compound solution.
-
Dilute the sample with the mobile phase to a concentration that falls within the range of the calibration curve.
-
Filter the diluted sample through a syringe filter before injection into the HPLC system.
-
-
Chromatographic Conditions (Example):
-
Analysis:
-
Inject the calibration standards to generate a standard curve (peak area vs. concentration).
-
Inject the prepared samples.
-
The retention time for lidocaine is typically around 7 minutes under these conditions.[17]
-
Ensure that the peak for lidocaine is well-resolved from any degradation product peaks.
-
Quantify the concentration of lidocaine in the samples by comparing their peak areas to the standard curve.
-
Forced Degradation Study Workflow
To ensure that the analytical method is stability-indicating, a forced degradation study should be performed. This involves subjecting the lidocaine solution to harsh conditions to intentionally produce degradation products.
References
- 1. Untitled Document [staff.washington.edu]
- 2. reddit.com [reddit.com]
- 3. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 4. rapm.bmj.com [rapm.bmj.com]
- 5. asds.net [asds.net]
- 6. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 7. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 8. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. cjhp-online.ca [cjhp-online.ca]
- 11. pubmed.ncbi.nlm.nih.gov [pubmed.ncbi.nlm.nih.gov]
- 12. hexiapharm.com [hexiapharm.com]
- 13. scispace.com [scispace.com]
- 14. Buffering Lidocaine 1%/Epinephrine with Sodium Bicarbonate in a 3:1 Ratio Is as Effective and Less Painful than a 9:1 Ratio | AAFP [aafp.org]
- 15. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 16. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
addressing variability in onset time of alkalinized lidocaine.
Welcome to the technical support center for the use of alkalinized lidocaine (B1675312) in research and development. This resource provides in-depth troubleshooting guides and frequently asked questions to help you address variability in the onset time of alkalinized lidocaine in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the scientific rationale for alkalinizing lidocaine?
A1: Lidocaine is a weak base with a pKa of approximately 7.7 to 7.9.[1][2][3] Commercial preparations of lidocaine, especially those containing epinephrine (B1671497), are acidic (pH 3.3-6.5) to enhance stability and shelf-life.[4][5][6] For lidocaine to be effective, it must cross the nerve cell membrane in its un-ionized (lipid-soluble) form.[7][8] Once inside the nerve cell (axoplasm), it re-equilibrates, and the ionized (cationic) form binds to and blocks the voltage-gated sodium channels from the inside, preventing nerve depolarization.[2] By adding an alkalizing agent, such as sodium bicarbonate, the pH of the lidocaine solution is raised closer to physiological pH.[7][9] This increases the proportion of the un-ionized form of lidocaine, which can more readily diffuse across the nerve sheath and membrane, thereby speeding up the onset of the nerve block.[3][8][10]
Q2: What are the primary factors that influence the onset time of alkalinized lidocaine?
A2: Several factors can introduce variability into the onset of action:
-
Final pH of the Solution: The most critical factor. The closer the pH is to the pKa of lidocaine, the higher the concentration of the non-ionized form, leading to a faster onset.[8] However, over-alkalinization can cause the lidocaine base to precipitate out of solution, reducing its bioavailability.[10]
-
Tissue pH: The pH of the target tissue can affect the equilibrium between the ionized and un-ionized forms of lidocaine. For instance, inflamed or infected tissues are often acidic, which can delay the onset of action by favoring the ionized form of the drug.[2][8]
-
Buffering Capacity of the Tissue: The natural buffering capacity of the surrounding tissue can influence the local pH when the anesthetic is injected.[7]
-
Concentration of Lidocaine: Higher concentrations of lidocaine generally result in a faster onset of action.[11]
-
Addition of Epinephrine: Epinephrine is a vasoconstrictor that prolongs the duration of the anesthetic block by reducing its absorption into the bloodstream.[10] While it doesn't significantly alter the onset time directly, it can affect the overall anesthetic profile.[11]
-
Temperature of the Solution: Warming the anesthetic solution to body temperature may improve patient comfort and potentially speed up onset.[9][11]
-
Injection Technique and Location: The vascularity of the injection site and the specific nerve block technique being used can influence how quickly the anesthetic reaches the nerve fibers.[11][12]
Q3: Is there a standard, universally accepted ratio for mixing lidocaine and sodium bicarbonate?
A3: While there isn't a single universal ratio, a commonly cited and effective mixture is 9 or 10 parts of 1% or 2% lidocaine to 1 part of 8.4% sodium bicarbonate.[7][9][13][14] This ratio has been shown to raise the pH of the solution to a near-physiological range (approximately 7.3-7.6) without a significant risk of precipitation.[9] However, the optimal ratio can vary depending on the specific lidocaine concentration and the presence of epinephrine. It is always recommended to prepare the buffered solution immediately before use to ensure its stability and effectiveness.[9]
Q4: Can I pre-mix and store alkalinized lidocaine for later use?
A4: It is generally recommended to prepare buffered lidocaine immediately before administration.[9] The stability of the mixture can be a concern. One study found that buffered lidocaine without epinephrine remained stable for up to 28 days when refrigerated and protected from light.[3] However, when epinephrine is present, the stability of the buffered solution is significantly reduced, with one study indicating stability for only 7 days under refrigerated and light-protected conditions.[3] The mixture of lidocaine hydrochloride and sodium bicarbonate can be unstable and may precipitate over time, which could reduce the anesthetic effect and potentially irritate tissues.[15]
Troubleshooting Guide
This guide is designed to help you identify and resolve potential sources of variability in the onset time of alkalinized lidocaine during your experiments.
| Observed Issue | Potential Cause | Troubleshooting Steps |
| Inconsistent or Slower than Expected Onset of Anesthesia | Inadequate Alkalinization: The final pH of the solution may be too low, resulting in a smaller proportion of the un-ionized lidocaine base. | 1. Verify the concentration of your sodium bicarbonate solution. 2. Ensure you are using the correct mixing ratio (e.g., 10:1 lidocaine to 8.4% sodium bicarbonate).[9] 3. Measure the pH of the final solution immediately after mixing to confirm it is within the target range (e.g., 7.3-7.6). |
| Precipitation of Lidocaine: The solution may have been over-alkalinized, causing the lidocaine to precipitate and reducing the concentration of the active drug. | 1. Visually inspect the solution for any cloudiness or precipitate after mixing.[16] 2. If precipitation is observed, discard the solution and prepare a fresh batch, ensuring the correct ratio of bicarbonate is used. 3. Avoid excessive alkalinization. | |
| Degradation of the Buffered Solution: The pre-mixed solution may have been stored for too long, especially if it contains epinephrine. | 1. Always prepare the buffered lidocaine solution immediately before use.[9] 2. If short-term storage is necessary, ensure it is refrigerated and protected from light, and be aware of the reduced stability of solutions containing epinephrine.[3] | |
| High Variability in Onset Time Between Experimental Subjects | Differences in Tissue pH: The physiological state of the tissue at the injection site can vary. For example, inflammation can lower the tissue pH.[2] | 1. Standardize the experimental model to minimize variations in tissue condition. 2. If studying inflamed tissue, be aware that a delayed onset is an expected outcome. |
| Inconsistent Injection Technique: Variations in the depth, location, and rate of injection can affect the diffusion of the anesthetic to the target nerve. | 1. Develop and adhere to a strict, standardized injection protocol. 2. Ensure consistent anatomical landmarks are used for all injections. | |
| Complete or Partial Failure of Nerve Block | Incorrect Needle Placement: The anesthetic may not have been delivered in close enough proximity to the target nerve. | 1. Refine the injection technique, potentially using guidance methods like ultrasound if applicable. 2. Ensure the volume of anesthetic is sufficient for the specific nerve block being performed. |
| Solution Incompatibility: The components of the mixture may not be compatible, leading to a loss of efficacy. | 1. Use sterile, medical-grade lidocaine and sodium bicarbonate. 2. Do not mix with other drugs unless their compatibility is well-established. |
Data Presentation
Summary of Onset Times for Alkalinized vs. Plain Lidocaine
| Study Type | Anesthetic Solution | Onset Time (minutes) | Notes |
| Median Nerve Block [17] | 1% Plain Lidocaine | 9 (range 2-14) | Median time for inhibition of compound motor action potentials. |
| 1% Alkalinized Lidocaine | 4 (range 2-6) | Significantly faster onset of motor block compared to plain lidocaine. | |
| Local Infiltration [7] | Non-buffered Lidocaine | 1.71 | Onset of anesthesia. |
| Buffered Lidocaine | 1.24 | Statistically significant faster onset. | |
| Inferior Alveolar Nerve Block [18] | Non-buffered 2% Lidocaine | 1.71 ± 0.51 | Onset of action. |
| Buffered 2% Lidocaine | 1.24 ± 0.31 | Faster onset compared to non-buffered. | |
| Epidural Block [12] | Plain Lidocaine | ~10-16 | Onset of sensory analgesia at L4 and T10 levels. |
| Alkalinized Lidocaine | ~3-12.3 | Significantly shorter onset of sensory analgesia. |
Note: Onset times can vary significantly based on the specific nerve block, concentration, and experimental conditions.
Experimental Protocols
Protocol for Preparation of Alkalinized Lidocaine
Objective: To prepare a buffered lidocaine solution with a pH closer to physiological levels to facilitate a more rapid onset of anesthesia.
Materials:
-
1% or 2% Lidocaine Hydrochloride (with or without 1:100,000 epinephrine)
-
8.4% Sodium Bicarbonate solution (1 mEq/mL)
-
Sterile syringes (e.g., 10 mL and 1 mL)
-
Sterile needles
-
pH meter or pH indicator strips (optional, for validation)
Procedure:
-
Aseptic Technique: Perform all steps under aseptic conditions to maintain sterility.
-
Draw Lidocaine: Using a sterile 10 mL syringe, draw up 9 mL of the 1% or 2% lidocaine solution.
-
Draw Sodium Bicarbonate: Using a separate sterile 1 mL syringe, draw up 1 mL of the 8.4% sodium bicarbonate solution.
-
Mixing: Gently inject the 1 mL of sodium bicarbonate into the 10 mL syringe containing the lidocaine.
-
Agitation: Gently agitate the syringe by inverting it several times to ensure thorough mixing of the two solutions. Avoid vigorous shaking, which can introduce air bubbles.
-
Visual Inspection: Visually inspect the final solution for any signs of precipitation (cloudiness). If precipitation is observed, the solution should be discarded.
-
Immediate Use: The buffered lidocaine solution is now ready for immediate use. It is recommended to administer the solution as soon as possible after preparation.
-
(Optional) pH Verification: For experimental validation, a small sample of the mixed solution can be tested with a calibrated pH meter or pH indicator strips to confirm that the pH is in the desired range (typically 7.3-7.6).
Visualizations
Signaling Pathway of Lidocaine Action
Caption: Mechanism of alkalinized lidocaine action on nerve cells.
Experimental Workflow for Preparation
Caption: Workflow for the preparation of alkalinized lidocaine solution.
Troubleshooting Logic for Slow Onset
Caption: Decision tree for troubleshooting slow onset of alkalinized lidocaine.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. Lidocaine - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Buffered Lidocaine Hydrochloride Solution With and Without Epinephrine: Stability in Polypropylene Syringes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spandidos-publications.com [spandidos-publications.com]
- 5. Evaluating the pain at site, onset of action, duration and anesthetic efficacy of conventional, buffered lidocaine, and precooled lidocaine with intraoral cryotherapy application in patients with symptomatic irreversible pulpitis: A clinical study - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effect of buffering on pain and duration of local anesthetic in the face: A double-blind, randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. hexiapharm.com [hexiapharm.com]
- 8. brainkart.com [brainkart.com]
- 9. hexiapharm.com [hexiapharm.com]
- 10. Local Anesthetics: Introduction and History, Mechanism of Action, Chemical Structure [emedicine.medscape.com]
- 11. droracle.ai [droracle.ai]
- 12. Alkalinization of local anesthetics. Which block, which local anesthetic? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Reducing the discomfort of lidocaine administration through pH buffering - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. oasisdiscussions.ca [oasisdiscussions.ca]
- 15. Alkalinised lidocaine as an anaesthetic before onabotulinumtoxinA injections. a randomised trial - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Buffered lidocaine and bupivacaine mixture – the ideal local anesthetic solution? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Effect of alkalinization of lidocaine on median nerve block - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. A Comparative Study to Evaluate the Anesthetic Efficacy of Buffered Versus Non-buffered 2% Lidocaine During Inferior Alveolar Nerve Block - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Injection Pain in Animal Models with Buffered Lidocaine
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the use of buffered lidocaine (B1675312) to minimize injection-associated pain in animal models.
Frequently Asked Questions (FAQs)
Q1: Why is commercially available lidocaine painful upon injection?
A1: Lidocaine solutions are prepared as acidic formulations (pH 3.5-6.5) to maintain the stability and solubility of the anesthetic agent.[1][2] This acidity is a primary cause of the stinging or burning sensation experienced during subcutaneous or intradermal injections.[1][2]
Q2: How does buffering lidocaine reduce injection pain?
A2: Buffering lidocaine with a solution like 8.4% sodium bicarbonate raises the pH of the anesthetic solution to a more physiological range (closer to 7.4).[2][3] This reduces the irritation of sensory nerves at the injection site.[3] Additionally, in its non-ionized form at a higher pH, lidocaine can more readily penetrate nerve membranes, leading to a faster onset of anesthesia.[2]
Q3: What is the recommended ratio for buffering lidocaine?
A3: The most commonly recommended ratio for buffering lidocaine is 1 part 8.4% sodium bicarbonate to 10 parts lidocaine solution (e.g., 1% or 2% lidocaine).[1][2][3][4] This ratio has been shown to effectively raise the pH and reduce injection pain.[1]
Q4: Can I buffer lidocaine that contains epinephrine (B1671497)?
A4: Yes, lidocaine with epinephrine can be buffered. However, it's important to note that the stability of epinephrine may be slightly reduced in the alkalinized solution.[3] It is recommended to use buffered lidocaine with epinephrine shortly after preparation.[1]
Q5: How soon after preparation should I use buffered lidocaine?
A5: It is best practice to use buffered lidocaine as soon as possible after mixing, ideally within a few hours. While some studies have shown stability for longer periods when refrigerated, immediate use ensures optimal potency and sterility, especially for solutions containing epinephrine.[5] For non-patient-specific doses, some regulations suggest a beyond-use date of up to 12 hours for buffered lidocaine with antimicrobial preservatives.
Troubleshooting Guides
Issue 1: Animal Vocalization or Flinching During Injection
-
Possible Cause: The lidocaine solution may not be adequately buffered, or the injection technique may be causing discomfort.
-
Troubleshooting Steps:
-
Verify Buffering Protocol: Ensure the correct 1:10 ratio of 8.4% sodium bicarbonate to lidocaine was used.[1][2][3][4]
-
Check pH: If possible, check the pH of a sample of the buffered solution to confirm it is near physiological pH.
-
Injection Technique:
-
Use a new, sterile, small-gauge needle (27-30G) for each animal to minimize tissue trauma.
-
Inject the solution slowly and steadily.
-
Ensure the animal is properly restrained to prevent movement that could cause injury.
-
-
Warm the Solution: Warming the buffered lidocaine solution to body temperature may further reduce discomfort.
-
Issue 2: Swelling or a Bleb at the Injection Site
-
Possible Cause: This is often a normal, transient reaction to the volume of fluid injected subcutaneously. However, excessive swelling could indicate an inflammatory reaction or improper injection depth.
-
Troubleshooting Steps:
-
Monitor the Site: Observe the swelling over the next few hours. It should gradually dissipate as the solution is absorbed.
-
Reduce Injection Volume: If swelling is consistently large, consider dividing the total volume into two separate injection sites.
-
Refine Injection Technique: Ensure the injection is truly subcutaneous and not intradermal, which can cause a more pronounced bleb.
-
Issue 3: Lack of Anesthetic Effect
-
Possible Cause: The buffered lidocaine solution may have lost potency, or the injection may not have been delivered to the correct location.
-
Troubleshooting Steps:
-
Fresh Preparation: Prepare a fresh batch of buffered lidocaine, ensuring all components are within their expiration dates.
-
Confirm Injection Site: Verify that the injection was administered in the correct subcutaneous space to anesthetize the desired area.
-
Allow Sufficient Onset Time: Although buffering can speed up the onset, allow at least 2-5 minutes for the anesthetic to take effect before starting the procedure.
-
Issue 4: Adverse Systemic Reactions (e.g., tremors, seizures)
-
Possible Cause: Accidental intravascular injection or exceeding the maximum safe dose of lidocaine can lead to systemic toxicity.
-
Troubleshooting Steps:
-
Aspirate Before Injecting: Always gently pull back on the syringe plunger before injecting to ensure the needle is not in a blood vessel.
-
Calculate Dosage Carefully: Adhere to established maximum dose guidelines for lidocaine in the specific animal species and strain being used.
-
Immediate Veterinary Consultation: If signs of systemic toxicity are observed, seek immediate veterinary assistance.
-
Data Presentation
Table 1: Comparison of Pain Scores with Buffered vs. Unbuffered Lidocaine (Human Data)
| Study Participant Group | Anesthetic Solution | Mean Pain Score (Visual Analog Scale) | Key Finding |
| Healthy Volunteers | Plain Lidocaine | 44.2 | Buffered lidocaine was significantly less painful. |
| Warmed Lidocaine | 42.2 | ||
| Buffered Lidocaine | 36.7 | ||
| Warmed, Buffered Lidocaine | 29.2 | ||
| Patients Undergoing Inferior Alveolar Nerve Block | Non-buffered 2% Lidocaine with Adrenaline | 3.54 | Buffered lidocaine resulted in significantly less injection pain. |
| Buffered 2% Lidocaine with Adrenaline | 0.96 |
Note: This data is from human studies and is provided as a reference for the expected reduction in injection pain. Animal-specific quantitative data on injection pain is limited, but the physiological basis for pain reduction is conserved across species.
Table 2: Onset and Duration of Anesthesia with Buffered vs. Unbuffered Lidocaine (Human Data)
| Parameter | Buffered Lidocaine | Non-buffered Lidocaine |
| Onset of Anesthesia (minutes) | 1.24 | 1.71 |
| Duration of Anesthesia (minutes) | 327.18 | 129.08 |
Note: This data is from a human study on inferior alveolar nerve blocks and illustrates the potential for buffered lidocaine to have a faster onset and longer duration of action.
Experimental Protocols
Protocol 1: Preparation of Buffered Lidocaine Solution
Materials:
-
Lidocaine HCl (1% or 2%)
-
8.4% Sodium Bicarbonate Solution
-
Sterile Syringes (e.g., 10 mL)
-
Sterile Needles
-
Sterile, empty vial (optional, for mixing larger batches)
Procedure:
-
Aseptically draw up 10 parts of lidocaine solution into a sterile syringe. For example, draw 10 mL of 1% lidocaine.
-
Aseptically draw up 1 part of 8.4% sodium bicarbonate solution into the same syringe. For the example above, this would be 1 mL of sodium bicarbonate.[1][2][3][4]
-
Gently invert the syringe several times to ensure thorough mixing of the two solutions.
-
The final solution is now ready for injection. It is recommended to use the buffered solution immediately after preparation.
Protocol 2: Subcutaneous Injection in a Mouse Model
Materials:
-
Prepared buffered lidocaine solution
-
Sterile syringe (e.g., 1 mL) with a 27-30 gauge needle
-
Appropriate animal restraint device or manual restraint technique
Procedure:
-
Animal Restraint: Properly restrain the mouse to expose the desired injection site (e.g., the scruff of the neck or the flank).
-
Site Preparation: Aseptically prepare the injection site if required by the experimental protocol.
-
Needle Insertion: Gently lift the skin to create a "tent." Insert the needle, bevel up, at the base of the tented skin, parallel to the body.
-
Aspiration: Gently pull back the syringe plunger to ensure no blood is drawn into the syringe hub. If blood appears, withdraw the needle and re-insert at a different site with a fresh needle.
-
Injection: Slowly and steadily inject the calculated volume of buffered lidocaine.
-
Needle Withdrawal: Smoothly withdraw the needle.
-
Post-injection Monitoring: Observe the animal for any signs of distress or adverse reactions. Allow 2-5 minutes for the anesthetic to take effect before beginning the intended procedure.
Mandatory Visualizations
Caption: Mechanism of buffered lidocaine action.
Caption: Workflow for administering buffered lidocaine.
Caption: Troubleshooting logic for injection pain.
References
- 1. handsurgery.org [handsurgery.org]
- 2. A Comparative Study to Evaluate the Anesthetic Efficacy of Buffered Versus Non-buffered 2% Lidocaine During Inferior Alveolar Nerve Block - PMC [pmc.ncbi.nlm.nih.gov]
- 3. droracle.ai [droracle.ai]
- 4. researchgate.net [researchgate.net]
- 5. Ensuring that injectable bicarbonate-buffered lidocaine-epinephrine complies with 2015 United States Pharmacopeia (USP) compounding provisions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Maintaining Sterility of Extemporaneously Prepared Solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in maintaining the sterility of extemporaneously prepared solutions. Adherence to aseptic techniques is critical to prevent microbial contamination and ensure the safety and efficacy of sterile preparations.
Troubleshooting Guides
This section addresses specific issues that may arise during the preparation of sterile solutions.
Issue 1: Visible particles or cloudiness in a prepared sterile solution.
| Potential Cause | Troubleshooting Action |
| Particulate Matter Contamination | 1. Immediately quarantine the solution and do not use. 2. Visually inspect all components used in the preparation (e.g., vials, ampules, diluents) for pre-existing particulate matter. 3. Review the aseptic technique of the personnel involved, focusing on proper handling of needles, syringes, and vials to prevent coring of rubber stoppers. 4. Ensure the use of a filter needle or a filter during the withdrawal or injection of solutions from ampules. 5. Verify the cleanliness of the direct compounding area (DCA) within the ISO 5 environment. |
| Microbial Growth | 1. Quarantine the solution and perform a sterility test. 2. If sterility is compromised, investigate all potential sources of microbial contamination, including personnel garbing and hygiene, aseptic technique, environmental monitoring records, and the sterility of all components and equipment used.[1][2] 3. Review and reinforce aseptic techniques with the involved personnel.[3] |
| Chemical Incompatibility or Instability | 1. Consult drug compatibility and stability resources to ensure that the mixed components are compatible. 2. Verify that the correct diluent and concentrations were used as specified in the formulation record. 3. Check for any temperature or light sensitivity of the prepared solution and ensure proper storage conditions were maintained. |
Issue 2: Positive sterility test result for a batch of prepared solutions.
| Potential Cause | Troubleshooting Action |
| Breach in Aseptic Technique | 1. Quarantine the entire batch immediately. 2. Conduct a thorough investigation into the compounding process for that batch. 3. Review the aseptic technique of all personnel involved through direct observation or video recording. 4. Perform a media fill validation to simulate the compounding process and assess the aseptic technique of the personnel.[4][5] 5. Reinforce training on proper aseptic manipulations. |
| Environmental Contamination | 1. Review environmental monitoring data for the time of preparation, including viable air and surface sampling results.[6] 2. If action levels were exceeded, identify and remediate the source of contamination. This may involve a thorough cleaning and disinfection of the cleanroom and primary engineering controls (PECs). 3. Verify the proper functioning of the HVAC system and pressure differentials between cleanroom areas. |
| Contaminated Components or Equipment | 1. Trace all components (e.g., drug vials, diluents, syringes, needles) used in the batch to their source and check for any recalls or quality alerts. 2. Verify the sterility of all equipment and supplies used in the compounding process. 3. Ensure that proper procedures were followed for the sterilization of any reusable equipment. |
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of contamination in extemporaneously prepared sterile solutions?
A1: The most common sources of contamination are personnel, the environment, and the water used in the process. Humans are the primary source of contamination in a cleanroom setting.[6][7] Other sources include contaminated surfaces and improper aseptic techniques.[1]
Q2: How can I prevent contamination from personnel?
A2: Proper personal hygiene, including thorough hand washing and garbing, is essential.[8] Personnel should be trained in and consistently demonstrate proficient aseptic techniques. Regular competency assessments, including gloved fingertip sampling, are crucial to ensure ongoing compliance.[3][9]
Q3: What are the key elements of a robust environmental monitoring program?
A3: A comprehensive environmental monitoring program should include both viable and non-viable particulate sampling of the air and surfaces in the cleanroom and PECs.[6] This includes routine monitoring during dynamic operating conditions. Action levels for microbial contamination should be established, and any excursions should trigger a thorough investigation and corrective actions.[10][11]
Q4: How often should we validate our aseptic techniques?
A4: Aseptic technique should be validated for all compounding personnel initially and at regular intervals thereafter. This is typically done through a media fill validation, also known as a process simulation test.[4][5] The frequency of re-validation depends on the risk level of the compounded sterile preparations (CSPs) being prepared, as defined by USP <797>.
Q5: What should I do if I observe a deviation from our standard operating procedures (SOPs) for sterile compounding?
A5: Any deviation from SOPs should be documented immediately. The potential impact on the sterility of the prepared solution should be assessed. If the sterility may have been compromised, the solution should be quarantined and not dispensed. The deviation should be investigated to determine the root cause, and corrective and preventive actions (CAPAs) should be implemented to prevent recurrence.
Data Presentation
Table 1: USP <797> Recommended Action Levels for Microbial Contamination [10][11]
| ISO Class | Air Sampling (cfu/m³ of air) | Surface Sampling (cfu per plate) | Gloved Fingertip Sampling (Total cfu for both hands) |
| ISO 5 | >1 | >3 | >3 (Post Media Fill) / >0 (Initial Garbing) |
| ISO 7 | >10 | >5 | N/A |
| ISO 8 | >100 | >100 | N/A |
Table 2: Common Error Rates in Sterile Compounding
| Type of Error | Reported Rate | Source |
| Incorrect Dose/Concentration | 58% of reported errors | [12][13] |
| Incorrect Base Solution | 51% of reported errors | [12][13] |
| Mean Error Rate in IV Admixtures | 9% | [14] |
| Compounded Prescriptions Outside 10% of Target Concentration | 13-33% | [15] |
| Contamination Rate (Pharmacists) | 4.4% | [15] |
| Contamination Rate (Technicians) | 6.2% | [15] |
Experimental Protocols
1. Media Fill Validation (Aseptic Process Simulation)
Objective: To validate that the aseptic compounding process and personnel can consistently produce sterile preparations.
Methodology:
-
Preparation: A sterile microbial growth medium (e.g., Tryptic Soy Broth) is used in place of the actual drug product. The media fill should simulate the most complex and challenging compounding procedures performed.
-
Simulation: The entire compounding process is mimicked, from garbing and hand hygiene to the aseptic manipulation of vials, syringes, and the final container. This should include a sufficient number of transfers and manipulations to represent a worst-case scenario.
-
Incubation: The filled units are incubated at two different temperatures (e.g., 20-25°C for 7 days, followed by 30-35°C for 7 days) to promote the growth of a wide range of microorganisms.[5][16]
-
Inspection: After incubation, each unit is visually inspected for any signs of microbial growth (e.g., turbidity).
-
Acceptance Criteria: There should be zero growth in the media-filled units. Any unit showing growth indicates a failure in the aseptic process, which requires investigation and corrective action.[5]
2. Membrane Filtration Sterility Testing
Objective: To determine if a prepared solution is sterile.
Methodology:
-
Sample Preparation: The solution to be tested is passed through a sterile membrane filter with a pore size of 0.45 µm or smaller.
-
Filtration: The filter is placed in a sterile filtration apparatus, and the sample is drawn through the filter using a vacuum. The filter retains any microorganisms present in the solution.
-
Rinsing: The filter is rinsed with a sterile rinsing fluid to remove any antimicrobial properties of the drug solution that might inhibit microbial growth.
-
Incubation: The filter is aseptically removed from the apparatus and placed onto a solid agar (B569324) growth medium or into a liquid growth medium (e.g., Fluid Thioglycollate Medium and Soybean-Casein Digest Medium). The media are then incubated for a specified period (typically 14 days) at appropriate temperatures to promote the growth of aerobic and anaerobic microorganisms.
-
Observation: The media are visually examined for microbial growth at regular intervals during the incubation period. The absence of growth indicates that the sample was sterile.
3. Environmental Monitoring: Gloved Fingertip Sampling
Objective: To evaluate the effectiveness of hand hygiene and garbing procedures, as well as the aseptic technique of compounding personnel.
Methodology:
-
Sampling: Immediately after garbing and before beginning aseptic manipulations, personnel press their gloved fingertips and thumb of each hand onto a sterile contact plate containing a general microbial growth medium.
-
Incubation: The plates are incubated under specified conditions (e.g., 30-35°C for 48-72 hours).
-
Colony Counting: After incubation, the number of colony-forming units (CFUs) on each plate is counted.
-
Action Levels: The CFU count is compared to established action levels (see Table 1). Exceeding the action level requires retraining of the individual and a review of hand hygiene and garbing procedures.
Visualizations
Caption: Troubleshooting workflow for an observed sterility issue.
Caption: Key steps in the aseptic technique workflow for sterile compounding.
References
- 1. Top 5 Sources of Contamination in Sterile Areas & How to Prevent Them [pharmacores.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. focalpointecloud.com [focalpointecloud.com]
- 4. Media Fill Trials in Aseptic Processing: Protocol Design, Interventions & Acceptance Criteria – Pharma Validation [pharmavalidation.in]
- 5. gxpcellators.com [gxpcellators.com]
- 6. Preventing Contamination In Compounding Facilities | AsepticEnclosures [asepticenclosures.com]
- 7. rocker.com.tw [rocker.com.tw]
- 8. ashp.org [ashp.org]
- 9. bccancer.bc.ca [bccancer.bc.ca]
- 10. usmslab.com [usmslab.com]
- 11. usmslab.com [usmslab.com]
- 12. home.ecri.org [home.ecri.org]
- 13. home.ecri.org [home.ecri.org]
- 14. Implementation of safety standards of compounded sterile preparations in hospital pharmacies: a multinational cross-sectional study - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Acquisition and Retention of Sterile Compounding Accuracy Skills - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pharmastate.academy [pharmastate.academy]
Validation & Comparative
A Comparative Guide to the In Vivo Analgesic Duration of Lidocaine Bicarbonate
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the in vivo analgesic duration of lidocaine (B1675312) bicarbonate against other common formulations, supported by experimental data. Detailed methodologies for key experiments are presented to facilitate reproducibility and further research.
Executive Summary
The addition of sodium bicarbonate to lidocaine solutions is a common clinical practice aimed at reducing injection pain and accelerating the onset of anesthesia. However, its effect on the duration of analgesia is a subject of ongoing investigation, with in vivo studies presenting varied results. This guide synthesizes findings from preclinical animal studies to provide a comparative analysis of lidocaine bicarbonate's performance against plain lidocaine and lidocaine with epinephrine (B1671497).
Comparison of Analgesic Duration: In Vivo Data
The following table summarizes quantitative data from a key preclinical study investigating the effects of sodium bicarbonate on the duration of sciatic nerve block in a rat model.
| Anesthetic Formulation | Concentration | Onset of Action (minutes) | Duration of Sensory Block (minutes) |
| Lidocaine HCl | 1% | Not specified | 13.2 ± 8.3 |
| Lidocaine HCl with Sodium Bicarbonate | 1% | Not specified | 4.6 ± 4.6 |
| Lidocaine HCl with Epinephrine (1:100,000) | 1% | 4.0 ± 1.3 | 72.0 ± 16.0 |
| Lidocaine HCl with Epinephrine (1:100,000) & Sodium Bicarbonate | 1% | 3.8 ± 1.1 | 61.0 ± 13.8 |
Data extracted from Sinnott et al. (2000), Anesthesiology.[1]
Key Observations:
-
The addition of sodium bicarbonate to plain 1% lidocaine hydrochloride significantly decreased the duration of the sensory block in a rat sciatic nerve model.[1]
-
In contrast, when combined with a solution containing epinephrine, the addition of sodium bicarbonate resulted in a faster onset of action, while the duration of the block was not significantly different from lidocaine with epinephrine alone.[1]
-
Lidocaine with epinephrine provided a significantly longer duration of analgesia compared to plain lidocaine, a well-established effect attributed to epinephrine-induced vasoconstriction, which delays the systemic absorption of lidocaine.
Experimental Protocols
Detailed methodologies for assessing the in vivo analgesic duration of local anesthetics are crucial for the accurate interpretation and replication of experimental findings. The following are protocols for two standard behavioral tests used in preclinical pain research.
Sciatic Nerve Block and Analgesia Assessment in Rats
This experimental workflow is commonly employed to evaluate the efficacy of local anesthetics on peripheral nerves.
1. Animal Model: Adult male Sprague-Dawley rats are frequently used for this model.
2. Sciatic Nerve Block Procedure:
-
Animals are gently restrained.
-
The injection site is located by identifying the greater trochanter and the ischial tuberosity.
-
A needle is inserted perpendicular to the skin, midway between these two landmarks, until it contacts the femur.
-
The needle is then slightly withdrawn and redirected posteriorly to inject the anesthetic solution in close proximity to the sciatic nerve.
3. Assessment of Analgesia (Von Frey Test):
-
Apparatus: Von Frey filaments are a set of calibrated nylon monofilaments that exert a specific force when bent.
-
Procedure:
-
Rats are placed in individual chambers on an elevated mesh floor, allowing access to the plantar surface of their hind paws.
-
Animals are habituated to the testing environment to minimize stress-related responses.
-
Beginning with a low-force filament, the filament is applied to the plantar surface of the hind paw until it buckles.
-
The response, typically a withdrawal or licking of the paw, is recorded.
-
If no response is observed, a filament with increasing force is used until a response is elicited.
-
The force at which the animal consistently withdraws its paw is considered the paw withdrawal threshold.
-
-
Parameters:
-
Onset of Analgesia: The time taken to observe a significant increase in the paw withdrawal threshold after anesthetic injection.
-
Duration of Analgesia: The time from the onset of analgesia until the paw withdrawal threshold returns to baseline levels.
-
Hot Plate Test for Thermal Nociception
The hot plate test is another common method to assess the analgesic effects of drugs against thermal pain.
1. Animal Model: Mice are often used for this assay.
2. Procedure:
-
Apparatus: A hot plate apparatus consists of a heated metal plate maintained at a constant temperature, enclosed by a clear cylinder to keep the animal on the heated surface.
-
Protocol:
-
The hot plate is preheated to a specific temperature (e.g., 52-55°C).
-
A mouse is placed on the hot plate, and a timer is started simultaneously.
-
The latency to the first sign of a nocifensive response, such as licking a hind paw or jumping, is recorded.
-
A cut-off time (e.g., 30-60 seconds) is predetermined to prevent tissue damage. If the animal does not respond within this time, it is removed from the hot plate, and the cut-off time is recorded as its latency.
-
-
Parameters: An increase in the latency to respond compared to baseline or a control group indicates an analgesic effect.
Mechanism of Action: The Role of Bicarbonate
Local anesthetics, such as lidocaine, exert their analgesic effect by blocking voltage-gated sodium channels in the neuronal cell membrane, thereby inhibiting the propagation of action potentials. The addition of sodium bicarbonate influences this mechanism primarily by altering the pH of the anesthetic solution.
Explanation of the Pathway:
-
Alkalinization: Commercially available lidocaine solutions are acidic to enhance their stability. The addition of sodium bicarbonate increases the pH of the solution.
-
Increased Un-ionized Form: Lidocaine exists in equilibrium between an ionized (cationic) and an un-ionized (base) form. A higher pH shifts this equilibrium towards the un-ionized form.
-
Membrane Permeation: The un-ionized, lipid-soluble form of lidocaine more readily diffuses across the nerve sheath and the neuronal membrane.
-
Intracellular Re-equilibration: Once inside the neuron (axoplasm), which has a lower physiological pH, the un-ionized lidocaine re-equilibrates, and a significant portion becomes ionized again.
-
Sodium Channel Blockade: The ionized form of lidocaine is the active form that binds to a specific receptor site within the voltage-gated sodium channel, blocking the influx of sodium ions.
-
Inhibition of Action Potential: The blockade of sodium influx prevents the depolarization of the nerve membrane, thereby inhibiting the generation and propagation of action potentials, which results in analgesia.
By increasing the proportion of the un-ionized form of lidocaine available to cross the nerve membrane, sodium bicarbonate facilitates a more rapid onset of action. The impact on the duration of analgesia is more complex and may be influenced by other factors such as the presence of vasoconstrictors like epinephrine.
References
in vitro comparison of cytotoxicity between lidocaine and ropivacaine.
A detailed analysis of the cytotoxic effects of two commonly used local anesthetics, lidocaine (B1675312) and ropivacaine (B1680718), reveals a consistent trend of higher toxicity associated with lidocaine across various cell types. This guide synthesizes findings from multiple in vitro studies, presenting quantitative data, experimental methodologies, and visual representations of the underlying cellular mechanisms to inform researchers, scientists, and drug development professionals.
Quantitative Cytotoxicity Data
The following tables summarize the dose- and time-dependent effects of lidocaine and ropivacaine on cell viability in different human cell lines.
Table 1: Effect of Lidocaine and Ropivacaine on Human Adipose-Derived Mesenchymal Stem Cell Viability [1][2][4]
| Anesthetic | Concentration (mg/ml) | Exposure Time (hours) | Cell Viability (%) |
| Lidocaine | 8 | <1.5 | Decreased |
| Ropivacaine | 2.5 | <1.5 | Higher than Lidocaine |
Data adapted from studies evaluating metabolic activity and live/dead staining.[1][2][4]
Table 2: Effect of Lidocaine and Ropivacaine on Human Rotator Cuff Tenofibroblast Viability [3]
| Anesthetic | Concentration (%) | Exposure Time | Cell Viability |
| Lidocaine | 1% and 2% | 5, 10, 20, 40, 60 min | Significantly Decreased |
| Ropivacaine | 0.2% and 0.75% | 5, 10, 20, 40, 60 min | Higher than Lidocaine |
| Lidocaine | 0.1% and 0.2% (10% dilutions) | 2, 6, 12, 24, 48, 72 hours | Significantly Decreased |
| Ropivacaine | 0.02% and 0.075% (10% dilutions) | 2, 6, 12, 24, 48, 72 hours | Higher than Lidocaine |
0.2% ropivacaine was identified as the least toxic among the tested concentrations.[3]
Table 3: Effect of Lidocaine and Ropivacaine on Human Melanoma Cell Line (A375 and Hs294T) Viability after 72 hours [6][7]
| Anesthetic | Concentration (%) | A375 Cell Viability (%) | Hs294T Cell Viability (%) |
| Lidocaine | 2 | 10 ± 2 | 14 ± 2 |
| Ropivacaine | 0.75 | 15 ± 3 | 25 ± 3 |
These findings indicate that ropivacaine is less cytotoxic to melanoma cell lines compared to lidocaine.[6][7]
Mechanisms of Cytotoxicity
The cytotoxic effects of both anesthetics are mediated through the induction of apoptosis (programmed cell death) and necrosis.[3][8][9] Key molecular events include the activation of caspases, enzymes that play a crucial role in apoptosis, and the disruption of mitochondrial function.[8][10]
Lidocaine-induced apoptosis has been shown to be caspase-dependent and may involve the mitochondrial pathway, as evidenced by changes in mitochondrial membrane potential.[10] Studies on rotator cuff tenofibroblasts have revealed that both anesthetics lead to an increase in intracellular reactive oxygen species (ROS), activation of mitogen-activated protein kinases (MAPKs) like ERK1/2, JNK, and p38, and activation of caspase-3/7. In human melanoma cell lines, apoptosis induced by both agents was mediated through the activity of caspases-3 and -8.[6][7]
Experimental Protocols
The following are detailed methodologies for key experiments cited in the referenced studies.
Cell Viability and Metabolic Activity Assays
1. MTS Assay (for Metabolic Activity):
-
Cell Seeding: Human adipose-derived mesenchymal stem cells are seeded in 96-well plates.
-
Treatment: Cells are incubated with various concentrations of lidocaine or ropivacaine for a specified time course (e.g., up to 12 hours).[1][2][4]
-
Assay: MTS reagent is added to each well, and the plate is incubated. The absorbance is then measured to determine the metabolic activity of the cells, which correlates with cell viability.[1][2][4]
2. Live/Dead Staining (for Viability):
-
Cell Seeding and Treatment: Cells are cultured and treated with the local anesthetics as described above.[1][2][4]
-
Staining: A solution containing calcein-AM (stains live cells green) and ethidium (B1194527) homodimer-1 (stains dead cells red) is added to the cells.
-
Imaging: The cells are observed and imaged using a confocal microscope to visualize and quantify live and dead cells.[1]
3. Annexin V-Propidium Iodide Double-Staining (for Apoptosis and Necrosis):
-
Cell Seeding and Treatment: Rotator cuff tenofibroblasts are cultured and exposed to different concentrations of lidocaine and ropivacaine for various durations.[3]
-
Staining: Cells are harvested and stained with FITC-conjugated Annexin V (binds to apoptotic cells) and propidium (B1200493) iodide (stains necrotic cells).
-
Analysis: The stained cells are analyzed by flow cytometry to differentiate between viable, apoptotic, and necrotic cells.[3]
Measurement of Intracellular Reactive Oxygen Species (ROS)
-
Cell Seeding and Treatment: Tenofibroblasts are cultured and treated with the local anesthetics.[3]
-
Staining: Cells are loaded with a fluorescent probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (H2DCFDA), which fluoresces upon oxidation by ROS.
-
Analysis: The fluorescence intensity is measured using a flow cytometer to quantify the levels of intracellular ROS.[3]
Visualizing the Pathways
The following diagrams illustrate the experimental workflow and the proposed signaling pathway for local anesthetic-induced cytotoxicity.
References
- 1. Differences in Cytotoxicity of Lidocaine, Ropivacaine, and Bupivacaine on the Viability and Metabolic Activity of Human Adipose-Derived Mesenchymal Stem Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mayoclinic.elsevierpure.com [mayoclinic.elsevierpure.com]
- 3. Cytotoxic effects of ropivacaine, bupivacaine, and lidocaine on rotator cuff tenofibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differences in Cytotoxicity of Lidocaine, Ropivacaine, and Bupivacaine on the Viability and Metabolic Activity of Human Adipose-Derived Mesenchymal Stem Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparison of toxicity effects of ropivacaine, bupivacaine, and lidocaine on rabbit intervertebral disc cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. Cytotoxic effects of local anesthesia through lidocaine/ropivacaine on human melanoma cell lines [bjan-sba.org]
- 8. Lidocaine-induced apoptosis and necrosis in U937 cells depending on its dosage [jstage.jst.go.jp]
- 9. Cytotoxicity of local anesthetics on human mesenchymal stem cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cytotoxicity of lidocaine to human corneal endothelial cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
quantitative analysis of nerve block depth with buffered lidocaine.
For Researchers, Scientists, and Drug Development Professionals
This guide provides a quantitative analysis of nerve block depth achieved with buffered lidocaine (B1675312) compared to its non-buffered counterpart. By presenting supporting experimental data, detailed methodologies, and visual representations of key processes, this document aims to be an objective resource for professionals in the field of drug development and pain management research.
Executive Summary
The alkalinization of lidocaine with sodium bicarbonate to a more physiologic pH offers distinct advantages in clinical practice. Buffered lidocaine has been demonstrated to significantly reduce the pain associated with the injection itself. Furthermore, a growing body of evidence suggests that buffering can lead to a more rapid onset of nerve block and, in some cases, a longer duration of action. These benefits are attributed to the increased proportion of the un-ionized, lipid-soluble form of lidocaine, which can more readily diffuse across the nerve sheath and membrane to reach its site of action on the intracellular side of voltage-gated sodium channels.
Quantitative Comparison of Buffered vs. Non-Buffered Lidocaine
The following tables summarize quantitative data from various studies comparing the efficacy of buffered and non-buffered lidocaine for nerve blocks.
Table 1: Onset of Action and Duration of Anesthesia
| Anesthetic Solution | Onset of Action (minutes) | Duration of Anesthesia (minutes) | Study Population | Nerve Block Type | Reference |
| Buffered 2% Lidocaine | 1.24 ± 0.31 | 327.18 ± 102.98 | Patients requiring bilateral extractions | Inferior Alveolar | [1] |
| Non-Buffered 2% Lidocaine | 1.71 ± 0.51 | 129.08 ± 26.85 | Patients requiring bilateral extractions | Inferior Alveolar | [1] |
| Buffered 1% Lidocaine with Epinephrine (B1671497) | Significantly faster (48 seconds) | Not significantly different | Patients undergoing Inferior Alveolar Nerve Block | Inferior Alveolar | [2][3][4] |
| Non-Buffered 1% Lidocaine with Epinephrine | Slower | Not significantly different | Patients undergoing Inferior Alveolar Nerve Block | Inferior Alveolar | [2][3][4] |
| Buffered Lidocaine | - | 268.9 (mean) | Healthy adult volunteers | Facial | [5] |
| Unbuffered Lidocaine | - | 219.7 (mean) | Healthy adult volunteers | Facial | [5] |
Table 2: Injection Pain Scores (Visual Analog Scale - VAS)
| Anesthetic Solution | Mean VAS Score (0-100 scale) | p-value | Study Population | Nerve Block Type | Reference |
| Buffered Lidocaine | 1.40 ± 0.68 (0-10 scale) | <0.001 | Patients with deep dentinal carious lesions | Local Nerve Block | [6] |
| Non-Buffered Lidocaine | 3.15 ± 1.27 (0-10 scale) | <0.001 | Patients with deep dentinal carious lesions | Local Nerve Block | [6] |
| Buffered Lidocaine | 5.0 units lower | 0.02 | Patients undergoing Inferior Alveolar Nerve Block | Inferior Alveolar | [2][3][4] |
| Non-Buffered Lidocaine | Higher | 0.02 | Patients undergoing Inferior Alveolar Nerve Block | Inferior Alveolar | [2][3][4] |
| Buffered Lidocaine | Significantly less painful | <0.001 | Adults requiring a digital nerve block | Digital | [7][8] |
| Plain Lidocaine | More painful | <0.001 | Adults requiring a digital nerve block | Digital | [7][8] |
Experimental Protocols
Preparation of Buffered Lidocaine
A common and effective method for buffering lidocaine involves the addition of 8.4% sodium bicarbonate.
-
Recommended Ratio : The most frequently cited ratio is 1 part 8.4% sodium bicarbonate to 10 parts lidocaine solution (e.g., 1 mL of 8.4% sodium bicarbonate mixed with 10 mL of 1% or 2% lidocaine with or without epinephrine).[1][9][10][11][12]
-
Preparation Procedure :
-
Determine the total volume of buffered lidocaine required.
-
Using a sterile technique, draw up the calculated volume of 8.4% sodium bicarbonate into a syringe.
-
Inject the sodium bicarbonate into the vial of lidocaine.
-
Gently agitate the vial to ensure thorough mixing.
-
The buffered solution should be used shortly after preparation, as its stability, particularly with epinephrine-containing solutions, may be reduced over time.[10][13]
-
Quantitative Assessment of Nerve Block Depth
Sensory Block Assessment:
The depth and extent of sensory blockade are assessed by testing the patient's perception of various stimuli.
-
Pain Perception (Pinprick Test) : A sterile, sharp object (e.g., a needle) is gently applied to the skin in the expected dermatomal distribution of the blocked nerve and compared to a contralateral, unblocked area. The patient's subjective report of sharpness is noted.
-
Temperature Sensation (Cold Test) : An object with a cold stimulus, such as an ice cube wrapped in gauze or an alcohol swab, is applied to the skin.[14] The patient is asked to report if they feel the cold sensation and to compare its intensity to an unblocked area.
-
Quantitative Sensory Testing (QST) : For more precise research applications, QST devices can be employed. These instruments deliver calibrated thermal or mechanical stimuli to determine the exact thresholds for warm and cool sensation, as well as pain.[15][16][17][18][19]
Motor Block Assessment:
The degree of motor blockade is typically evaluated using a standardized scale.
-
Modified Bromage Scale : This is a widely used scale for assessing motor block in the lower extremities.[14][20][21]
-
0 : No motor block (full flexion of knees and feet).
-
1 : Inability to raise the extended leg but able to move the knee and foot.
-
2 : Inability to flex the knee but able to move the foot.
-
3 : Complete motor block (inability to move the foot or knee).
-
Visualizations
Signaling Pathway of Local Anesthetics
Caption: Mechanism of action of local anesthetics.
Experimental Workflow for Comparing Buffered and Plain Lidocaine
Caption: Workflow for a comparative clinical trial.
Logical Relationship of Buffering to Clinical Effect
Caption: The impact of buffering on lidocaine's clinical effects.
References
- 1. A Comparative Study to Evaluate the Anesthetic Efficacy of Buffered Versus Non-buffered 2% Lidocaine During Inferior Alveolar Nerve Block - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficacy of sodium bicarbonate buffered versus non-buffered lidocaine with epinephrine in inferior alveolar nerve block: A meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. KoreaMed Synapse [synapse.koreamed.org]
- 5. researchgate.net [researchgate.net]
- 6. spandidos-publications.com [spandidos-publications.com]
- 7. uhhospitals.org [uhhospitals.org]
- 8. Buffered versus plain lidocaine for digital nerve blocks - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. How acidic is the lidocaine we are injecting, and how much bicarbonate should we add? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. droracle.ai [droracle.ai]
- 11. researchgate.net [researchgate.net]
- 12. hexiapharm.com [hexiapharm.com]
- 13. Buffered Lidocaine Hydrochloride Solution With and Without Epinephrine: Stability in Polypropylene Syringes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. resources.wfsahq.org [resources.wfsahq.org]
- 15. aens.us [aens.us]
- 16. MED.00082 Quantitative Sensory Testing [provider.healthybluenc.com]
- 17. neurology.org [neurology.org]
- 18. aapc.com [aapc.com]
- 19. Quantitative Sensory Testing [southcarolinablues.com]
- 20. Anaesthesia and Pain Management : Assessment of motor block [rch.org.au]
- 21. researchgate.net [researchgate.net]
cross-study validation of buffered lidocaine's effects on neural signaling
A Comparative Guide for Researchers and Drug Development Professionals
This guide provides a comprehensive comparison of buffered and non-buffered lidocaine (B1675312), focusing on their effects on neural signaling. By synthesizing data from multiple studies, we aim to offer an objective analysis of buffered lidocaine's performance, supported by experimental data and detailed methodologies.
The primary advantage of buffering lidocaine with a substance like sodium bicarbonate is the increase in the solution's pH.[1][2] Standard lidocaine preparations are acidic to enhance shelf-life, but this acidity can cause a stinging sensation upon injection and delay the onset of anesthesia.[1][3] Buffering the solution to a more physiological pH is theorized to increase the proportion of the uncharged, lipid-soluble form of lidocaine, facilitating its diffusion across the nerve membrane to reach its target: the voltage-gated sodium channels.[4][5]
Quantitative Comparison of Buffered vs. Non-Buffered Lidocaine
The following tables summarize the quantitative data from meta-analyses and clinical trials comparing the efficacy of buffered and non-buffered lidocaine.
| Parameter | Buffered Lidocaine | Non-Buffered Lidocaine | Key Findings | References |
| Onset of Anesthesia | Significantly Faster | Slower | A meta-analysis showed a reduction in onset time of approximately 48 seconds for buffered lidocaine in inferior alveolar nerve blocks.[1] Another study reported an onset of 1.24 minutes for buffered vs. 1.71 minutes for non-buffered.[6] | [1][6] |
| Pain on Injection (Visual Analog Scale - VAS) | Significantly Lower | Higher | One meta-analysis found a 5-unit lower pain score on a 100-point scale.[1] Another study reported a mean VAS score of 0.96 for buffered and 3.54 for non-buffered.[6] A study on intradermal infiltration found mean pain scores of 36.7 for buffered and 44.2 for plain lidocaine.[7] | [1][6][7] |
| Anesthetic Success Rate | Higher Likelihood | Lower Likelihood | A systematic review and meta-analysis found that buffered local anesthetics were 2.29 times more likely to achieve successful anesthesia than non-buffered solutions.[3] However, another meta-analysis found no statistically significant difference in the success rate of inferior alveolar nerve blocks.[1] | [1][3] |
| Electrophysiological Parameter | Buffered Lidocaine (1% with Sodium Bicarbonate) | Plain Lidocaine (1%) | Key Findings | References |
| Onset of Motor Block (Median Time to Inhibition of Compound Motor Action Potentials) | 4 minutes (range 2-6) | 9 minutes (range 2-14) | Alkalinized lidocaine produced a significantly more rapid onset of motor block. | [8] |
| Onset of Sensory Block (Median Time to Inhibition of Compound Sensory Nerve Action Potentials) | 8 minutes (range 4-12) | Not significantly different from buffered | No significant difference was observed in the onset of sensory block between the two formulations. | [8] |
Experimental Protocols
Clinical Trial Protocol for Inferior Alveolar Nerve Block
A common methodology in the compared studies involves a randomized, double-blind, crossover design.[1][6]
-
Participants : Healthy adult volunteers or patients requiring bilateral dental procedures are recruited.
-
Anesthetic Preparation :
-
Buffered Lidocaine: Typically, a solution of 2% lidocaine with 1:80,000 or 1:100,000 epinephrine (B1671497) is buffered with 8.4% sodium bicarbonate, often in a 9:1 or 10:1 ratio of lidocaine to bicarbonate.[6][9]
-
Non-Buffered Lidocaine: The standard commercial preparation of 2% lidocaine with epinephrine is used.[6]
-
-
Procedure :
-
Each participant receives both the buffered and non-buffered solutions on separate occasions for the same procedure (e.g., inferior alveolar nerve block).
-
The order of administration is randomized.
-
Both the administrator and the participant are blinded to the solution being used.
-
-
Data Collection :
-
Onset Time : The time from the completion of the injection to the patient's report of numbness (e.g., in the lower lip) is recorded.[6]
-
Pain of Injection : Immediately after the injection, participants rate the pain using a Visual Analog Scale (VAS), typically a 100-mm line where 0 is no pain and 100 is the worst imaginable pain.[1]
-
Anesthetic Success : This can be determined by the absence of pain during a subsequent dental procedure, often assessed by the need for additional anesthetic.[3]
-
Electrophysiological Recording Protocol for Median Nerve Block
The following protocol is based on a study that directly measured the effects of buffered lidocaine on nerve signaling:[8]
-
Participants : Healthy volunteers.
-
Anesthetic Preparation :
-
Alkalinized Lidocaine: 1% plain lidocaine mixed with sodium bicarbonate (0.1 mmol/L), resulting in a pH of approximately 7.7.
-
Plain Lidocaine: 1% plain lidocaine with a pH of approximately 6.4.
-
-
Procedure :
-
A randomized, double-blind, crossover design is used where each volunteer receives both solutions in separate sessions.
-
A median nerve block is performed.
-
-
Data Collection :
-
Nerve Conduction Studies : Compound motor and sensory nerve action potentials are recorded at set intervals (e.g., every 2 minutes) following the injection.
-
Stimulating electrodes are placed along the median nerve, and recording electrodes are placed over a muscle innervated by the nerve (for motor potentials) or over the nerve itself more distally (for sensory potentials).
-
The amplitude of the action potentials is measured to determine the extent of the nerve block.
-
Visualizations
Signaling Pathway of Lidocaine Action
Caption: Mechanism of buffered lidocaine action on a nerve cell.
Experimental Workflow for Cross-Study Validation
Caption: Generalized workflow for comparing buffered and non-buffered lidocaine.
References
- 1. Efficacy of sodium bicarbonate buffered versus non-buffered lidocaine with epinephrine in inferior alveolar nerve block: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Procedure for Reliable and Long-Lasting Ex Vivo Recordings of Sciatic Nerve Activity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. DSpace [repository.upenn.edu]
- 4. hexiapharm.com [hexiapharm.com]
- 5. A comparison on Alkalinization Induced Effect on Lidocaine Anesthetic Activity [ve.scielo.org]
- 6. A Comparative Study to Evaluate the Anesthetic Efficacy of Buffered Versus Non-buffered 2% Lidocaine During Inferior Alveolar Nerve Block - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pain reduction in lidocaine administration through buffering and warming - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of alkalinization of lidocaine on median nerve block - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
comparing the effects of different buffering agents on lidocaine potency.
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the effects of different buffering agents on the potency of the local anesthetic, lidocaine (B1675312). By presenting supporting experimental data, detailed methodologies, and clear visualizations, this document aims to be a valuable resource for professionals in the fields of pharmacology, drug development, and clinical research. The primary focus of this guide is on sodium bicarbonate, the most extensively studied and utilized buffering agent for lidocaine.
Abstract
Local anesthetics like lidocaine are weak bases that are typically formulated as acidic salts to enhance their solubility and stability. However, this acidity can cause pain upon injection and delay the onset of action. Buffering these solutions to a more physiological pH can significantly impact their clinical efficacy. This guide delves into the mechanisms behind this enhancement, compares the effects of buffered versus unbuffered lidocaine, and provides the necessary experimental details for reproducible research.
Mechanism of Action: How Buffering Enhances Lidocaine Potency
Lidocaine, like other local anesthetics, exerts its effect by blocking voltage-gated sodium channels in the neuronal cell membrane, thereby inhibiting the propagation of action potentials. To reach its site of action on the intracellular side of the nerve cell membrane, lidocaine must first traverse the lipid-rich nerve sheath and cell membrane. The ability of lidocaine to do so is critically dependent on its ionization state.
In its commercially available acidic solution, lidocaine exists predominantly in its ionized, cationic form. This charged form is water-soluble but has poor lipid solubility, hindering its passage through the nerve membrane. By adding a buffering agent, such as sodium bicarbonate, the pH of the lidocaine solution is raised, shifting the equilibrium towards the un-ionized, lipid-soluble base form.[1][2][3][4] This uncharged form can more readily diffuse across the nerve sheath and membrane into the axoplasm. Once inside the nerve cell, the intracellular pH causes the equilibrium to shift back, and the cationic form of lidocaine re-emerges to bind to and block the sodium channel.[2]
The following diagram illustrates this fundamental mechanism:
Comparative Data: Buffered vs. Unbuffered Lidocaine
Numerous clinical studies have demonstrated the superior performance of buffered lidocaine compared to its unbuffered counterpart. The most commonly reported benefits are a reduction in injection pain, a faster onset of anesthesia, and in some cases, an increased duration of action. The following tables summarize quantitative data from several key studies.
Table 1: Effect of Buffering on Pain of Injection (Visual Analogue Scale - VAS)
| Study | Buffering Agent | Lidocaine Concentration | Mean VAS Score (Buffered) | Mean VAS Score (Unbuffered) |
| Saleh et al. (2022)[5] | 8.4% Sodium Bicarbonate | 2% with 1:80,000 Adrenaline | 0.96[5] | 3.54[5] |
| Fitton et al. (2013)[6] | Sodium Bicarbonate | 1% | 4.6[6] | 6.5[6] |
| Zaiac et al. (2012) | 8.4% Sodium Bicarbonate | 1% with Epinephrine (B1671497) | Significantly less painful (qualitative) | More painful (qualitative) |
Table 2: Effect of Buffering on Onset of Anesthesia
| Study | Buffering Agent | Lidocaine Concentration | Mean Onset Time (Buffered) | Mean Onset Time (Unbuffered) |
| Saleh et al. (2022)[5] | 8.4% Sodium Bicarbonate | 2% with 1:80,000 Adrenaline | 1.24 minutes[5] | 1.71 minutes[5] |
| Cepeda et al. (2004)[7] | Sodium Bicarbonate | 1% | 4 minutes (motor block)[7] | 9 minutes (motor block)[7] |
| Indian J Clin Anaesth (2020)[2] | Sodium Bicarbonate | Not specified | Significantly faster[2] | Slower[2] |
Table 3: Effect of Buffering on Duration of Anesthesia
| Study | Buffering Agent | Lidocaine Concentration | Mean Duration (Buffered) | Mean Duration (Unbuffered) |
| Saleh et al. (2022)[5] | 8.4% Sodium Bicarbonate | 2% with 1:80,000 Adrenaline | 327.18 minutes[5] | 129.08 minutes[5] |
| Indian J Clin Anaesth (2020)[2] | Sodium Bicarbonate | Not specified | Significantly longer[2] | Shorter[2] |
Other Buffering Agents
While sodium bicarbonate is the most prevalent buffering agent for lidocaine, other agents have been investigated, albeit to a much lesser extent.
-
Tromethamine (THAM): One study on topical anesthetic creams found that the addition of tromethamine to a 10% lidocaine formulation resulted in a significantly superior analgesic effect compared to a placebo and was non-inferior to a lidocaine/prilocaine mixture.[8]
-
Citrate (B86180) Buffer: A patent for a ready-to-use liquid formulation of lidocaine with epinephrine mentions the use of a citrate buffer to maintain a pH between 6.3 and 6.4.[9] However, this is for stability rather than immediate potency enhancement at the time of injection.
-
Tripotassium Phosphate (B84403): A study explored a lidocaine-tripotassium phosphate complex within a microemulsion for prolonged local anesthesia, suggesting its potential in novel formulations.
Direct comparative studies on the potency-enhancing effects of these agents versus sodium bicarbonate are scarce in the published literature.
Experimental Protocols
Reproducible and standardized experimental protocols are crucial for the accurate assessment of local anesthetic potency. The following sections detail common methodologies.
Preparation of Buffered Lidocaine Solution
A widely accepted and simple method for buffering lidocaine with sodium bicarbonate is as follows:
-
Materials:
-
Commercially available lidocaine solution (e.g., 1% or 2% with or without epinephrine).
-
8.4% sodium bicarbonate solution.
-
Sterile syringes and needles.
-
-
Procedure:
-
A common and effective ratio is 10 parts lidocaine solution to 1 part 8.4% sodium bicarbonate solution.[10] For example, to prepare 11 mL of buffered lidocaine, draw 10 mL of the lidocaine solution and 1 mL of the 8.4% sodium bicarbonate solution into the same syringe.
-
Gently mix the solution by inverting the syringe several times.
-
The buffered solution should be used promptly after preparation, as the increased pH can lead to the precipitation of lidocaine and the degradation of epinephrine over time.
-
In Vivo Assessment of Anesthetic Potency in Animal Models
Animal models provide a controlled environment to quantify the onset, duration, and depth of local anesthesia.
-
Model: Guinea pigs or rats are commonly used.
-
Procedure:
-
A specific nerve, such as the mental nerve in guinea pigs, is targeted for the nerve block.[11]
-
A baseline pain threshold is established by applying a stimulus (e.g., electrical stimulation) to the area innervated by the target nerve and observing a response (e.g., vocalization, muscle twitch).[11][12]
-
The buffered or unbuffered lidocaine solution is injected at the nerve block site.
-
The stimulus is reapplied at regular intervals, and the following parameters are measured:
-
Onset of Action: The time from injection to the absence of a response to the stimulus.
-
Duration of Action: The time from the onset of action until the return of the response to the stimulus.
-
Depth of Anesthesia: Can be assessed by gradually increasing the intensity of the stimulus until a response is elicited.
-
-
Clinical Assessment of Anesthetic Potency in Humans
Clinical trials in human subjects are essential for evaluating the clinical efficacy and patient-reported outcomes.
-
Study Design: Double-blind, randomized controlled trials are the gold standard. A split-mouth design is often used in dental studies, where each patient receives both the buffered and unbuffered solution on opposite sides of the mouth.
-
Outcome Measures:
-
Pain of Injection: Commonly assessed using a Visual Analogue Scale (VAS) , which is a 100 mm line where patients mark their pain intensity from "no pain" to "worst pain imaginable."[13][14][15][16][17]
-
Onset of Anesthesia: Can be measured subjectively (patient-reported numbness) and objectively (lack of response to a stimulus like a pinprick or cold test).
-
Duration of Anesthesia: The time from onset until the return of normal sensation.
-
The following diagram illustrates a typical experimental workflow for a clinical comparison of buffered and unbuffered lidocaine:
Conclusion
The evidence strongly supports the practice of buffering lidocaine solutions, primarily with sodium bicarbonate, to enhance their clinical potency. This simple and cost-effective intervention leads to a reduction in injection pain and a faster onset of anesthesia, improving the patient experience and clinical efficiency. While other buffering agents exist, their comparative efficacy for this specific application is not as well-documented. Further research into alternative buffering agents and novel formulations may open new avenues for optimizing local anesthetic delivery. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals to build upon in their pursuit of improved pain management solutions.
References
- 1. hexiapharm.com [hexiapharm.com]
- 2. Local anaesthesia: Buffered or non-buffered? A comparative study - Indian J Clin Anaesth [ijca.in]
- 3. researchgate.net [researchgate.net]
- 4. Publishers Panel [bolczasopismo.pl]
- 5. A Comparative Study to Evaluate the Anesthetic Efficacy of Buffered Versus Non-buffered 2% Lidocaine During Inferior Alveolar Nerve Block - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The effect of buffered lidocaine in local anesthesia: a prospective, randomized, double-blind study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of alkalinization of lidocaine on median nerve block - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. dovepress.com [dovepress.com]
- 9. US20210251888A1 - Ready to use liquid formulation - Google Patents [patents.google.com]
- 10. How acidic is the lidocaine we are injecting, and how much bicarbonate should we add? - PMC [pmc.ncbi.nlm.nih.gov]
- 11. jstage.jst.go.jp [jstage.jst.go.jp]
- 12. An in vivo method for the quantitative evaluation of local anesthetics - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. eu-opensci.org [eu-opensci.org]
- 15. Pain measurement in oral and maxillofacial surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A preliminary study on the assessment of pain using figures among patients administered with dental local anesthesia for mandibular third molar extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. A Comparison of Two Pain Scales in the Assessment of Dental Pain in East Delhi Children - PMC [pmc.ncbi.nlm.nih.gov]
Buffered Lidocaine Demonstrates Superior Pain Reduction Compared to Plain Lidocaine in Clinical Applications
A comprehensive review of clinical data indicates that buffering lidocaine (B1675312) with sodium bicarbonate significantly reduces the pain associated with the injection process and can lead to a faster onset of anesthesia when compared to the use of plain lidocaine. This finding is supported by multiple studies and a meta-analysis of randomized controlled trials.
For researchers, scientists, and drug development professionals, the evidence suggests that the simple addition of a buffering agent can markedly improve the patient experience during local anesthetic administration. The primary rationale for this effect is the neutralization of the acidic pH of commercial lidocaine preparations, bringing it closer to the physiological pH of human tissues and thereby reducing the stinging or burning sensation upon injection.[1][2]
Quantitative Comparison of Pain Reduction and Onset of Action
A summary of key quantitative data from various studies is presented below, highlighting the statistical differences in pain perception and the time to anesthetic effect between buffered and plain lidocaine.
| Study/Analysis | N | Pain Assessment Method | Mean Pain Score (Buffered Lidocaine) | Mean Pain Score (Plain Lidocaine) | Onset of Action (Buffered) | Onset of Action (Plain) | Key Findings |
| Meta-analysis (2018)[3][4] | 11 studies | Visual Analog Scale (VAS, 0-100) | 5.0 units lower | - | 48 seconds faster | - | Buffered lidocaine showed a statistically significant reduction in injection pain and a faster onset time. |
| Clinical Trial (2022)[1] | 20 | Visual Analog Scale (VAS, 1-10) | 1.40 ± 0.68 | 3.15 ± 1.27 | - | - | A greater level of pain was reported during the non-buffered LA administration. |
| Clinical Trial (1990)[5] | 91 | Visual Analog Scale (VAS) | Significantly less painful (P = .03) | - | - | - | Infiltrating buffered lidocaine was significantly less painful than plain lidocaine. |
| Clinical Trial (1992)[6] | - | Patient Preference | 3.0 preference ratio | - | - | - | Buffered lidocaine was preferred over unbuffered lidocaine. |
| Experimental Study[7] | 20 | Pain Scores | 36.7 (buffered), 29.2 (warmed, buffered) | 44.2 (plain), 42.2 (warmed) | - | - | Buffered and warmed, buffered lidocaine were statistically less painful than plain and warmed lidocaine. |
Experimental Protocols
The methodologies employed in the cited studies share common elements in the preparation of buffered lidocaine and the assessment of its efficacy.
Preparation of Buffered Lidocaine
The most common method for buffering lidocaine involves the addition of 8.4% sodium bicarbonate to a standard lidocaine solution.[1] The typical ratio is 1 part 8.4% sodium bicarbonate to 10 parts lidocaine.[2][8] For instance, 1 mL of 8.4% sodium bicarbonate is added to 10 mL of 1% lidocaine with 1:100,000 epinephrine (B1671497).[2] This adjustment raises the pH of the anesthetic solution to a more physiological level, generally between 7.3 and 7.6.[2] It is recommended to prepare the buffered solution immediately before use to ensure its stability and effectiveness.[2][9]
Pain Assessment
Pain perception during the injection is most frequently measured using a Visual Analog Scale (VAS).[1][3][4][5] The VAS is a subjective measurement tool where patients rate their pain on a continuous line, typically from 0 (no pain) to 10 or 100 (worst possible pain). In some studies, patient preference for one solution over the other is also recorded as a measure of comfort.[6]
Study Design
Many of the comparative studies utilize a randomized, double-blind, crossover design.[5][10][11] In this design, each participant receives both the buffered and plain lidocaine injections at different sites or on different occasions, and neither the participant nor the administrator is aware of which solution is being used. This methodology minimizes bias and allows for a more direct comparison of the two formulations within the same individual.
Mechanism of Action: How Lidocaine Blocks Pain
Lidocaine is a local anesthetic that functions by blocking voltage-gated sodium channels within the neuronal cell membrane.[12][13][14] The influx of sodium ions is essential for the depolarization of the nerve membrane and the subsequent propagation of an action potential, which is the signal that transmits the sensation of pain to the brain.[12][13] By binding to these sodium channels, lidocaine inhibits the influx of sodium, thereby preventing the generation and conduction of nerve impulses.[13]
The buffering of lidocaine to a more physiological pH increases the proportion of the uncharged, lipid-soluble form of the anesthetic.[2] This uncharged form can more readily penetrate the nerve cell membrane to reach its intracellular site of action on the sodium channel, which is believed to contribute to its faster onset of action.[3]
Caption: Mechanism of pain signal blockade by lidocaine.
Experimental Workflow for a Comparative Clinical Trial
The following diagram illustrates a typical experimental workflow for a double-blind, randomized controlled trial comparing buffered and plain lidocaine.
Caption: Workflow of a comparative clinical trial.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. hexiapharm.com [hexiapharm.com]
- 3. Efficacy of sodium bicarbonate buffered versus non-buffered lidocaine with epinephrine in inferior alveolar nerve block: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Buffered versus plain lidocaine as a local anesthetic for simple laceration repair - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pain comparison of unbuffered versus buffered lidocaine in local wound infiltration - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pain reduction in lidocaine administration through buffering and warming - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. asds.net [asds.net]
- 9. Local anaesthesia: Buffered or non-buffered? A comparative study - Indian J Clin Anaesth [ijca.in]
- 10. The effect of buffering on pain and duration of local anesthetic in the face: A double-blind, randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Double-Blind, Randomized Clinical Trial Comparing One Percent Buffered Versus Two Percent Unbuffered Lidocaine Injections in Children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Lidocaine: Structure & Mechanism of Action - Video | Study.com [study.com]
- 13. What is the mechanism of Lidocaine? [synapse.patsnap.com]
- 14. prezi.com [prezi.com]
Buffered Lidocaine with Epinephrine: A Comparative Analysis of Efficacy in Research Models
For researchers, scientists, and drug development professionals, understanding the nuances of local anesthetic formulations is critical for designing effective experimental protocols and advancing pain management strategies. This guide provides an objective comparison of buffered lidocaine (B1675312) with and without epinephrine (B1671497), supported by experimental data, detailed methodologies, and visual representations of key pathways and workflows.
The addition of a buffering agent, typically sodium bicarbonate, to lidocaine with epinephrine is a common practice aimed at reducing injection pain and accelerating the onset of anesthesia.[1][2][3] The underlying principle is that buffering increases the pH of the anesthetic solution to a more physiological level.[1][3] This shift in pH increases the concentration of the non-ionized form of lidocaine, which more readily diffuses across the neuronal membrane, leading to a faster onset of action.[1]
Quantitative Comparison of Efficacy
The following tables summarize key performance indicators of buffered and unbuffered lidocaine with epinephrine based on data from various research models.
Table 1: Onset of Anesthesia
| Study | Anesthetic Solution | Mean Onset of Action (minutes) | Key Findings |
| Guo et al. (2018)[4][5] | Buffered Lidocaine with Epinephrine | ~0.8 (48 seconds) faster | Buffered lidocaine showed a significantly faster onset time compared to non-buffered lidocaine. |
| A Comparative Study (2022)[6] | Buffered 2% Lidocaine with 1:80,000 Adrenaline | 1.24 | The onset of anesthesia was faster in the buffered group. |
| Non-buffered 2% Lidocaine with 1:80,000 Adrenaline | 1.71 |
Table 2: Duration of Anesthesia
| Study | Anesthetic Solution | Mean Duration of Anesthesia (minutes) | Key Findings |
| A Comparative Study (2022)[6] | Buffered 2% Lidocaine with 1:80,000 Adrenaline | 327.18 | The duration of postoperative anesthesia was significantly prolonged with buffering. |
| Non-buffered 2% Lidocaine with 1:80,000 Adrenaline | 129.08 | ||
| Unnamed Study[7] | Buffered 1% Lidocaine with 1:100,000 Epinephrine | 268.9 | The buffered solution provided a significantly longer anesthetic effect. |
| Unbuffered 1% Lidocaine with 1:100,000 Epinephrine | 219.7 | ||
| Plastic and Reconstructive Surgery (2006)[8] | 2% Lidocaine with 1:100,000 Epinephrine | 624 (10.4 hours) | Lidocaine with epinephrine provided a significantly longer duration of digital nerve blockade than plain lidocaine. |
| 2% Lidocaine (Plain) | 294 (4.9 hours) |
Table 3: Injection Pain (Visual Analog Scale - VAS)
| Study | Anesthetic Solution | Mean VAS Score (0-10) | Key Findings |
| Spangberg et al. (2022)[1] | Buffered 2% Lignocaine with 1:80,000 Adrenaline | 1.40 | A greater level of pain was reported during the non-buffered LA administration. |
| Non-buffered 2% Lignocaine with 1:80,000 Adrenaline | 3.15 | ||
| A Comparative Study (2022)[6] | Buffered Lidocaine | 0.96 | Pain experienced during injection was significantly lower in the buffered group. |
| Non-buffered Lidocaine | 3.54 | ||
| Vent et al. (2020)[9] | Buffered Lidocaine/Epinephrine (3:1 ratio) | Significantly lower | The 3:1 buffered mixture was rated as significantly less painful than the 9:1 mixture and unbuffered solution. |
| Buffered Lidocaine/Epinephrine (9:1 ratio) | - | ||
| Unbuffered Lidocaine/Epinephrine | Higher |
Experimental Protocols
The following provides a generalized experimental protocol for comparing buffered and non-buffered lidocaine solutions, based on methodologies described in the cited literature.
1. Subject Recruitment and Blinding:
-
Recruit healthy adult volunteers or select appropriate animal models.
-
Employ a randomized, double-blind, crossover, or split-mouth study design to minimize bias.[10][11] In a crossover design, each subject receives both the buffered and non-buffered solutions at different times.[10] In a split-mouth design, each side of the mouth receives a different solution.
2. Anesthetic Preparation:
-
Buffered Solution: Prepare the buffered lidocaine solution immediately before administration by mixing a specific ratio of lidocaine with epinephrine and 8.4% sodium bicarbonate. A common ratio is 9:1 or 10:1 of lidocaine to sodium bicarbonate.[1]
-
Non-buffered Solution: Use commercially available lidocaine with epinephrine as the control.[7]
3. Administration and Data Collection:
-
Administer a standardized volume of the anesthetic solution via a specific injection technique (e.g., inferior alveolar nerve block, infiltration).
-
Onset of Action: Measure the time from injection to the absence of sensation in response to a stimulus (e.g., electric pulp testing, pinprick).[6]
-
Pain of Injection: Immediately following the injection, have the subject rate the pain using a Visual Analog Scale (VAS), a 10-point scale where 0 is no pain and 10 is the worst imaginable pain.[1][6]
-
Duration of Anesthesia: Record the time until the return of normal sensation, as reported by the subject or determined by periodic sensory testing.[6][7]
4. Statistical Analysis:
-
Analyze the collected data using appropriate statistical tests (e.g., t-test, Wilcoxon rank-sum test) to determine if there are statistically significant differences between the buffered and non-buffered groups.[10]
Signaling Pathway and Experimental Workflow
To visually represent the underlying mechanisms and experimental processes, the following diagrams are provided in Graphviz DOT language.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. Ensuring that injectable bicarbonate-buffered lidocaine-epinephrine complies with 2015 United States Pharmacopeia (USP) compounding provisions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Local anaesthesia: Buffered or non-buffered? A comparative study - Indian J Clin Anaesth [ijca.in]
- 4. Efficacy of sodium bicarbonate buffered versus non-buffered lidocaine with epinephrine in inferior alveolar nerve block: A meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. A Comparative Study to Evaluate the Anesthetic Efficacy of Buffered Versus Non-buffered 2% Lidocaine During Inferior Alveolar Nerve Block - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The effect of buffering on pain and duration of local anesthetic in the face: A double-blind, randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. handsurgery.org [handsurgery.org]
- 9. Buffering Lidocaine 1%/Epinephrine with Sodium Bicarbonate in a 3:1 Ratio Is as Effective and Less Painful than a 9:1 Ratio | AAFP [aafp.org]
- 10. Buffered Versus Non-Buffered Lidocaine With Epinephrine for Mandibular Nerve Block: Clinical Outcomes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. cdn.clinicaltrials.gov [cdn.clinicaltrials.gov]
Safety Operating Guide
Proper Disposal Procedures for Lidocaine with Sodium Bicarbonate: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the safe and compliant disposal of laboratory chemicals is paramount. This document provides essential guidance on the proper disposal procedures for solutions containing lidocaine (B1675312) and sodium bicarbonate, ensuring the safety of personnel and the protection of the environment.
When prepared for local anesthesia, lidocaine, a weak base, is often buffered with sodium bicarbonate to a more physiologic pH, reducing injection pain.[1][2][3][4] This mixture is generally not considered a hazardous waste under the Resource Conservation and Recovery Act (RCRA), as neither lidocaine nor sodium bicarbonate are typically listed on the EPA's P or U lists of hazardous chemicals.[5][6][7][8][9] Furthermore, lidocaine is not classified as a controlled substance by the Drug Enforcement Administration (DEA), simplifying its disposal process compared to scheduled narcotics.[10][11][12]
However, the absence of a hazardous waste classification does not permit indiscriminate disposal. The EPA strongly discourages the sewering of any pharmaceutical waste to prevent environmental contamination.[13] Therefore, a structured disposal plan is essential.
Quantitative Data Summary
The following table summarizes key quantitative data relevant to the preparation and disposal of lidocaine with sodium bicarbonate solutions. This information is critical for understanding the chemical properties of the mixture and making informed disposal decisions.
| Parameter | Value | Significance for Disposal |
| pH of Lidocaine with Epinephrine | ~3.93 - 4.24 | Highly acidic, but buffering with sodium bicarbonate neutralizes this.[2][14][15] |
| pH of Lidocaine without Epinephrine | ~6.00 - 6.09 | Less acidic than formulations with epinephrine.[2][14] |
| Typical Lidocaine to Sodium Bicarbonate Ratio | 10:1 (e.g., 10 mL of 1% lidocaine to 1 mL of 8.4% sodium bicarbonate) | Results in a near-neutral pH, reducing corrosivity (B1173158) concerns.[1][14][15][16][17] |
| pH of Buffered Lidocaine Solution | ~7.21 - 7.62 | Within a neutral and non-corrosive range for disposal.[1][14] |
| RCRA Corrosivity Characteristic (pH) | ≤ 2 or ≥ 12.5 | The buffered mixture does not meet the criteria for corrosive hazardous waste.[5] |
| DEA Controlled Substance Schedule | Not Scheduled | No DEA-specific disposal protocols are required.[10][11][12] |
Experimental Protocols
While specific experimental protocols for the disposal of lidocaine with sodium bicarbonate are not typically published, the characterization of the mixture's properties is based on standard analytical chemistry techniques.
Protocol for pH Measurement of Buffered Lidocaine Solution:
-
Preparation of Buffered Solution: A common preparation involves mixing 10 mL of 1% lidocaine with 1 mL of 8.4% sodium bicarbonate solution.[1][14][15][16][17]
-
pH Meter Calibration: A standard laboratory pH meter is calibrated using at least two, and preferably three, certified buffer solutions that bracket the expected pH of the sample (e.g., pH 4.0, 7.0, and 10.0).
-
Sample Measurement: The calibrated pH electrode is rinsed with deionized water, gently blotted dry, and then immersed in the lidocaine-bicarbonate solution.
-
Reading Stabilization: The solution is gently stirred, and the pH reading is allowed to stabilize before being recorded. This process is repeated for multiple samples to ensure accuracy and precision.
Mandatory Visualizations
Disposal Decision Workflow
The following diagram illustrates the logical steps for determining the proper disposal pathway for lidocaine with sodium bicarbonate waste in a laboratory setting.
Caption: Disposal decision workflow for lidocaine with sodium bicarbonate.
Step-by-Step Disposal Procedures
Follow these procedures for the safe and compliant disposal of waste lidocaine with sodium bicarbonate solutions:
1. Personal Protective Equipment (PPE):
-
Before handling any chemical waste, ensure you are wearing appropriate PPE, including safety glasses, a lab coat, and nitrile gloves.
2. Waste Identification and Segregation:
-
Confirm that the waste is indeed a mixture of lidocaine and sodium bicarbonate and is not contaminated with other hazardous substances.
-
Segregate this non-hazardous pharmaceutical waste from other waste streams, such as RCRA hazardous waste (use black containers), sharps waste, and biohazardous waste.[18][19][20]
3. Containerization:
-
Collect the waste solution in a designated, leak-proof container. For non-hazardous pharmaceutical waste, blue or white containers are often used.[19][20]
-
The container must be in good condition, compatible with the chemical mixture, and have a secure lid.
-
Clearly label the container as "Non-Hazardous Pharmaceutical Waste" and list the primary constituents (Lidocaine, Sodium Bicarbonate, Water). Include the accumulation start date.
4. Storage:
-
Store the waste container in a secure, designated area that is inaccessible to unauthorized personnel.[18]
-
Ensure the storage area is away from drains and incompatible chemicals.
5. Final Disposal:
-
Do not pour the waste down the drain. This practice is strongly discouraged by the EPA to prevent the contamination of waterways.[13]
-
Do not dispose of the liquid waste in the regular trash, as this can lead to landfill leachate contamination.[13]
-
The recommended and most environmentally sound disposal method for non-hazardous pharmaceutical waste is incineration .[13][19][20]
-
Arrange for pickup and disposal through your institution's licensed hazardous waste management vendor. They are equipped to handle and incinerate non-hazardous pharmaceutical waste in compliance with federal, state, and local regulations.
References
- 1. spandidos-publications.com [spandidos-publications.com]
- 2. researchgate.net [researchgate.net]
- 3. droracle.ai [droracle.ai]
- 4. researchgate.net [researchgate.net]
- 5. Is Lidocaine a Hazardous Waste? [redbags.com]
- 6. conncoll.edu [conncoll.edu]
- 7. propoolmanagement.weebly.com [propoolmanagement.weebly.com]
- 8. epa.gov [epa.gov]
- 9. 5.1 Listed Hazardous Wastes (F, K, U, and P lists) [ehs.cornell.edu]
- 10. Diversion Control Division | Controlled Substance Schedules [deadiversion.usdoj.gov]
- 11. dea.gov [dea.gov]
- 12. Controlled Substances - Rosalind Franklin University [rosalindfranklin.edu]
- 13. Healthcare Environmental Resource Center (HERC) [hercenter.org]
- 14. How acidic is the lidocaine we are injecting, and how much bicarbonate should we add? - PMC [pmc.ncbi.nlm.nih.gov]
- 15. youtube.com [youtube.com]
- 16. asds.net [asds.net]
- 17. droracle.ai [droracle.ai]
- 18. trihazsolutions.com [trihazsolutions.com]
- 19. easyrxcycle.com [easyrxcycle.com]
- 20. Disposing Pharmaceutical Waste: A Guide for Healthcare Facilities | ASMAI [asiwaste.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
